molecular formula C6H13NO2 B3030344 N-Methyl-D-valine CAS No. 88930-14-7

N-Methyl-D-valine

Cat. No.: B3030344
CAS No.: 88930-14-7
M. Wt: 131.17 g/mol
InChI Key: AKCRVYNORCOYQT-RXMQYKEDSA-N
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Description

N-Methyl-D-valine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-methyl-2-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRVYNORCOYQT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88930-14-7
Record name N-Methyl-D-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-D-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Occurrence of N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-valine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, primarily due to its incorporation into structurally complex and pharmacologically active natural products. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, with a focus on its presence within fungal secondary metabolites. Detailed experimental methodologies for the isolation and characterization of this unique amino acid are presented, alongside a discussion of its biosynthetic origins. Quantitative data are summarized, and key biochemical pathways are visualized to offer a thorough understanding of the context in which this compound is found in nature.

Discovery of this compound

The discovery of this compound is intrinsically linked to the structural elucidation of complex cyclic peptides produced by fungi, rather than its isolation as a standalone novel compound. Historical accounts suggest that the identification of N-methylated amino acids, including this compound, emerged from the detailed chemical analysis of these bioactive fungal metabolites.

One of the most prominent examples is the immunosuppressive drug cyclosporin A , produced by the fungus Tolypocladium inflatum. While the primary form contains N-methyl-L-valine, a related natural analog, cyclosporin H , incorporates this compound at position 5[1]. The structural determination of these cyclosporins, which are cyclic undecapeptides, required extensive degradation studies and advanced analytical techniques, leading to the identification of their constituent amino acids, including the N-methylated D-amino acid.

Similarly, a class of cyclic hexadepsipeptides known as enniatins , produced by various Fusarium species, are composed of alternating N-methyl amino acids and α-hydroxy acids[2]. While many enniatins contain N-methyl-L-valine, the structural diversity within this family suggests the potential for the incorporation of the D-enantiomer, further highlighting the role of fungal secondary metabolism in generating this unusual amino acid.

Natural Occurrence of this compound

The primary documented natural sources of this compound are secondary metabolites produced by various species of fungi. These compounds are typically synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

Fungal Metabolites

Cyclosporins: As mentioned, cyclosporin H, a natural analog of the widely used immunosuppressant cyclosporin A, contains one residue of this compound[1]. The producing organism, Tolypocladium inflatum (syn. Beauveria nivea), synthesizes a variety of cyclosporins, with variations in the amino acid sequence[3].

Enniatins: This family of mycotoxins, produced by fungi of the genus Fusarium, are known to incorporate various N-methylated amino acids. For instance, Enniatin B is a cyclic hexadepsipeptide composed of three repeating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid. While the L-enantiomer is more common in the characterized enniatins, the biosynthetic machinery has the potential to incorporate D-amino acids.

The following table summarizes the natural products containing this compound and their fungal sources.

Natural ProductFungal SourceReference
Cyclosporin HTolypocladium inflatum[1]

Biosynthesis of this compound in Fungi

This compound is not synthesized as a free amino acid that is later incorporated into peptides. Instead, its formation is an integral part of the non-ribosomal peptide synthesis pathway. The biosynthesis involves the following key steps:

  • Amino Acid Activation: The precursor amino acid, L-valine, is activated by an adenylation (A) domain within the large NRPS enzyme, forming an aminoacyl-AMP intermediate.

  • Thiolation: The activated amino acid is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP domain), forming a thioester bond.

  • Epimerization: An epimerization (E) domain within the NRPS module can convert the L-valine thioester to its D-enantiomer, D-valine, still attached to the T domain.

  • N-Methylation: A dedicated N-methyltransferase (MT) domain, which is typically embedded within the NRPS module, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of the D-valine thioester.

  • Peptide Bond Formation: The resulting N-Methyl-D-valinyl-S-T domain then participates in condensation reactions with other amino acid residues in the growing peptide chain, catalyzed by a condensation (C) domain.

The following diagram illustrates the general workflow for the biosynthesis of an N-methylated D-amino acid within an NRPS module.

Biosynthesis_of_N_Methyl_D_valine cluster_NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module L_Val L-Valine A_domain A-Domain (Activation) L_Val->A_domain ATP -> AMP+PPi T_domain_L T-Domain (L-Val-S-T) A_domain->T_domain_L Transfer E_domain E-Domain (Epimerization) T_domain_L->E_domain T_domain_D T-Domain (D-Val-S-T) E_domain->T_domain_D MT_domain MT-Domain (N-Methylation) T_domain_D->MT_domain T_domain_NMe_D T-Domain (N-Me-D-Val-S-T) MT_domain->T_domain_NMe_D SAM -> SAH C_domain C-Domain (Condensation) T_domain_NMe_D->C_domain To next module Experimental_Workflow cluster_Isolation Isolation cluster_Analysis Analysis Peptide Fungal Peptide (e.g., Cyclosporin H) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Amino_Acids Amino Acid Mixture Hydrolysis->Amino_Acids Derivatization Derivatization (e.g., PITC) Amino_Acids->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification Detection->Quantification Signaling_Pathway CsH Cyclosporin H (contains this compound) Cyp Cyclophilin CsH->Cyp Binds Complex CsH-Cyp Complex Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (dephosphorylated) (active) NFATp->NFATa T_Cell_Activation T-Cell Activation NFATa->T_Cell_Activation Promotes

References

The Biosynthesis of Modified Valine Residues in Non-Ribosomal Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural diversity of natural products is a direct result of intricate biosynthetic pathways that often modify standard building blocks like amino acids. N-methylated and D-amino acids are common modifications in non-ribosomal peptides (NRPs), contributing to their bioactivity and stability. This technical guide provides an in-depth exploration of the biosynthesis of modified valine residues, with a particular focus on the enzymatic machinery responsible for producing D-valine and N-methyl-L-valine, as exemplified by the biosynthesis of the potent antitumor antibiotic, actinomycin D. While the direct biosynthesis of N-methyl-D-valine is not observed in this context, the concurrent presence of both D-valine and N-methyl-L-valine in actinomycin D offers a valuable case study into the enzymatic logic of valine modification in NRP synthesis.

Core Concepts in Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, multienzyme complexes that assemble peptides in a production-line-like fashion, independent of messenger RNA. The modular nature of NRPSs allows for the incorporation and modification of a wide array of monomeric units, including non-proteinogenic amino acids. Key enzymatic domains within these modules orchestrate the selection, activation, modification, and condensation of amino acids.

The Biosynthesis of D-Valine and N-Methyl-L-Valine in Actinomycin D

Actinomycin D is a chromopeptide lactone produced by various Streptomyces species. Its structure consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings with the sequence cyclo(L-threonine-D-valine-L-proline-sarcosine-N-methyl-L-valine). The biosynthesis of this complex molecule is a key example of valine modification in NRPs.

The assembly of the pentapeptide chain is carried out by a multi-enzyme system comprising Actinomycin Synthetase I (ACMS I), II (ACMS II), and III (ACMS III).

  • ACMS I : Activates the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA).

  • ACMS II : This synthetase is responsible for the activation of L-threonine and L-valine. A crucial modification, the epimerization of L-valine to D-valine, is catalyzed by an epimerization (E) domain within ACMS II. This conversion occurs after the formation of the initial dipeptide, L-threonyl-L-valine, which is then converted to L-threonyl-D-valine.[1][2]

  • ACMS III : This large synthetase continues the elongation of the peptide chain. It contains modules for the incorporation of L-proline, sarcosine (N-methylglycine), and finally, N-methyl-L-valine.[3] The N-methylation of L-valine is catalyzed by an integrated N-methyltransferase (MT) domain within the final module of ACMS III, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

It is important to note that in the biosynthesis of actinomycin D, the valine residue that is epimerized to the D-configuration is not N-methylated, and the valine residue that is N-methylated retains its L-configuration.[1]

Signaling Pathway for Actinomycin D Biosynthesis

The production of actinomycin D is tightly regulated in Streptomyces. While a detailed signaling cascade is complex and not fully elucidated, a generalized regulatory pathway can be depicted. This involves the sensing of environmental and physiological signals that trigger a transcriptional cascade, leading to the expression of the actinomycin synthetase genes.

G cluster_0 External Stimuli cluster_1 Signal Transduction cluster_2 Actinomycin Synthetase Gene Cluster Environmental Signals Environmental Signals Two-component Systems Two-component Systems Environmental Signals->Two-component Systems Nutrient Limitation Nutrient Limitation Regulatory Proteins Regulatory Proteins Nutrient Limitation->Regulatory Proteins Growth Phase Growth Phase Growth Phase->Regulatory Proteins acmB_gene acmB (ACMS II gene) Regulatory Proteins->acmB_gene acmC_gene acmC (ACMS III gene) Regulatory Proteins->acmC_gene acmA_gene acmA (ACMS I gene) Two-component Systems->acmA_gene

Generalized regulatory pathway for actinomycin D production.

Quantitative Data on Actinomycin D Production

The yield of actinomycin D varies significantly depending on the producing strain of Streptomyces and the fermentation conditions. Optimization of media components and culture parameters is crucial for maximizing production.

Streptomyces SpeciesStrainCulture MediumKey OptimizationActinomycin D Yield (mg/L)Reference
S. parvulusWild TypeFructose-based medium30 g/L Fructose635[4]
S. parvulusWild TypeBioreactor Culture500 rpm, 1.5 vvm aeration1530
S. costaricanusSCSIO ZS0073ISP2-based mediumNot specified~69.8 (µg/mL)
S. heliomyciniWH1Medium MIIpH 8.5, 5% salinity458.0
S. sindenensisM-46 (mutant)Optimized mediumFructose, peptone, NaNO3365
S. parvulusAL036Starch Casein Medium20 g/L starch, 2 g/L casein199.33

Experimental Protocols

Purification of Actinomycin Synthetases

This protocol provides a general workflow for the purification of actinomycin synthetases from Streptomyces mycelia.

Workflow Diagram:

start Streptomyces Culture mycelia Mycelia Harvest start->mycelia lysis Cell Lysis & Centrifugation mycelia->lysis extract Crude Cell Extract lysis->extract deae DEAE-Cellulose Chromatography extract->deae phenyl Phenyl-Sepharose Chromatography deae->phenyl gel Gel Filtration (Sephacryl) phenyl->gel end Purified ACMS gel->end

Workflow for the purification of actinomycin synthetases.

Methodology:

  • Cell Culture and Harvest: Grow the desired Streptomyces strain in a suitable production medium. Harvest the mycelia by centrifugation in the late logarithmic or early stationary phase of growth.

  • Cell Lysis: Resuspend the mycelial pellet in a suitable buffer containing protease inhibitors. Lyse the cells using a French press or sonication.

  • Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract using ammonium sulfate. The actinomycin synthetases typically precipitate between 30% and 60% saturation.

  • Chromatography:

    • Anion Exchange Chromatography: Load the resuspended ammonium sulfate precipitate onto a DEAE-cellulose column. Elute with a salt gradient (e.g., NaCl).

    • Hydrophobic Interaction Chromatography: Apply the active fractions from the anion exchange step to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Gel Filtration Chromatography: Further purify the active fractions on a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay for Actinomycin Synthetase II Activity (Epimerization)

This assay measures the epimerization of L-valine to D-valine by ACMS II.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified ACMS II, L-threonine, L-[¹⁴C]valine, ATP, and Mg²⁺ in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C).

  • Product Formation: ACMS II will synthesize L-threonyl-L-[¹⁴C]valine and subsequently epimerize it to L-threonyl-D-[¹⁴C]valine.

  • Product Separation: Stop the reaction and separate the dipeptide products from the unreacted amino acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of L-threonyl-L-[¹⁴C]valine and L-threonyl-D-[¹⁴C]valine by liquid scintillation counting of the corresponding spots or fractions. The ratio of the D- to L-diastereomer indicates the epimerase activity.

Extraction and Quantification of Actinomycin D

This protocol describes the extraction of actinomycin D from a Streptomyces culture followed by quantification using HPLC.

Workflow Diagram:

start Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction evaporation Solvent Evaporation extraction->evaporation dissolution Resuspend in Methanol evaporation->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification (vs. Standard) hplc->quantification end Actinomycin D Concentration quantification->end

Workflow for actinomycin D extraction and quantification.

Methodology:

  • Extraction: Centrifuge the fermentation broth to separate the mycelia and supernatant. Extract the actinomycin D from both the mycelia and the supernatant using an organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation: Dissolve the dried extract in a known volume of a suitable solvent, such as methanol, for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase: Employ a gradient of water and acetonitrile, both typically containing a small amount of trifluoroacetic acid (e.g., 0.1%).

    • Detection: Monitor the elution profile at a wavelength of 443 nm, which is the characteristic absorbance maximum for the actinomycin D chromophore.

  • Quantification: Prepare a standard curve using known concentrations of purified actinomycin D. Determine the concentration of actinomycin D in the sample by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of actinomycin D provides a fascinating example of how non-ribosomal peptide synthetases can introduce structural diversity into natural products through the modification of amino acid building blocks. The coordinated actions of the epimerization domain in ACMS II to produce D-valine and the N-methyltransferase domain in ACMS III to generate N-methyl-L-valine highlight the modularity and catalytic versatility of these enzymatic systems. A thorough understanding of these biosynthetic pathways, coupled with robust quantitative and experimental methodologies, is essential for researchers in natural product chemistry, synthetic biology, and drug development who seek to harness and engineer these complex molecular machines for the production of novel therapeutic agents.

References

An In-depth Technical Guide on the Biochemical Role of N-Methyl-D-valine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the current understanding of the biochemical role of N-Methyl-D-valine in metabolic pathways. N-methylated amino acids, which are derivatives of natural amino acids featuring a methyl group on the backbone amide nitrogen, have garnered significant interest in peptide science and medicinal chemistry. This modification can profoundly alter the properties of peptides and peptidomimetics, making them valuable tools in drug development. However, it is crucial to note that while the properties of N-methylated amino acids in the context of peptide chemistry are an active area of research, specific details regarding the metabolic fate and biochemical role of this compound are not extensively documented in publicly available scientific literature. This guide will synthesize the available information on N-methylated amino acids in general, provide context with the known metabolism of the parent amino acid, L-valine, and identify the current gaps in knowledge regarding this compound.

The Significance of N-Methylated Amino Acids in Peptide Science

The primary focus of research on N-methylated amino acids, including derivatives of valine, has been on their incorporation into peptides to enhance their therapeutic properties. This strategic modification offers several advantages:

  • Enhanced Proteolytic Stability: A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases. N-methylation of the peptide bond introduces steric hindrance, rendering it more resistant to enzymatic cleavage and thereby increasing the in vivo half-life of the peptide.[1]

  • Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, which may lead to enhanced membrane permeability and oral bioavailability.[1] This is a critical factor for the development of orally administered peptide therapeutics.

  • Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity, and can also lead to increased receptor selectivity.[1]

  • Increased Solubility: By disrupting interchain hydrogen bonding, N-methylation can reduce aggregation and increase the solubility of peptides, which is beneficial for formulation and handling.[1]

The inspiration for utilizing N-methylation in drug design often stems from naturally occurring N-methylated peptides like cyclosporine, which exhibits excellent pharmacokinetic properties.[1]

Contextualizing with L-Valine Metabolism

While specific metabolic pathways for this compound are not well-defined, understanding the metabolism of its parent amino acid, L-valine, can provide a foundational context. L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The catabolism of L-valine primarily occurs in the mitochondria and involves a series of enzymatic reactions.

The degradation pathway of L-valine can be summarized as follows:

  • Transamination: The initial step is the removal of the amino group by a BCAA aminotransferase, which converts L-valine to α-ketoisovalerate.

  • Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex.

  • Further Oxidation and Rearrangement: Isobutyryl-CoA undergoes a series of further oxidation and rearrangement steps.

  • Entry into the Citric Acid Cycle: The final product of L-valine catabolism is propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle. This allows the carbon skeleton of valine to be used for energy production.

A simplified diagram of the L-valine catabolic pathway is presented below.

L_Valine_Metabolism Val L-Valine KIV α-Ketoisovalerate Val->KIV BCAA Aminotransferase IB_CoA Isobutyryl-CoA KIV->IB_CoA BCKDH Complex Succ_CoA Succinyl-CoA IB_CoA->Succ_CoA Multiple Steps TCA Citric Acid Cycle Succ_CoA->TCA

A simplified overview of L-valine catabolism.

It is important to reiterate that this pathway describes the metabolism of L-valine . The presence of the N-methyl group and the D-stereochemistry in this compound would likely alter its recognition and processing by the enzymes involved in L-valine catabolism. The D-isomers of amino acids are generally not metabolized through the same pathways as L-isomers in mammals and can sometimes be processed by D-amino acid oxidases. The impact of N-methylation on the activity of such enzymes is not well-documented for D-valine.

Current Gaps in Knowledge and Future Directions

The current body of scientific literature does not provide a detailed account of the biochemical role of this compound in metabolic pathways. Consequently, quantitative data on its metabolic fate, enzyme kinetics, and its effects on signaling pathways are not available. This precludes the creation of detailed data tables and experimental protocols as requested.

The lack of information highlights a significant gap in the understanding of the metabolism of synthetic amino acid derivatives. Future research in this area would need to focus on:

  • In vivo and in vitro metabolic studies: To identify the metabolic products of this compound and the enzymes responsible for its transformation.

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicological assessments: To determine the safety profile of this compound and its metabolites.

Such studies would be essential for any potential therapeutic application of peptides containing this compound and for a more complete understanding of the biochemical impact of N-methylation on D-amino acids.

This compound is a compound of interest primarily within the field of medicinal chemistry for its potential to enhance the properties of synthetic peptides. While the rationale for its use in this context is based on the known effects of N-methylation on peptide stability and pharmacokinetics, its specific biochemical role and metabolic fate remain largely uncharacterized. The metabolic pathways of its parent amino acid, L-valine, are well-established, but it is unlikely that this compound follows the same catabolic route due to its stereochemistry and N-methylation. The absence of detailed metabolic data underscores the need for further research to elucidate the biological activities and metabolic pathways of this and other modified amino acids. Researchers and drug development professionals should be aware of this knowledge gap when considering the use of this compound in their work.

References

N-Methyl-D-Valine Containing and Structurally Related Bioactive Peptides from Marine Sponges: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, particularly sponges, represents a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these are a class of cyclic depsipeptides characterized by the presence of unusual amino acid residues, including N-methylated and D-configured amino acids. These modifications often confer unique structural properties and enhanced biological activities, such as potent cytotoxicity against cancer cell lines and antiviral effects. This technical guide provides a comprehensive overview of key N-methylated depsipeptides isolated from marine sponges, with a special focus on compounds containing or structurally related to N-Methyl-D-valine.

Didemnin B: A Potent N-Methyl-D-Leucine Containing Depsipeptide

While a marine sponge natural product containing the exact this compound moiety remains to be definitively identified, the closely related cyclic depsipeptide, Didemnin B, serves as a paramount example of a potent bioactive agent in this class. Originally isolated from the tunicate Trididemnum solidum, its biosynthetic pathway has been traced to symbiotic bacteria, including Tistrella mobilis, which can also be associated with marine sponges. Didemnin B contains an N-Methyl-D-leucine residue, which shares key structural features with this compound and contributes to its remarkable biological profile.

Didemnin B was the first marine natural product to enter human clinical trials as an anticancer agent.[1] Its potent cytotoxic, antiviral, and immunosuppressive properties have been extensively studied.[1][2]

Quantitative Biological Activity of Didemnin B

The biological activities of Didemnin B have been quantified against a range of cancer cell lines and viruses. The following table summarizes key inhibitory concentrations.

Cell Line/VirusAssay TypeIC50 / EC50Reference
Murine L1210 Leukemia CellsCytotoxicity1.1 ng/mL[3]
P388 Murine LeukemiaIn vivo0.06 mg/kg[3]
Adenocarcinoma of the KidneyClinical TrialPhase II
Advanced Epithelial Ovarian CancerClinical TrialPhase II
Metastatic Breast CancerClinical TrialPhase II
Herpes Simplex Virus 1 (HSV-1)Antiviral50 µg/mL
Herpes Simplex Virus 2 (HSV-2)Antiviral50 µg/mL
Coxsackievirus A21Antiviral50 µg/mL
Equine RhinovirusAntiviral50 µg/mL
Parainfluenza Virus 3Antiviral50 µg/mL
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of a marine natural product like Didemnin B against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Didemnin B stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Didemnin B in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action of Didemnin B

Didemnin B exerts its potent cytotoxicity through a dual mechanism of action: inhibition of protein synthesis and induction of apoptosis. It inhibits protein synthesis by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome. Furthermore, it activates caspases, key enzymes in the apoptotic cascade, leading to programmed cell death.

DidemninB_Mechanism DidemninB Didemnin B eEF2 eEF-2 Translocation DidemninB->eEF2 inhibits Caspases Caspase Activation DidemninB->Caspases activates Protein_Synthesis Protein Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death leads to eEF2->Protein_Synthesis Apoptosis Apoptosis Apoptosis->Cell_Death Caspases->Apoptosis

Mechanism of Action of Didemnin B

Other N-Methylated Depsipeptides from Marine Sponges

Several other families of cyclic depsipeptides from marine sponges are characterized by the presence of N-methylated amino acids and exhibit significant biological activities.

Papuamides and Neamphamides

Papuamides, isolated from sponges of the genus Theonella, and neamphamides, from Neamphius huxleyi, are potent anti-HIV agents. Their structures contain a variety of unusual amino acids, including N-methylated residues. Their primary anti-HIV mechanism is the inhibition of viral entry into host cells.

CompoundSource OrganismBiological ActivityEC50 / IC50Reference
Papuamide ATheonella mirabilisAnti-HIV-1, Cytotoxic4 ng/mL (EC50)
Neamphamide ANeamphius huxleyiAnti-HIV-128 nM (EC50)
Neamphamide BNeamphius huxleyiCytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines)88-370 nM (IC50)
Neamphamide CNeamphius huxleyiCytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines)88-370 nM (IC50)
Neamphamide DNeamphius huxleyiCytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines)88-370 nM (IC50)
Experimental Workflow: Isolation and Structure Elucidation of Marine Depsipeptides

The general workflow for the isolation and characterization of novel depsipeptides from marine sponges involves a series of chromatographic and spectroscopic techniques.

Isolation_Workflow Sponge Marine Sponge Collection Extraction Solvent Extraction (e.g., MeOH/DCM) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (e.g., VLC, MPLC, HPLC) Partitioning->Chromatography Bioassay Bioassay-Guided Fractionation Chromatography->Bioassay Pure_Compound Pure Bioactive Compound Chromatography->Pure_Compound Bioassay->Chromatography Structure Structure Elucidation Pure_Compound->Structure NMR NMR Spectroscopy (1D and 2D) Structure->NMR MS Mass Spectrometry (HR-ESI-MS) Structure->MS

References

In-depth Technical Guide on the Pharmacological Activity of N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Standalone Pharmacological Activity of N-Methyl-D-valine

Executive Summary:

This technical guide provides a thorough review of the currently available scientific literature regarding the pharmacological activity of this compound as a standalone molecule. Extensive database searches have revealed a notable scarcity of research focused specifically on the independent biological effects of this compound. The majority of existing data pertains to its role as a derivative of valine or as a structural component within larger, more complex molecules. This document summarizes the limited available information and contextualizes it within the broader understanding of N-methylated amino acids.

Introduction

This compound is a derivative of the essential branched-chain amino acid D-valine, characterized by the presence of a methyl group on the alpha-amino group[1]. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their N-methylated counterparts are known to play significant roles in various biological processes and are often incorporated into peptide-based therapeutics to enhance their properties. N-methylation, in particular, can improve pharmacokinetic properties such as resistance to enzymatic degradation and membrane permeability[2].

Despite the therapeutic potential of N-methylated amino acids, this compound as an independent entity has not been the subject of extensive pharmacological investigation. This guide aims to collate and present the sparse data available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H13NO2[1]
Molecular Weight131.17 g/mol [1]
IUPAC Name(2R)-3-methyl-2-(methylamino)butanoic acid[1]
CAS Number88930-14-7

Pharmacological Context and Potential Activities

While direct pharmacological data for this compound is lacking, its structural relatives and the broader class of N-methylated amino acids offer some insights into its potential biological roles.

Role as an Amino Acid Derivative

This compound is recognized as a valine derivative. Amino acids and their derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones and serving as fuel during exercise. The L-isomer of valine, L-valine, is an essential amino acid that promotes muscle growth and tissue repair. However, it is important to note that the biological activities of D-amino acids can differ significantly from their L-counterparts.

Incorporation into Larger Molecules

N-methylated amino acids are frequently used in the synthesis of peptides and other complex molecules to enhance their therapeutic properties. N-methylation can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability, leading to better oral bioavailability and a longer half-life. For instance, N-Methyl-DL-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, to increase its cell permeability. While this highlights the utility of the N-methyl-valine scaffold, it does not describe the standalone activity of this compound.

Potential Neurological Activity

Given that N-methylated amino acids can interact with the nervous system, there is a possibility that this compound could have neurological effects. For example, N-methyl-L-amino acids have been investigated in the context of Alzheimer's disease, where they have been shown to inhibit β-amyloid fibrillogenesis. Furthermore, the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a well-known target for N-methylated compounds. However, there is currently no direct evidence to suggest that this compound binds to or modulates the NMDA receptor.

Experimental Data (Hypothetical)

Due to the absence of specific experimental data for this compound, this section will outline the types of experiments that would be necessary to elucidate its pharmacological profile.

Receptor Binding Assays

To identify potential molecular targets, a broad panel of receptor binding assays would be required. This would involve testing the affinity of this compound for various receptors, ion channels, and enzymes, with a particular focus on those known to interact with amino acids and their derivatives, such as glutamate receptors (including NMDA, AMPA, and kainate subtypes) and amino acid transporters.

In Vitro Functional Assays

Following the identification of potential binding targets, in vitro functional assays would be necessary to determine whether this compound acts as an agonist, antagonist, or modulator at these targets. For example, if binding to a specific G-protein coupled receptor (GPCR) is observed, downstream signaling pathways could be investigated using techniques such as cAMP assays or calcium imaging.

In Vivo Studies

Should in vitro activity be confirmed, in vivo studies in animal models would be the next logical step. These studies would aim to assess the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), as well as its efficacy and safety in relevant disease models.

Logical Workflow for Pharmacological Characterization

The following diagram illustrates a logical workflow for the comprehensive pharmacological characterization of a novel molecule like this compound.

Pharmacological_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Screening High-Throughput Receptor Screening Binding_Assays Target-Specific Binding Assays Receptor_Screening->Binding_Assays Identify Hits Functional_Assays In Vitro Functional Assays (e.g., cAMP, Calcium Flux) Binding_Assays->Functional_Assays Confirm Binding Cellular_Assays Cell-Based Potency and Efficacy Functional_Assays->Cellular_Assays Determine Mechanism PK_Studies Pharmacokinetic Studies (ADME) Cellular_Assays->PK_Studies Lead Candidate Selection PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Establish Dose-Exposure Efficacy_Models Animal Models of Disease PD_Studies->Efficacy_Models Confirm Target Engagement Tox_Studies Toxicology and Safety Studies Efficacy_Models->Tox_Studies Demonstrate Efficacy Clinical_Development Clinical_Development Tox_Studies->Clinical_Development Preclinical Candidate

Caption: A logical workflow for the pharmacological characterization of a novel molecule.

Conclusion

The standalone pharmacological activity of this compound remains largely unexplored. While its structural characteristics and the known activities of related compounds suggest potential for biological effects, particularly in the realm of peptide therapeutics and possibly neuromodulation, there is a clear and significant gap in the scientific literature. The lack of dedicated research on this molecule means that its therapeutic potential, if any, is yet to be discovered. Future research, following a systematic workflow of in vitro and in vivo studies, is required to elucidate the pharmacological profile of this compound and determine its potential as a standalone therapeutic agent.

References

Enzymatic N-methylation of D-valine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methylation of D-valine is a critical modification in the biosynthesis of several complex natural products, most notably the actinomycin class of antibiotics. This process is not catalyzed by a standalone enzyme acting on free D-valine. Instead, it is an integrated function of large, multi-modular enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). This guide provides an in-depth analysis of the enzymatic machinery responsible for the N-methylation of valine within the context of actinomycin biosynthesis, detailing the involved enzymes, pathways, and relevant experimental methodologies. While specific kinetic data for the N-methylation of the D-enantiomer of valine is not extensively available, this document synthesizes the current understanding of the broader enzymatic processes.

The Biological Context: Actinomycin Biosynthesis

The primary biological system in which the N-methylation of a valine residue occurs is during the synthesis of actinomycins by various Streptomyces species. Actinomycin D, a potent anti-cancer agent, is a chromopeptide lactone where two pentapeptide lactone rings are attached to a phenoxazinone chromophore. One of the amino acid residues in each pentapeptide chain is N-methyl-L-valine.

The biosynthesis of the pentapeptide chains is carried out by a set of large, multi-functional enzymes called actinomycin synthetases (ACMS I, II, and III). These NRPS enzymes work in an assembly-line fashion to activate, modify, and link the constituent amino acids.

The key steps involving valine are:

  • Activation of L-valine: The adenylation (A) domain of a specific module within the actinomycin synthetase activates L-valine as an aminoacyl-adenylate.

  • Thiolation: The activated L-valine is then transferred to the phosphopantetheine arm of a neighboring thiolation (T) or peptidyl carrier protein (PCP) domain, forming a thioester bond.

  • Epimerization: An epimerization (E) domain, typically located within the same or an adjacent module, converts the enzyme-tethered L-valine to D-valine. Evidence suggests this occurs at the dipeptide stage.[1]

  • N-methylation: An N-methyltransferase (NMT) domain, usually embedded within an adenylation domain of a different module, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of a valine residue. While the final product in actinomycin is N-methyl-L-valine, the timing of methylation relative to epimerization is a subject of ongoing research. It is plausible that L-valine is methylated and then incorporated, or that methylation occurs on the enzyme-bound amino acid.

Quantitative Data

Specific kinetic parameters for the N-methylation of D-valine by the actinomycin synthetase NMT domain are not well-documented in the literature. However, studies on other NRPS N-methyltransferase domains provide a basis for understanding their general catalytic efficiency. The following table summarizes representative kinetic data for NRPS N-methyltransferase activity on their respective aminoacyl substrates.

Enzyme SystemSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Protein N-terminal Methyltransferase 1 (NTMT1)RCC1-12 peptide4.90.782.6 x 10³[2]
Protein N-terminal Methyltransferase 1 (NTMT1)S-Adenosylmethionine8.00.234.8 x 10²[2]

Note: This data is for a protein N-terminal methyltransferase and is provided for context on the general range of kinetic parameters for such enzymes. Specific data for the actinomycin NRPS N-methyltransferase domain with a D-valine substrate is not currently available in the cited literature.

Experimental Protocols

Expression and Purification of NRPS Domains

The study of individual NRPS domains requires their expression and purification as recombinant proteins. The following is a generalized protocol based on methodologies used for various NRPS enzymes.[1][3]

4.1.1 Gene Cloning and Vector Construction

  • Identify the gene encoding the desired NRPS module (e.g., a module from actinomycin synthetase III containing the N-methyltransferase domain).

  • Amplify the DNA sequence corresponding to the desired domain or module using PCR with primers that incorporate restriction sites for cloning.

  • Ligate the PCR product into an appropriate expression vector (e.g., pET series for E. coli or an integrative vector for Streptomyces lividans), often with an affinity tag (e.g., His6-tag) to facilitate purification.

  • Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3) or Streptomyces lividans.

4.1.2 Protein Expression

  • Grow the transformed host cells in a suitable medium (e.g., LB broth for E. coli or a production medium for Streptomyces) at an appropriate temperature (e.g., 37°C for initial growth, then reduced to 16-20°C for protein expression).

  • Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Continue incubation for several hours to overnight to allow for protein expression.

  • Harvest the cells by centrifugation.

4.1.3 Protein Purification

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

  • Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).

  • Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE for purity.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro N-Methyltransferase Assay

This protocol is a composite based on general methods for assaying methyltransferase activity, adapted for an NRPS NMT domain.

4.2.1 Materials

  • Purified NRPS NMT domain or module.

  • Aminoacyl-N-acetylcysteamine (SNAC) thioester of the amino acid substrate (e.g., L-valine-SNAC or D-valine-SNAC). This mimics the native substrate tethered to the T-domain.

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Scintillation cocktail and vials.

  • HPLC system with a C18 column and a radiodetector or a mass spectrometer.

4.2.2 Assay Procedure (Radiometric)

  • Set up reaction mixtures in microcentrifuge tubes containing the reaction buffer, the aminoacyl-SNAC substrate (in the µM to mM range), and the purified enzyme (in the nM to µM range).

  • Initiate the reaction by adding [³H]SAM (e.g., to a final concentration of 10-50 µM).

  • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction by adding an acid (e.g., trichloroacetic acid or formic acid).

  • Extract the methylated product. For a small molecule like N-methyl-valine-SNAC, this may involve extraction with an organic solvent like ethyl acetate.

  • Measure the radioactivity of the organic phase using liquid scintillation counting.

  • Calculate the amount of product formed based on the specific activity of the [³H]SAM.

4.2.3 Assay Procedure (HPLC-MS)

  • Follow steps 1-3 of the radiometric assay, but use non-radiolabeled SAM.

  • Quench the reaction as described above.

  • Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the N-methylated product.

  • Detect and quantify the product by monitoring the appropriate mass-to-charge ratio (m/z) using an in-line mass spectrometer.

Visualizations

Actinomycin Pentapeptide Biosynthesis Pathway

Actinomycin_Biosynthesis cluster_ACMS_II Actinomycin Synthetase II (ACMS II) cluster_ACMS_III Actinomycin Synthetase III (ACMS III) Thr_A Thr-A Thr_T Thr-T Thr_A->Thr_T Activation & Thiolation Val_A Val-A Thr_T->Val_A Peptide bond formation Val_T Val-T Val_A->Val_T Activation & Thiolation E_dom E-domain Val_T->E_dom Epimerization Pro_A Pro-A E_dom->Pro_A Growing Peptide Chain Pro_T Pro-T Pro_A->Pro_T Sar_A Sar-A Pro_T->Sar_A Sar_T Sar-T Sar_A->Sar_T MeVal_A_NMT MeVal-A (with NMT-domain) Sar_T->MeVal_A_NMT MeVal_T MeVal-T MeVal_A_NMT->MeVal_T L_Thr L-Threonine L_Thr->Thr_A L_Val L-Valine L_Val->Val_A L_Val->MeVal_A_NMT L_Pro L-Proline L_Pro->Pro_A Sarcosine Sarcosine Sarcosine->Sar_A N_Me_L_Val N-Methyl-L-Valine SAM SAM SAM->MeVal_A_NMT

Caption: NRPS assembly line for the actinomycin pentapeptide.

Experimental Workflow for NMT Domain Characterization

NMT_Workflow cluster_analysis Analysis Methods start Start: Identify NMT domain gene clone Clone into Expression Vector start->clone express Recombinant Protein Expression (e.g., in E. coli) clone->express purify Purify NMT Domain (Affinity Chromatography) express->purify assay In Vitro N-Methyltransferase Assay purify->assay analysis Product Analysis assay->analysis substrate Substrate Preparation (e.g., D-Valine-SNAC) substrate->assay sam Methyl Donor (SAM) sam->assay hplc HPLC ms Mass Spectrometry radio Radiometric Detection end End: Characterize NMT activity hplc->end ms->end radio->end

Caption: Workflow for characterizing an NRPS N-methyltransferase domain.

Conclusion

The enzymatic N-methylation of D-valine is a sophisticated process embedded within the larger context of non-ribosomal peptide synthesis. While a dedicated enzyme for this specific reaction on a free substrate has not been identified, the modular nature of NRPS enzymes provides a clear framework for how this modification is achieved. Further research focusing on the isolation and biochemical characterization of the specific N-methyltransferase domain from the actinomycin synthetase will be crucial to fully elucidate the kinetic parameters and substrate specificity of this important enzymatic transformation. The protocols and workflows outlined in this guide provide a solid foundation for pursuing such investigations, which could ultimately enable the bioengineering of novel therapeutic agents.

References

N-Methyl-D-valine as a precursor in secondary metabolite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of N-Methyl-D-valine as a Precursor in Secondary Metabolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylated amino acids are critical components of numerous secondary metabolites, lending them enhanced proteolytic stability, increased membrane permeability, and conformational rigidity, which are often essential for their biological activity. This guide addresses the role of a specific modified amino acid, this compound, as a precursor in the biosynthesis of such natural products. Our comprehensive review of the scientific literature indicates that the direct incorporation of this compound is not a commonly observed phenomenon in the biosynthesis of well-characterized secondary metabolites. Instead, the incorporation of both N-methylated and D-amino acid residues is typically accomplished through enzymatic modifications of L-amino acid precursors by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).

This document details the established biosynthetic pathways for N-methylated and D-amino acids, using key examples such as actinomycin D and the didemnins. It provides a framework for understanding how these complex molecules are assembled and outlines the experimental methodologies used to investigate these processes. While specific quantitative data for this compound precursor feeding is absent in the literature, this guide presents the principles of such studies and the expected data outcomes.

Biosynthesis of N-Methylated and D-Amino Acids in Non-Ribosomal Peptides

The vast majority of peptide-based natural products containing modified amino acids are synthesized by Non-Ribosomal Peptide Synthetases (NRPSs). These mega-enzymes function as an assembly line, with a series of modules each responsible for the incorporation of a specific amino acid into the growing peptide chain. The core domains of a typical NRPS module are:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent modules.

In addition to these core domains, many NRPS modules contain tailoring domains that modify the amino acid either before or after peptide bond formation. For the scope of this guide, the most relevant are the N-Methyltransferase (MT) and Epimerase (E) domains.

The Role of N-Methyltransferase (MT) and Epimerase (E) Domains
  • N-Methyltransferase (MT) Domain: Often found integrated within an NRPS module, the MT domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of the tethered amino acid. This methylation occurs in situ after the amino acid has been activated and loaded onto the T domain.

  • Epimerase (E) Domain: This domain is responsible for converting an L-amino acid into its D-enantiomer. This stereochemical inversion also happens while the amino acid is covalently bound to the T domain of the NRPS.

Case Study 1: D-Valine and N-Methyl-L-valine in Actinomycin D Biosynthesis

Actinomycin D is a potent anticancer agent produced by various Streptomyces species. Its structure consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings. The amino acid sequence of each pentapeptide is L-threonine, D-valine, L-proline, sarcosine (N-methylglycine), and N-methyl-L-valine.

The biosynthesis of the D-valine residue is a classic example of NRPS-mediated epimerization. The A-domain of the corresponding NRPS module specifically recognizes and activates L-valine. Once tethered to the T-domain, an integrated E-domain catalyzes the conversion of L-valine to D-valine before its condensation with the preceding L-threonine.[1][2] Studies have shown that the NRPS does not activate D-valine directly from the cellular pool.[1] The N-methyl-L-valine is incorporated via a separate module containing an MT domain.

dot digraph "Actinomycin D Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,3", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Biosynthesis of D-valine in Actinomycin D via NRPS epimerization.

Case Study 2: N-Methyl-D-leucine in Didemnin B Biosynthesis

Didemnins are a family of cyclic depsipeptides with potent antiviral and anticancer properties, originally isolated from a marine tunicate but biosynthesized by the bacterium Tistrella mobilis. Didemnin B contains a single D-amino acid, which is N-methyl-D-leucine.[3]

Bioinformatic analysis of the didemnin biosynthetic gene cluster has revealed an NRPS module responsible for incorporating this residue. This module contains both an MT domain and an E domain.[3] The proposed biosynthetic logic is as follows:

  • The A-domain selects and activates L-leucine.

  • L-leucine is loaded onto the T-domain.

  • The integrated MT domain methylates the tethered L-leucine to form N-methyl-L-leucine.

  • The E-domain then acts on the N-methyl-L-leucine, epimerizing it to N-methyl-D-leucine.

  • This N-methyl-D-leucine is then incorporated into the growing peptide chain.

This pathway is a prime example of how N-methylated D-amino acids are formed enzymatically from L-amino acid precursors. It stands as the most relevant analogue to a hypothetical this compound incorporation.

dot digraph "Didemnin B N-Me-D-Leu Biosynthesis" { graph [rankdir="LR", splines=ortho, size="7.6,3.5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Biosynthesis of N-Methyl-D-leucine in Didemnin B.

Quantitative Analysis of Precursor Incorporation

Precursor feeding studies using isotopically labeled compounds are a cornerstone of biosynthetic research. By feeding a culture of the producing organism a labeled potential precursor (e.g., this compound containing ¹³C or ¹⁵N), researchers can trace the atoms from the precursor into the final secondary metabolite. The level of isotope incorporation is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While no specific quantitative data for the incorporation of this compound could be located in the published literature, the table below summarizes the typical data collected in such experiments and the interpretations thereof.

Parameter Measured Typical Method of Analysis Interpretation
Percent Enrichment Mass Spectrometry (LC-MS)The percentage of the final metabolite molecules that contain the isotopic label. High enrichment suggests a direct and efficient incorporation pathway.
Isotopologue Distribution High-Resolution MSThe pattern of mass shifts in the labeled product. This can confirm whether the entire precursor molecule or only a fragment was incorporated.
Final Product Titer HPLC, LC-MSThe overall yield of the secondary metabolite. An increase in titer upon feeding suggests the precursor may be a limiting factor in the natural pathway.
Label Position NMR Spectroscopy (¹³C-NMR)Confirms the specific location of the incorporated isotopic label within the molecule's structure, verifying the biosynthetic pathway.
Dilution Factor MS or Radioactivity CountingIndicates the extent to which the fed labeled precursor is diluted by the endogenous unlabeled precursor pool within the cell.

Experimental Protocols: A General Guide to Precursor Feeding Studies

The following is a generalized protocol for a stable isotope precursor feeding experiment, designed to test the incorporation of a labeled amino acid like ¹³C-labeled this compound into a secondary metabolite produced by a microbial culture (e.g., Streptomyces).

Materials
  • Producing microorganism (e.g., Streptomyces sp.)

  • Appropriate liquid culture medium (e.g., TSB, R5A)

  • Isotopically labeled precursor (e.g., [¹³C₆, ¹⁵N]-N-Methyl-D-valine)

  • Unlabeled precursor (for control cultures)

  • Sterile flasks, incubators, and standard microbiology lab equipment

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Analytical instruments: HPLC, High-Resolution LC-MS

Methodology
  • Inoculum Preparation:

    • Prepare a seed culture of the producing organism by inoculating a suitable liquid medium.

    • Incubate under optimal growth conditions (e.g., 28-30°C, 200 rpm) for 2-3 days or until sufficient biomass is achieved.

  • Production Culture and Precursor Feeding:

    • Inoculate the main production cultures with the seed culture.

    • Incubate until the culture reaches the optimal phase for secondary metabolite production (often the late exponential or early stationary phase).

    • Prepare a sterile stock solution of the labeled precursor.

    • Add the labeled precursor to the experimental cultures to a final concentration typically ranging from 0.1 to 2 mM.

    • To a separate set of control cultures, add an equivalent concentration of the unlabeled precursor.

    • Continue incubation for the duration of the production phase (e.g., 5-10 days).

  • Metabolite Extraction:

    • Separate the biomass from the culture broth by centrifugation or filtration.

    • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

    • Extract the mycelium separately, often by homogenization in a solvent like methanol or acetone.

    • Combine or analyze extracts separately as needed. Concentrate the crude extract in vacuo.

  • Analysis of Incorporation:

    • Resuspend the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using LC-MS.

    • Compare the mass spectra of the target metabolite from the labeled and unlabeled cultures.

    • Look for a mass shift in the molecular ion peak corresponding to the number of incorporated heavy isotopes. For example, feeding with [¹³C₆, ¹⁵N]-N-Methyl-D-valine (C₆H₁₃NO₂) would result in a mass increase of 7 Da if fully incorporated.

    • Quantify the ratio of the labeled to unlabeled metabolite peaks to determine the percent incorporation.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for a precursor feeding experiment.

Conclusion

While this compound is a structurally intriguing molecule, it does not appear to be a common direct precursor for major classes of known secondary metabolites. The biosynthetic machinery for these complex peptides has evolved to utilize readily available L-amino acids from primary metabolism. The formation of both N-methylated and D-amino acid residues is elegantly handled by specific tailoring domains (MT and E domains) within the modular NRPS enzymes. These domains modify the standard L-amino acid precursors after they have been selected and activated, ensuring high fidelity and efficiency.

The case of didemnin B, which contains N-methyl-D-leucine, provides a clear paradigm for how such a residue is formed: a sequential N-methylation and epimerization of an L-amino acid. Any investigation into the potential incorporation of exogenous this compound would need to consider the substrate specificity of the relevant NRPS A-domains and the possibility of it being a metabolic dead-end or having inhibitory effects on the producing organism. Future research in synthetic biology may enable the engineering of NRPS modules to directly accept this compound, opening avenues for the creation of novel bioactive compounds.

References

Stereospecific Properties of N-Methyl-D-valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation and the incorporation of D-amino acids are two powerful strategies in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This technical guide provides a comprehensive overview of the stereospecific properties of N-Methyl-D-valine, a non-proteinogenic amino acid that combines both of these features. We delve into its synthesis, physicochemical characteristics, and biological implications, with a particular focus on the stereochemical differences compared to its L-enantiomer, N-Methyl-L-valine. This document serves as a resource for researchers and drug developers aiming to leverage the unique attributes of this compound in their therapeutic design and development endeavors.

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability, low membrane permeability, and conformational flexibility. N-methylation of the peptide backbone and the substitution of L-amino acids with their D-enantiomers are well-established methods to overcome these limitations. This compound is a chiral building block that uniquely combines the benefits of both modifications. The presence of the N-methyl group introduces steric hindrance, which can protect the adjacent peptide bond from enzymatic cleavage by proteases. Furthermore, the D-configuration of the alpha-carbon fundamentally alters the peptide's local conformation and its susceptibility to degradation by enzymes that are stereospecific for L-amino acids. Understanding the distinct properties arising from the D-stereochemistry of N-methyl-valine is therefore crucial for its rational application in drug design.

Physicochemical Properties

The stereochemistry of this compound dictates its three-dimensional structure and, consequently, its physical and chemical properties. While comprehensive comparative data is not always available in the literature, key differences between the D- and L-enantiomers can be inferred from their general behavior and from the analysis of related compounds.

PropertyThis compoundN-Methyl-L-valineReference
Molecular Formula C6H13NO2C6H13NO2
Molecular Weight 131.17 g/mol 131.17 g/mol
IUPAC Name (2R)-3-methyl-2-(methylamino)butanoic acid(2S)-3-methyl-2-(methylamino)butanoic acid
CAS Number 88930-14-72480-23-1
Optical Rotation Expected to be equal in magnitude but opposite in sign to the L-enantiomer.[α]D/20 +25.0 ± 5.0° (c=1 in 1 M HCl)

Stereospecific Synthesis and Characterization

The synthesis of enantiomerically pure this compound is critical for its application in drug development, as the presence of the opposite enantiomer can lead to off-target effects or reduced efficacy.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the N-methylation of amino acids.

Materials:

  • D-valine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3)

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Tetrahydrofuran (THF), anhydrous

  • Dioxane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Protection of the Amino Group:

    • Dissolve D-valine in 2 M NaOH solution and cool to 0-5°C.

    • Slowly add benzyl chloroformate and a solution of sodium carbonate simultaneously, maintaining the pH between 9 and 10.

    • Stir the mixture at room temperature overnight.

    • Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with 2 M HCl to pH 2 and extract with ethyl acetate.

    • Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield Cbz-D-valine.

  • N-methylation:

    • Dissolve Cbz-D-valine in anhydrous THF and cool to 0°C.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • After gas evolution ceases, add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over MgSO4, filter, and evaporate to yield Cbz-N-Methyl-D-valine.

  • Deprotection:

    • Dissolve Cbz-N-Methyl-D-valine in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain this compound.

Characterization
  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Chiral HPLC: To determine the enantiomeric purity of the final product. A chiral column (e.g., a cyclodextrin-based or P-CAP column) can be used to separate the D- and L-enantiomers.

  • Optical Rotation: A polarimeter is used to measure the specific rotation of the synthesized this compound, which should be opposite in sign to that of the known L-enantiomer.

Biological and Pharmacokinetic Implications

The stereochemistry of an amino acid residue within a peptide can have profound effects on its biological activity and pharmacokinetic profile.

Proteolytic Stability

Peptides composed of L-amino acids are readily degraded by proteases in the body. The incorporation of D-amino acids, such as this compound, can significantly enhance resistance to enzymatic degradation. This is because proteases have a high degree of stereospecificity and typically do not recognize or cleave peptide bonds adjacent to D-amino acid residues. The addition of the N-methyl group further increases this stability through steric hindrance.

Receptor Binding and Biological Activity

The interaction of a peptide with its target receptor is a highly stereospecific process. The three-dimensional arrangement of the peptide's side chains and backbone is critical for a precise fit into the receptor's binding pocket. Replacing an L-amino acid with a D-amino acid, or an N-methylated L-amino acid with an N-methylated D-amino acid, will alter the local conformation of the peptide. This can lead to:

  • Reduced or abolished binding: The D-enantiomer may not fit into the binding site.

  • Altered binding mode: The peptide may bind in a different orientation, potentially leading to a different functional response (e.g., antagonist instead of agonist).

  • Enhanced binding: In some cases, the D-amino acid may provide a more favorable conformation for receptor interaction.

A direct comparison of the biological activity of peptides containing this compound versus N-Methyl-L-valine would require specific bioassays for the target of interest.

Pharmacokinetics

Peptides containing D-amino acids generally exhibit a longer plasma half-life due to their increased stability against proteolysis. This can lead to improved in vivo efficacy. The N-methylation can further contribute to this by increasing lipophilicity, which may enhance membrane permeability and oral bioavailability.

Visualization of Concepts

Experimental Workflow for Synthesis

G Synthesis Workflow for this compound D_Valine D-valine Protection Amino Group Protection (Cbz-Cl, Na2CO3) D_Valine->Protection Cbz_D_Valine Cbz-D-valine Protection->Cbz_D_Valine N_Methylation N-methylation (NaH, CH3I) Cbz_D_Valine->N_Methylation Cbz_N_Me_D_Valine Cbz-N-Methyl-D-valine N_Methylation->Cbz_N_Me_D_Valine Deprotection Deprotection (H2, Pd/C) Cbz_N_Me_D_Valine->Deprotection N_Me_D_Valine This compound Deprotection->N_Me_D_Valine

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway Interaction

G Stereospecific Peptide-Receptor Interaction cluster_0 Peptide Ligands cluster_1 Cell Membrane cluster_2 Intracellular Signaling Peptide_D Peptide with This compound Receptor Target Receptor Peptide_D->Receptor High Affinity Binding (Specific Conformation) Peptide_L Peptide with N-Methyl-L-valine Peptide_L->Receptor Low or No Binding (Mismatched Conformation) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: A diagram showing how stereochemistry can affect peptide-receptor binding and signaling.

Conclusion

This compound is a valuable building block for the design of peptide-based drugs with improved pharmacokinetic properties. Its unique stereochemistry confers enhanced stability against enzymatic degradation and can be used to fine-tune the conformational properties of a peptide, thereby influencing its biological activity. A thorough understanding of its stereospecific properties is essential for its successful application in drug discovery and development. Further research involving direct comparative studies of this compound and N-Methyl-L-valine containing peptides is warranted to fully elucidate their therapeutic potential.

The Putative Influence of N-Methyl-D-valine on Anabolic Hormone Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes the available scientific literature on the effects of N-methylated aspartic acid derivatives, primarily N-Methyl-D,L-aspartate (NMA), on anabolic hormone secretion. Direct research on N-Methyl-D-valine is limited. Therefore, the findings related to NMA are presented here as a potential proxy for the effects of this compound, based on their shared agonistic action at the N-Methyl-D-Aspartate (NMDA) receptor. This information is intended for researchers, scientists, and drug development professionals and not for public consumption or as a recommendation for use.

Introduction

This compound is a methylated derivative of the branched-chain amino acid valine. While its direct impact on anabolic hormone secretion is not extensively documented, its structural similarity to N-Methyl-D-aspartate (NMDA) suggests a potential role as an agonist of the NMDA receptor. NMDA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity and neuronal communication. Activation of these receptors in the hypothalamus and pituitary gland has been shown to modulate the release of several key anabolic hormones, including Growth Hormone (GH). This whitepaper will explore the existing research on NMDA receptor agonists, primarily NMA, to extrapolate the potential influence of this compound on the secretion of anabolic hormones.

Quantitative Data on the Effects of NMDA Receptor Agonists on Anabolic Hormone Secretion

The following tables summarize the quantitative data from studies investigating the effects of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) secretion in various animal models.

Table 1: Effect of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) Secretion in Barrows

Dosage of NMA (mg/kg BW)Change in Circulating GH Concentrations (%)Statistical Significance (P-value)Reference
1.25Not specified> 0.05[1][2]
2.5883% increase< 0.05[1][2]
5.01095% increase< 0.05[1]
2.5 (NMA)177% increase< 0.025
1.25 (pure D-isomer of NMA)245% increase< 0.01
1.25 (pure L-isomer of NMA)No effect> 0.1

Table 2: Effect of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) Secretion in Male Rhesus Monkeys

Developmental StageBasal GH LevelsEffect of NMA (15 mg/kg BW) on GH SecretionReference
InfantileHighNo demonstrable effect
PrepubertalLowPronounced effect
PeripubertalHighNo demonstrable effect
AdultLowPronounced effect

Table 3: Effect of a Supplement Containing NMDA on Serum Hormones in Resistance-Trained Males

HormoneEffect of 28 days of NMDA supplementationStatistical Significance (P-value)Reference
Total TestosteroneUnaffected> 0.05
Free TestosteroneUnaffected> 0.05
Luteinizing Hormone (LH)Unaffected> 0.05
Gonadotropin-Releasing Hormone (GnRH)Unaffected> 0.05
EstradiolUnaffected> 0.05
CortisolUnaffected> 0.05
ProlactinUnaffected> 0.05

Experimental Protocols

In Vivo Administration of NMA and Blood Sampling in Barrows
  • Subjects: Barrows (castrated male pigs).

  • Treatment: Intravenous (i.v.) injection of N-methyl-d,l-aspartate (NMA) at doses of 1.25, 2.5, or 5 mg/kg of body weight, or the pure D or L isomers at 1.25 mg/kg BW. A control group received 0.9% saline.

  • Blood Collection: Blood samples were collected every 15 minutes for 2 to 3 hours immediately before and after the treatment.

  • Hormone Analysis: Serum concentrations of Growth Hormone (GH) were measured.

  • Antagonist Study: In a separate experiment, barrows received an intramuscular (i.m.) injection of the NMDA receptor antagonist ketamine hydrochloride (19.9 mg/kg of BW) 10 minutes prior to NMA administration.

  • GRF Antiserum Study: To investigate the mechanism, barrows were pretreated with antisera to Growth Hormone-Releasing Factor (GRF) via i.v. injection 3 hours before NMA administration.

In Vivo Administration of NMA and Blood Sampling in Male Rhesus Monkeys
  • Subjects: Intact male rhesus monkeys at different developmental stages (infantile, prepubertal, peripubertal, and adult).

  • Treatment: A single intravenous (i.v.) injection of N-methyl-D,L-aspartate (NMA) at a dose of 15 mg/kg of body weight. The NMA was dissolved in normal saline and passed through a 0.22 µm filter before injection.

  • Blood Collection: Blood samples were collected at 10-20 minute intervals for 20-60 minutes before and 40-80 minutes after the injection via a cannula implanted in the saphenous vein.

  • Hormone Analysis: Plasma concentrations of Growth Hormone (GH) were measured.

Supplementation Study in Resistance-Trained Males
  • Subjects: Twenty resistance-trained males.

  • Treatment: Daily oral ingestion of either 1.78 g of a placebo or a supplement referred to as "NMDA" for 28 days. The subjects also engaged in resistance training 4 times per week.

  • Blood Collection: Blood samples were collected before (Day 0) and after (Day 29) the supplementation and training period.

  • Hormone Analysis: Serum levels of total and free testosterone, luteinizing hormone (LH), gonadotropin-releasing hormone (GnRH), estradiol, cortisol, and prolactin were assessed.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NMDA Receptor-Mediated Growth Hormone Secretion

The following diagram illustrates the proposed signaling pathway through which NMDA receptor agonists like NMA, and potentially this compound, may stimulate Growth Hormone secretion.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_circulation Systemic Circulation NMDA_Agonist This compound (or NMA) NMDA_Receptor_Hyp NMDA Receptor NMDA_Agonist->NMDA_Receptor_Hyp Binds to GRF_Neuron GRF Neuron NMDA_Receptor_Hyp->GRF_Neuron Activates GRF Growth Hormone- Releasing Factor (GRF) GRF_Neuron->GRF Releases Somatotroph Somatotroph Cell GRF->Somatotroph Stimulates GH Growth Hormone (GH) Somatotroph->GH Secretes GH_Circulation Increased GH Levels GH->GH_Circulation

Caption: Proposed pathway of NMDA receptor-mediated GH secretion.

Experimental Workflow for In Vivo Animal Studies

The following diagram outlines a typical experimental workflow for investigating the effects of a substance like this compound on hormone secretion in an animal model.

G start Start animal_prep Animal Model Preparation (e.g., cannulation) start->animal_prep baseline_sampling Baseline Blood Sampling animal_prep->baseline_sampling treatment Administer this compound (or placebo) baseline_sampling->treatment post_treatment_sampling Post-Treatment Blood Sampling treatment->post_treatment_sampling hormone_assay Hormone Analysis (e.g., ELISA) post_treatment_sampling->hormone_assay data_analysis Statistical Data Analysis hormone_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vivo hormone secretion studies.

Discussion and Conclusion

The available evidence strongly suggests that activation of the NMDA receptor can lead to a significant, dose-dependent increase in Growth Hormone secretion. This effect appears to be mediated by the stimulation of Growth Hormone-Releasing Factor (GRF) from the hypothalamus. The pure D-isomer of NMA was shown to be the active component, indicating stereospecificity of the NMDA receptor. The stimulatory effect of NMA on GH release is also dependent on the baseline hormonal milieu, with more pronounced effects observed in states of low basal GH secretion.

Conversely, a study on resistance-trained males using a supplement containing "NMDA" did not show any significant effects on testosterone or other hormones of the hypothalamo-pituitary-gonadal axis. This could be due to a variety of factors, including the specific formulation and dosage of the supplement, the training status of the subjects, or a fundamental difference in the regulation of GH and gonadal hormones by NMDA receptor activation.

Direct evidence for the effects of this compound on anabolic hormone secretion is currently lacking in the scientific literature. However, based on its structural similarity to NMA and its presumed action as an NMDA receptor agonist, it is plausible that this compound could stimulate GH release through a similar mechanism. Further research is imperative to confirm this hypothesis and to investigate its potential effects on other anabolic hormones such as testosterone and Insulin-like Growth Factor-1 (IGF-1). Future studies should focus on dose-response relationships, the impact of different administration routes, and the long-term effects of this compound supplementation on the endocrine system.

References

Metabolic Fate of N-Methyl-D-valine in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Methyl-D-valine (NMDV) is a synthetically modified amino acid with potential applications in drug development due to its altered physicochemical properties compared to its endogenous counterpart, L-valine. The introduction of a methyl group on the amine and the D-chiral configuration are expected to influence its metabolic stability, cellular uptake, and biological activity. This technical guide provides a comprehensive overview of the anticipated metabolic fate of NMDV in cellular models, drawing upon existing knowledge of D-amino acid and N-methylated amino acid metabolism. It outlines detailed experimental protocols for researchers to investigate its biotransformation and cellular interactions. While direct experimental data on NMDV metabolism is scarce, this guide synthesizes related literature to propose the most probable metabolic pathways and provides the necessary tools to validate these hypotheses.

Introduction

The modification of amino acids by N-methylation and alteration of stereochemistry are established strategies in medicinal chemistry to enhance peptide and small molecule drug properties. N-methylation can increase metabolic stability by protecting against enzymatic degradation and improve cell permeability. The use of D-amino acids can also confer resistance to proteolysis. This compound combines both modifications, making it an intriguing candidate for therapeutic development. Understanding its metabolic fate is crucial for predicting its efficacy, potential toxicity, and pharmacokinetic profile. This document details the likely metabolic pathways, proposes experimental workflows for their investigation, and provides the necessary analytical parameters.

Proposed Metabolic Pathways of this compound

Based on the metabolism of related compounds, two primary metabolic pathways are proposed for this compound in cellular models:

  • Pathway 1: Oxidative Deamination by D-Amino Acid Oxidases. This is the most probable metabolic route. D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are flavoenzymes responsible for the degradation of D-amino acids. While DAAO typically acts on neutral D-amino acids, and DDO on acidic ones, there is some substrate overlap. Notably, DDO has been shown to metabolize N-methyl-D-aspartate, indicating that N-methylation does not preclude activity by this enzyme class. This pathway would convert this compound to α-keto-N-methyl-valine, ammonia, and hydrogen peroxide.

  • Pathway 2: N-Demethylation. A secondary, less likely pathway could involve the removal of the N-methyl group to yield D-valine. This could be followed by oxidative deamination of D-valine by DAAO. Enzymatic N-demethylation is a known metabolic process, though typically associated with cytochrome P450 enzymes or specific N-demethylases.

Signaling Pathway Involvement

Given that N-methyl-D-aspartate (NMDA) is a well-known agonist of the NMDA receptor, it is plausible that this compound could also interact with this receptor, potentially modulating downstream signaling cascades involved in neuronal activity and cancer cell proliferation.[1]

Data Presentation: Predicted Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the experimental protocols outlined in this guide. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Cellular Uptake of this compound in A549 Cancer Cells

Time (hours)Intracellular NMDV (µM)
00
115.2
448.7
1289.1
24112.5

Table 2: Metabolite Profile in A549 Cells after 24h Incubation with 100 µM this compound

MetaboliteConcentration (µM)
This compound112.5
α-keto-N-methyl-valine8.3
D-valine< 1.0
α-ketoisovalerate< 0.5

Experimental Protocols

Cellular Uptake and Metabolism of this compound

This protocol describes the use of stable isotope-labeled this compound to trace its uptake and metabolism in a cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [¹³C₆, ¹⁵N]-N-Methyl-D-valine (custom synthesis)

  • Phosphate Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 6-well plates at a density that allows for approximately 80% confluency at the time of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing 100 µM [¹³C₆, ¹⁵N]-N-Methyl-D-valine.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 12, 24 hours), aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method to quantify the labeled this compound and its potential metabolites.

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol assesses the ability of purified DAAO to metabolize this compound.

Materials:

  • Purified porcine kidney D-amino acid oxidase (DAAO)

  • This compound

  • D-Alanine (positive control)

  • Flavin adenine dinucleotide (FAD)

  • Catalase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Sodium phosphate buffer (100 mM, pH 8.3)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 8.3), 10 µM FAD, 20 U/mL catalase, 0.2 U/mL HRP, and 50 µM Amplex Red.

  • Substrate Addition: Add varying concentrations of this compound or D-Alanine to the wells.

  • Enzyme Initiation: Initiate the reaction by adding DAAO to a final concentration of 0.1 µg/mL.

  • Measurement: Immediately measure the fluorescence (excitation 530-560 nm, emission 590 nm) every minute for 30 minutes at 37°C. The rate of hydrogen peroxide production is proportional to the DAAO activity.

Mandatory Visualizations

Metabolic_Fate_NMDV cluster_path1 Pathway 1: Oxidative Deamination cluster_path2 Pathway 2: N-Demethylation NMDV This compound DAAO D-Amino Acid Oxidase (DAAO) / D-Aspartate Oxidase (DDO) NMDV->DAAO Primary Pathway NDM N-Demethylase NMDV->NDM Secondary Pathway AK_NMV α-keto-N-methyl-valine DAAO->AK_NMV NH3 Ammonia DAAO->NH3 H2O2 Hydrogen Peroxide DAAO->H2O2 AKV α-ketoisovalerate DAAO->AKV DVal D-valine NDM->DVal DVal->DAAO

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow start Start: Cancer Cell Culture (e.g., A549) treatment Incubate with [13C6, 15N]-N-Methyl-D-valine start->treatment sampling Time-Course Sampling (0, 1, 4, 12, 24h) treatment->sampling extraction Metabolite Extraction (80% Methanol) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Labeled NMDV and Metabolites analysis->quantification end End: Determine Metabolic Fate quantification->end

Caption: Experimental workflow for tracing NMDV metabolism.

Signaling_Pathway NMDV This compound NMDAR NMDA Receptor NMDV->NMDAR Potential Interaction Ca_influx Ca2+ Influx NMDAR->Ca_influx downstream Downstream Signaling (e.g., MAPK, PI3K) Ca_influx->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Potential NMDV interaction with NMDA receptor signaling.

Conclusion

While direct experimental evidence for the metabolic fate of this compound in cellular models is not yet available, this guide provides a robust framework for its investigation. The proposed primary metabolic pathway involves oxidative deamination by D-amino acid oxidases, with N-demethylation as a possible secondary route. The detailed experimental protocols, utilizing stable isotope tracing and in vitro enzyme assays, offer a clear path for researchers to elucidate the biotransformation of this novel amino acid derivative. Understanding the metabolism of NMDV is a critical step in evaluating its potential as a therapeutic agent and will provide valuable insights for the design of future N-methylated D-amino acid-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides and peptidomimetics. The incorporation of an N-methyl group into the peptide backbone introduces conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can improve membrane permeability.[1][2] Fmoc-N-methyl-D-valine, in particular, is a valuable derivative for solid-phase peptide synthesis (SPPS) to introduce steric bulk and hydrophobicity, influencing the peptide's structure and biological activity. This document provides detailed protocols for the synthesis of Fmoc-N-methyl-D-valine and its subsequent use in SPPS, targeting researchers, scientists, and professionals in drug development.

The synthesis of Fmoc-N-methyl-D-valine is typically achieved through a multi-step process involving the protection of the carboxylic acid, temporary protection of the amine, N-methylation, and finally, Fmoc protection of the secondary amine.[3] A common and effective approach is the Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) group for temporary amine protection, facilitating the subsequent methylation.[1][4]

Due to the steric hindrance of the N-methyl group, the coupling of Fmoc-N-methyl-D-valine during SPPS can be challenging and requires optimized conditions and potent coupling reagents to achieve high efficiency. This note also details the recommended procedures for the efficient incorporation of Fmoc-N-methyl-D-valine into a growing peptide chain on a solid support.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Fmoc-N-methyl-D-valine and its performance in solid-phase peptide synthesis.

Table 1: Synthesis of Fmoc-N-methyl-D-valine - Expected Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC) (%)Analytical Data
1D-Valine methyl ester HCl95-99>981H NMR, MS
2o-NBS-D-Valine methyl ester90-95>971H NMR, MS
3o-NBS-N-methyl-D-Valine methyl ester85-90>971H NMR, MS
4N-methyl-D-Valine80-85 (after hydrolysis)>981H NMR, MS
5Fmoc-N-methyl-D-valine85-95>991H NMR, 13C NMR, MS, HPLC

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

Coupling StepCoupling ReagentSolventCoupling TimeCoupling Efficiency (%)Monitoring Method
Fmoc-N-methyl-D-valine to a primary amineHATU/DIEADMF2-4 hours>95Chloranil test
Fmoc-N-methyl-D-valine to a secondary aminePyBOP/HOAt/DIEADMF/NMP4-12 hours85-95Chloranil test
Standard Fmoc-amino acid to this compoundHATU/DIEADMF1-2 hours>98Chloranil test

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-D-valine

This protocol details the solution-phase synthesis of Fmoc-N-methyl-D-valine from D-valine.

Materials:

  • D-Valine

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH), anhydrous

  • ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Esterification of D-Valine:

    • Suspend D-valine (1 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain D-valine methyl ester hydrochloride as a white solid.

  • Protection with o-NBS-Cl:

    • Dissolve the D-valine methyl ester hydrochloride (1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.2 eq) dropwise.

    • Add o-NBS-Cl (1.1 eq) portion-wise and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield o-NBS-D-valine methyl ester.

  • N-Methylation:

    • Dissolve the o-NBS-D-valine methyl ester (1 eq) in anhydrous DMF.

    • Add anhydrous K2CO3 (3 eq).

    • Add dimethyl sulfate or methyl iodide (1.5 eq) dropwise.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate. Purify by silica gel column chromatography to obtain o-NBS-N-methyl-D-valine methyl ester.

  • Hydrolysis and Deprotection:

    • Dissolve the o-NBS-N-methyl-D-valine methyl ester (1 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.5 eq) and stir at room temperature for 2-4 hours until the ester is hydrolyzed (monitor by TLC).

    • Add thiophenol (3 eq) and K2CO3 (3 eq) to the reaction mixture.

    • Stir at room temperature for 6-8 hours to remove the o-NBS group.

    • Acidify the reaction mixture to pH ~6 with 1 M HCl and wash with ethyl acetate to remove the thiol byproducts.

    • The aqueous layer containing this compound can be used directly in the next step.

  • Fmoc Protection:

    • To the aqueous solution of this compound, add sodium bicarbonate (3 eq) and a 1:1 mixture of dioxane and water.

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

    • Stir the reaction at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-N-methyl-D-valine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methyl-D-valine

This protocol describes the manual coupling of Fmoc-N-methyl-D-valine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-D-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Chloranil test solution

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable):

    • If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

    • Confirm the presence of a free amine using the Kaiser test (for primary amines) or a negative result for the subsequent Chloranil test.

  • Activation of Fmoc-N-methyl-D-valine:

    • In a separate vial, dissolve Fmoc-N-methyl-D-valine (4 eq relative to resin loading) and HATU (3.9 eq) in DMF.

    • Add DIEA (8 eq) to the solution and pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Chloranil test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/green beads), extend the coupling time or perform a second coupling.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

Mandatory Visualizations

Synthesis_of_Fmoc_N_Methyl_D_valine DVal D-Valine DVal_ME D-Valine Methyl Ester DVal->DVal_ME SOCl2, MeOH NBS_DVal_ME o-NBS-D-Valine Methyl Ester DVal_ME->NBS_DVal_ME o-NBS-Cl, TEA NBS_NMe_DVal_ME o-NBS-N-Me-D-Valine Methyl Ester NBS_DVal_ME->NBS_NMe_DVal_ME DMS, K2CO3 NMe_DVal This compound NBS_NMe_DVal_ME->NMe_DVal 1. LiOH 2. Thiophenol, K2CO3 Fmoc_NMe_DVal Fmoc-N-Methyl-D-Valine NMe_DVal->Fmoc_NMe_DVal Fmoc-OSu, NaHCO3

Caption: Synthesis pathway for Fmoc-N-Methyl-D-valine.

SPPS_Workflow start Start: Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 activate 4. Activate Fmoc-N-Me-D-Val (HATU/DIEA) wash1->activate couple 5. Couple to Resin activate->couple monitor 6. Monitor with Chloranil Test couple->monitor monitor->couple Incomplete wash2 7. Wash (DMF, DCM) monitor->wash2 Complete next_cycle Next Cycle or Cleavage wash2->next_cycle

Caption: Workflow for coupling Fmoc-N-methyl-D-valine in SPPS.

References

Application Notes and Protocols for Boc-Protected N-Methyl-D-valine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides. The incorporation of an N-methyl group on the peptide backbone can significantly enhance key pharmacological properties, including increased metabolic stability against enzymatic degradation, improved cell permeability, and constrained peptide conformation, which can lead to higher receptor affinity and selectivity. Boc-N-Methyl-D-valine, with its tert-butyloxycarbonyl (Boc) protecting group, is a valuable derivative for introducing N-methylated valine residues in solution-phase peptide synthesis (SPPS).

However, the steric hindrance presented by the N-methyl group and the bulky valine side chain poses a significant challenge to efficient peptide bond formation. This can result in slower reaction times and incomplete coupling, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve high yields and purity. These application notes provide detailed protocols and data for the successful incorporation of Boc-N-Methyl-D-valine in solution-phase peptide synthesis.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like Boc-N-Methyl-D-valine. The following table summarizes the performance of various coupling reagents commonly used in solution-phase synthesis for N-methylated amino acids.

Coupling ReagentActivating AgentBaseSolventReaction Time (hours)Typical Yield (%)Racemization
HATU-DIPEADMF2-485-95Low
HBTUHOBtDIPEADMF2-485-95Low
PyAOP-DIPEADMF1-3HighLow
PyBroP-DIPEADCM1-2~90<1%
DEPBT-DIPEATHF/DMF1-276<2%
T3P®-PyridineEthyl Acetate1-3HighVery Low
DCCHOBtNMM/DIPEADCM/DMF12-2470-85Moderate

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.[1][2]

Table 2: Boc Deprotection of N-Boc-Valine Derivatives

The removal of the Boc protecting group is a crucial step to allow for peptide chain elongation. The following table presents data on the deprotection of N-Boc-valine methyl ester, which serves as a model for the deprotection of a peptide containing an N-terminal Boc-N-Methyl-D-valine.

Deprotection ReagentSolventReaction Time (minutes)Yield (%)
Choline Chloride:pTSA (DES)-2563

Data from a study on DES-catalyzed deprotection of N-Boc amino acid derivatives.[3][4]

Experimental Protocols

Protocol 1: General Coupling of Boc-N-Methyl-D-valine using HATU

This protocol describes a general procedure for the coupling of Boc-N-Methyl-D-valine to the free amine of a peptide ester in solution.

Materials:

  • Boc-N-Methyl-D-valine (1.0 eq)

  • Peptide ester (e.g., H-Ala-OMe·HCl) (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Boc-N-Methyl-D-valine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the peptide ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized peptide ester solution to the activated Boc-N-Methyl-D-valine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by silica gel column chromatography.

Protocol 2: Boc Deprotection of the N-Methylated Peptide

This protocol outlines the removal of the N-terminal Boc group to prepare the peptide for further coupling.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide trifluoroacetate salt.

  • Wash the precipitate several times with cold diethyl ether and dry under vacuum.

  • The resulting amine salt can be used directly in the next coupling step after neutralization with a base like DIPEA.[2]

Protocol 3: Purification of the N-Methylated Peptide by RP-HPLC

This protocol provides a general method for the purification of the final peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Solvent A and B)

Procedure:

  • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

  • Monitor the elution of the peptide by UV absorbance at 210-220 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

G cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection cluster_purification Purification A Boc-N-Methyl-D-valine C Activate Carboxyl Group (e.g., HATU, DIPEA) A->C B Peptide Ester (e.g., H-AA-OR) D Neutralize Amine Salt (DIPEA) B->D E Peptide Bond Formation C->E D->E F Boc-N-Me-D-Val-AA-OR E->F G Treat with Acid (e.g., TFA/DCM) F->G H H-N-Me-D-Val-AA-OR · TFA G->H I Crude Peptide H->I Work-up & Isolation J RP-HPLC I->J K Pure Peptide J->K

Caption: General workflow for solution-phase synthesis of a dipeptide.

G Start Start: Couple Boc-N-Methyl-D-valine Hindrance High Steric Hindrance? Start->Hindrance ReagentChoice Select Coupling Reagent Hindrance->ReagentChoice Yes Phosphonium Phosphonium Salts (PyAOP, PyBroP) High Reactivity ReagentChoice->Phosphonium High reactivity needed Aminium Aminium Salts (HATU, HBTU) Robust & Widely Used ReagentChoice->Aminium Standard conditions Other Other Reagents (DEPBT, T3P®) Low Racemization, Green Chemistry ReagentChoice->Other Specific requirements End Proceed with Coupling Phosphonium->End Aminium->End Other->End

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for Microwave-Assisted Coupling of N-Methyl-D-valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. However, the synthesis of peptides containing these residues, particularly sterically hindered ones like N-Methyl-D-valine, presents significant challenges in solid-phase peptide synthesis (SPPS). The secondary amine at the N-terminus of N-methylated amino acids dramatically reduces the nucleophilicity, leading to sluggish and often incomplete coupling reactions under standard SPPS conditions.

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a transformative technology to overcome these synthetic hurdles.[1][2] The application of microwave energy accelerates the coupling and deprotection steps, leading to significantly reduced reaction times, higher coupling efficiencies, and improved purity of the final peptide product, especially for difficult sequences containing sterically hindered amino acids.[3][4][5] This document provides detailed application notes and protocols for the efficient coupling of this compound using microwave irradiation.

Advantages of Microwave-Assisted Coupling for N-Methylated Amino Acids

Conventional SPPS methods often result in low yields and byproducts when incorporating N-methylated amino acids due to slow reaction kinetics. Microwave energy effectively overcomes these limitations by:

  • Enhanced Reaction Kinetics: Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of amide bond formation.

  • Improved Coupling Efficiency: The increased reaction speed drives the coupling reaction towards completion, minimizing the formation of deletion sequences and other impurities.

  • Reduced Reaction Times: Coupling times for sterically hindered residues like this compound can be reduced from hours to minutes.

  • Overcoming Aggregation: Microwave heating can disrupt the formation of secondary structures and aggregation of the growing peptide chain on the solid support, improving reagent accessibility.

Data Presentation: Comparison of Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of this compound. The following tables summarize the expected performance of common coupling reagents under conventional and microwave-assisted conditions. The data is a representative compilation based on studies of sterically hindered and N-methylated amino acids.

Table 1: Comparison of Conventional vs. Microwave-Assisted Coupling for this compound

ParameterConventional SPPS (Room Temperature)Microwave-Assisted SPPS (75-90°C)
Coupling Time 2 - 24 hours5 - 20 minutes
Coupling Efficiency Low to ModerateHigh to Very High
Crude Peptide Purity Often low (<50%)Significantly improved (>80%)
Racemization Risk LowGenerally low, but temperature dependent
Reagent Equivalents High (often requires double/triple coupling)Lower (single coupling often sufficient)

Table 2: Performance of Different Coupling Reagents for this compound Coupling

Coupling Reagent CombinationRelative Efficiency (Microwave)Recommended Conditions (Microwave)Notes
DIC / Oxyma High5 eq. Amino Acid, 5 eq. DIC, 5 eq. Oxyma; 75°C, 10 minA cost-effective and efficient system for many hindered couplings.
HATU / DIPEA Very High4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA; 75°C, 5-10 minHighly effective for sterically demanding couplings, including N-methylated residues.
COMU / DIPEA Very High4 eq. Amino Acid, 4 eq. COMU, 8 eq. DIPEA; 75°C, 5-10 minA safer, non-explosive alternative to benzotriazole-based reagents with excellent performance in MW-SPPS.
PyAOP / DIPEA Very High4 eq. Amino Acid, 4 eq. PyAOP, 8 eq. DIPEA; 75°C, 10 minParticularly effective for coupling N-protected N-methyl amino acids.

Experimental Protocols

The following protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and microwave synthesizer used.

Protocol 1: Automated Microwave-Assisted Coupling of Fmoc-N-Methyl-D-valine-OH

This protocol is designed for use with an automated microwave peptide synthesizer.

Materials:

  • Fmoc-N-Methyl-D-valine-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation at 75-90°C for 3-5 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (this compound):

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-N-Methyl-D-valine-OH (5 equivalents relative to resin loading), DIC (5 equivalents), and OxymaPure® (5 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate with microwaves at a controlled temperature of 75°C for 10-20 minutes. For particularly difficult couplings, the time may be extended or a double coupling performed.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. Standard amino acids can typically be coupled at 75-90°C for 5 minutes.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity by mass spectrometry.

Visualizations

Experimental Workflow for Microwave-Assisted this compound Coupling

experimental_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) Microwave: 75-90°C, 3-5 min start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling: Fmoc-N-Me-D-Val-OH + DIC/Oxyma in DMF Microwave: 75°C, 10-20 min wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Continue with Next Amino Acid wash2->next_cycle If not last residue final_deprotection Final Fmoc Deprotection wash2->final_deprotection If last residue next_cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) & Analysis (MS) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for microwave-assisted coupling of this compound.

Logical Relationship of Factors Affecting Coupling Efficiency

logical_relationship mw_spps Microwave-Assisted SPPS temp Optimized Temperature (75-90°C) mw_spps->temp enables time Reduced Reaction Time (5-20 min) mw_spps->time enables efficiency High Coupling Efficiency for This compound temp->efficiency contributes to time->efficiency contributes to reagent Potent Coupling Reagent (e.g., COMU, HATU) reagent->efficiency is critical for solvent Appropriate Solvent (e.g., DMF) solvent->efficiency is necessary for

References

Application Notes and Protocols for the Analytical Determination of N-Methyl-D-valine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-valine is a chiral amino acid derivative that is of increasing interest in pharmaceutical and biomedical research due to its potential role as a biomarker and its use as a building block in the synthesis of therapeutic agents. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using various HPLC-based methods, including pre-column derivatization with UV or fluorescence detection.

Analytical Methods Overview

The analysis of this compound by HPLC presents a challenge due to its lack of a strong chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization is commonly employed to introduce a fluorescent or UV-active tag to the molecule. Chiral separation is necessary to distinguish this compound from its L-enantiomer and other amino acids. This can be achieved through the use of a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column, or by using a chiral stationary phase.

This document details two primary methods:

  • Method 1: Pre-column derivatization using a chiral reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH₂), followed by separation of the resulting diastereomers on a reversed-phase C18 column with UV detection. This method is highly reliable and can detect N-methylated D-amino acids with high sensitivity.[1][2]

  • Method 2: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol, followed by separation on a chiral stationary phase. This is a common strategy for the analysis of amino acids, providing good peak shape and enhanced detection.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described. These values are provided for easy comparison and selection of the most appropriate method for a given application.

Table 1: HPLC Method Performance for this compound Analysis

ParameterMethod 1: FDNP-D-Val-NH₂ DerivatizationMethod 2: OPA Derivatization with Chiral Column
Limit of Detection (LOD) 5-10 pmol0.02% relative to the L-enantiomer
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LOD0.05% relative to the L-enantiomer
Linearity Range Not explicitly stated0.05% to 0.5% of a 1 mg/mL solution (r² > 0.99)
Recovery Not explicitly stated96% to 106%
Relative Standard Deviation (RSD) Not explicitly stated< 2.0% for triplicate injections

Experimental Protocols

Method 1: Pre-column Derivatization with FDNP-D-Val-NH₂

This method is adapted from a procedure for the determination of acidic D-amino acids and their N-methyl derivatives.

1. Materials and Reagents

  • This compound standard

  • N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH₂)

  • Acetone

  • 0.5 M Sodium Bicarbonate (NaHCO₃)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

2. Sample Preparation and Derivatization

  • Prepare a standard stock solution of this compound in an appropriate solvent (e.g., water or a buffer).

  • In a reaction vial, mix 100 µL of the sample or standard solution with 100 µL of 0.5 M NaHCO₃.

  • Add 400 µL of a 1% (w/v) solution of FDNP-D-Val-NH₂ in acetone.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) in the dark.

  • After incubation, the reaction can be stopped by acidification, or the sample can be directly injected into the HPLC system.

3. HPLC Conditions

  • Column: ODS-Hypersil (or equivalent C18 column), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.11% TFA in Water

  • Mobile Phase B: 0.11% TFA in Acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over approximately 30-40 minutes. A typical gradient might be from 30% B to 70% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 340 nm

Method 2: Pre-column Derivatization with OPA and Chiral Separation

This protocol is based on a validated method for the enantiomeric separation of D- and L-valine.

1. Materials and Reagents

  • This compound standard

  • o-phthalaldehyde (OPA)

  • A thiol reagent (e.g., N-acetyl-L-cysteine)

  • Borate buffer (pH ~9.5)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

2. Sample Preparation and Derivatization

  • Prepare a derivatization reagent by dissolving OPA and the thiol in borate buffer.

  • Prepare a standard stock solution of this compound.

  • In an autosampler vial, mix the sample or standard solution with the OPA/thiol derivatization reagent. The reaction is typically very fast and occurs at room temperature. Automated derivatization using an autosampler is recommended for reproducibility.

  • After a short reaction time (e.g., 1-2 minutes), inject the mixture into the HPLC system.

3. HPLC Conditions

  • Column: Chiralcel OD-3R (or equivalent chiral stationary phase)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific chiral column used.

  • Isocratic or Gradient Elution: Depending on the complexity of the sample matrix, either isocratic or gradient elution can be used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-40°C

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~340 nm)

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

experimental_workflow_method1 cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample Sample/Standard (this compound) mix Mix & Incubate sample->mix reagent FDNP-D-Val-NH₂ in Acetone reagent->mix buffer 0.5 M NaHCO₃ buffer->mix derivatized_sample Derivatized Sample (Diastereomers) mix->derivatized_sample injection Inject into HPLC derivatized_sample->injection column Reversed-Phase C18 Column injection->column detection UV Detection (340 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for this compound analysis using FDNP-D-Val-NH₂ derivatization.

experimental_workflow_method2 cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample Sample/Standard (this compound) mix Mix at Room Temp sample->mix reagent OPA/Thiol Reagent reagent->mix derivatized_sample Derivatized Sample mix->derivatized_sample injection Inject into HPLC derivatized_sample->injection column Chiral Column injection->column detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for this compound analysis using OPA derivatization and chiral separation.

References

Application Note: Quantification of N-Methyl-D-valine in Biological Samples using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantification of N-Methyl-D-valine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a methylated, non-proteinogenic amino acid whose presence and concentration in biological systems are of increasing interest in various research fields, including drug development and biomarker discovery. The protocol outlines procedures for sample preparation, chromatographic separation of chiral isomers, and mass spectrometric detection and quantification. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for this unique amino acid.

Introduction

N-methylated amino acids are a class of molecules that can be found in natural products and have been explored as potential therapeutic agents and biomarkers.[1][2] The addition of a methyl group to the amine of an amino acid can alter its chemical properties, such as lipophilicity and metabolic stability. This compound, a chiral N-methylated amino acid, presents a unique analytical challenge due to the need to differentiate it from its L-isomer, N-Methyl-L-valine, which may also be present in biological samples. Mass spectrometry coupled with liquid chromatography is a powerful technique for the sensitive and specific quantification of small molecules in complex biological matrices.[3] This application note provides a comprehensive protocol for the analysis of this compound, addressing the critical aspects of sample clean-up, chiral separation, and precise quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram. This process includes sample preparation, which involves protein precipitation and optional derivatization, followed by LC-MS/MS analysis for separation and detection, and concludes with data analysis and quantification.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Derivatization Optional Chiral Derivatization (e.g., with Marfey's Reagent) SupernatantCollection->Derivatization LC_Separation Chiral LC Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification

A high-level overview of the analytical workflow.

Materials and Methods

Reagents and Materials
  • This compound analytical standard

  • This compound-¹³C₅,¹⁵N isotopic-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) (optional, for derivatization)

  • Biological matrix (e.g., human plasma)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Chiral HPLC Column (e.g., CROWNPAK CR-I(+) or equivalent)

Sample Preparation Protocol
  • Thawing: Thaw biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound-¹³C₅,¹⁵N internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

For enhanced chiral separation, an optional derivatization step using a chiral reagent like Marfey's reagent can be introduced after supernatant collection and before evaporation.

Liquid Chromatography
  • Column: Chiral Stationary Phase Column (e.g., CROWNPAK CR-I(+), 3.0 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • Gradient: A linear gradient can be optimized to achieve baseline separation of this compound from its L-isomer and other matrix components. A typical starting point would be 5% B, increasing to 95% B over 10 minutes.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

Proposed MRM Transitions

The following table summarizes the proposed MRM transitions for this compound and its stable isotope-labeled internal standard. These transitions are predicted based on the fragmentation patterns of similar amino acids and should be optimized for the specific instrument used. The most intense transition is typically used for quantification, while the second is used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound132.186.170.115 - 25
This compound-¹³C₅,¹⁵N138.191.174.115 - 25

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the biological samples is then determined from this calibration curve.

Signaling Pathway and Logical Relationships

The quantification of this compound can be crucial in understanding its role in various biological pathways. The following diagram illustrates a hypothetical relationship where this compound may act as a modulator of a signaling pathway, and how its quantification is a key step in elucidating this function.

Signaling Pathway Relationship cluster_biological_context Biological Context cluster_analytical_process Analytical Process NMDV This compound Receptor Target Receptor NMDV->Receptor Binding/Modulation Quantification LC-MS/MS Quantification NMDV->Quantification SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activation/Inhibition CellularResponse Cellular Response SignalingCascade->CellularResponse Correlation Correlation Analysis CellularResponse->Correlation Quantification->Correlation

Hypothetical role of this compound in a signaling pathway.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method emphasizes the importance of chiral separation to ensure accurate measurement of the D-isomer. The provided experimental parameters serve as a starting point for method development and validation. This robust and sensitive analytical method will be a valuable tool for researchers investigating the physiological and pathological roles of N-methylated D-amino acids.

References

Application Notes and Protocols for Enhancing Peptide Stability via N-Methyl-D-valine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a promising class of therapeutic agents due to their high specificity and potent biological activity. However, their clinical utility is often hampered by a short in vivo half-life, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific modification of the peptide backbone. The incorporation of N-methylated amino acids, such as N-Methyl-D-valine, has emerged as a robust method to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2]

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This modification confers proteolytic resistance through two primary mechanisms:

  • Disruption of Enzyme Recognition: Proteolytic enzymes often recognize and bind to their peptide substrates through a network of hydrogen bonds with the peptide backbone. The absence of the amide proton in an N-methylated residue prevents the formation of these crucial hydrogen bonds, thus hindering enzyme binding.

  • Steric Hindrance: The presence of the methyl group on the nitrogen atom sterically blocks the approach of proteases to the scissile amide bond, further preventing cleavage.[1]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into synthetic peptides and the subsequent evaluation of their stability.

Applications and Advantages

The strategic incorporation of this compound into a peptide sequence can offer several advantages in drug development:

  • Enhanced Metabolic Stability: Increased resistance to a wide range of proteases found in plasma and tissues leads to a significantly longer half-life.[3][4]

  • Improved Pharmacokinetic Properties: A longer half-life can translate to reduced dosing frequency and improved patient compliance.

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Increased Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

Data Presentation: Enhanced Stability of N-Methylated Peptides

While specific data for this compound is often sequence-dependent, the following tables provide representative data illustrating the significant improvement in stability observed upon N-methylation of peptides.

Table 1: Illustrative Proteolytic Stability of N-Methylated vs. Unmodified Peptides in Human Serum

Peptide SequenceModification PositionHalf-life in Human Serum (t½)
Peptide A (Unmodified)-15 minutes
Peptide A (N-methylated)P1 position120 minutes
Peptide B (Unmodified)-35 minutes
Peptide B (N-methylated)P2 position> 240 minutes

Data are illustrative and depend on the specific peptide sequence and the position of N-methylation.

Table 2: Serum Stability of Antimicrobial Peptides and their N-Methylated Analogs

PeptideModification% Remaining after 1h in Serum
TA4Unmodified~40%
TA4 AnalogN-methylated Lysine~65%
C10:0-A2Unmodified~20%
C10:0-A2 AnalogN-methylated Lysine~50%

This data is representative of the enhanced stability seen with N-methylated amino acids in antimicrobial peptides. The degree of stabilization can vary depending on the peptide and the location of the modification.

Mandatory Visualizations

cluster_0 Mechanism of Enhanced Stability cluster_1 Unmodified Unmodified Peptide (with Amide Proton) Protease Protease Unmodified->Protease Hydrogen Bonding Recognition Cleavage Proteolytic Cleavage (Degradation) Protease->Cleavage Catalysis N_Methylated This compound Peptide (No Amide Proton) Blocked_Protease Protease N_Methylated->Blocked_Protease  Steric Hindrance &  No H-Bond Recognition Stability Enhanced Stability Blocked_Protease->Stability Inhibited Cleavage

Caption: Mechanism of protease resistance by N-methylation.

cluster_workflow Experimental Workflow for Peptide Stability Assessment start Synthesize Unmodified and This compound Peptides incubate Incubate Peptides in Human Serum at 37°C start->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots precipitate Quench Reaction & Precipitate Proteins (e.g., with ACN/TFA) aliquots->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify calculate Calculate % Remaining Peptide and Determine Half-Life (t½) quantify->calculate

Caption: Workflow for serum stability assay of peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an this compound residue.

1. Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-D-valine

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidinone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU, HATU, or PyAOP

  • HOBt or HOAt

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

2. Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (should be negative for a complete reaction).

    • After complete coupling, drain and wash the resin with DMF (3x) and DCM (3x).

  • This compound Coupling:

    • Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.

    • In a separate vial, dissolve Fmoc-N-Methyl-D-valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or even overnight.

    • Note: The standard Kaiser test will not work for N-methylated amines. The isatin test or bromophenol blue test can be used as alternatives to monitor coupling completion.

    • If the coupling is incomplete, a second coupling with fresh reagents is recommended.

    • Once coupling is complete, drain and wash the resin as in step 3.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under a vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Protocol 2: In Vitro Serum Stability Assay

This protocol details a method to evaluate the stability of the synthesized peptides in human serum using RP-HPLC.

1. Materials and Reagents:

  • Purified unmodified and this compound containing peptides (lyophilized)

  • Human Serum (pooled, commercially available)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

2. Procedure:

  • Preparation of Solutions:

    • Peptide Stock Solution (1 mg/mL): Dissolve each peptide in DMSO.

    • Working Serum Aliquots: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.

    • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

  • Incubation:

    • Pre-warm the required volume of working serum aliquot to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

    • Immediately add the aliquot to a microcentrifuge tube containing the precipitating solution to stop the enzymatic reaction. A typical ratio is 1:2 (serum aliquot:precipitating solution).

    • Vortex the tube vigorously for 30 seconds.

    • Incubate the tube on ice for 20 minutes to allow for complete protein precipitation.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject a defined volume of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard solution of the peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Conclusion

The incorporation of this compound is a powerful and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The protocols provided herein offer a comprehensive guide for the synthesis of N-methylated peptides and the subsequent evaluation of their stability in a biologically relevant matrix. By employing these methods, researchers can rationally design and develop peptide-based drug candidates with improved pharmacokinetic profiles, ultimately accelerating their path to clinical applications.

References

N-Methyl-D-valine as a Versatile Building Block for Bioactive Cyclic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into cyclic peptides represents a powerful approach in modern drug discovery to enhance their therapeutic potential. Among these, N-Methyl-D-valine stands out as a valuable building block for conferring advantageous physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and development of cyclic peptides.

Introduction to this compound in Cyclic Peptides

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, profoundly impacts the characteristics of cyclic peptides.[1][2] The incorporation of this compound, a non-proteinogenic amino acid, offers a dual strategy for peptide optimization. The N-methylation introduces steric hindrance that can protect against enzymatic degradation, thereby increasing metabolic stability.[3] Furthermore, this modification can enhance membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and promoting conformations favorable for passive diffusion across cell membranes.[4][5] The D-configuration of the valine residue further contributes to proteolytic resistance and can be crucial for achieving the desired bioactive conformation.

The combination of cyclization and N-methylation often leads to peptides with highly constrained conformations, which can result in increased receptor affinity and selectivity. These attributes make this compound a key component in the design of cyclic peptides with potential applications as antimicrobial, anticancer, and immunosuppressive agents.

Physicochemical and Pharmacokinetic Properties

The introduction of this compound into a cyclic peptide backbone significantly alters its properties. These changes are critical for overcoming the inherent limitations of peptide-based therapeutics, such as poor stability and low oral absorption.

PropertyEffect of this compound IncorporationRationale
Metabolic Stability IncreasedSteric hindrance of the N-methyl group protects the adjacent peptide bonds from proteolytic cleavage by exopeptidases and endopeptidases. The D-amino acid configuration further enhances resistance to enzymatic degradation.
Membrane Permeability IncreasedThe N-methyl group reduces the number of hydrogen bond donors, decreasing the desolvation penalty for crossing the lipid bilayer of cell membranes. This can lead to improved absorption and cellular uptake.
Oral Bioavailability IncreasedEnhanced metabolic stability and increased membrane permeability are key contributors to improved oral bioavailability of cyclic peptides.
Conformational Rigidity IncreasedThe steric bulk of the N-methyl group restricts the rotation around the peptide backbone, leading to a more rigid and pre-organized conformation for receptor binding.
Solubility VariableThe effect on solubility is context-dependent. While increased lipophilicity from the methyl group might decrease aqueous solubility, the disruption of intermolecular hydrogen bonding can sometimes mitigate this effect.

Experimental Protocols

The synthesis of cyclic peptides containing this compound can be achieved through a combination of solid-phase peptide synthesis (SPPS) and subsequent cyclization, either on-resin or in solution.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of the linear peptide sequence incorporating this compound using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-D-valine-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • Due to the increased steric hindrance of N-methylated amino acids, a more potent coupling reagent like HATU is recommended.

    • Pre-activate Fmoc-N-Methyl-D-valine-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Couple for 4-6 hours or overnight to ensure complete reaction. A double coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 2: On-Resin Cyclization

This method is often preferred as it can minimize intermolecular side reactions.

Materials:

  • Resin-bound linear peptide with a suitable linker for side-chain attachment (e.g., a selectively cleavable linker for side-chain to side-chain cyclization or head-to-tail cyclization from a linker attached to a side-chain). For head-to-tail cyclization, a linker that allows cleavage of the peptide from the resin while the side-chain protecting groups are intact is required, followed by on-resin cyclization. A more direct approach involves assembling the linear peptide on a resin that facilitates on-resin head-to-tail cyclization.

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU, or HATU.

  • Base: DIPEA or collidine.

  • Solvent: DMF.

Procedure:

  • Side-Chain Deprotection (if applicable): Selectively deprotect the side chains intended for cyclization while the peptide is still attached to the resin.

  • Cyclization:

    • Swell the resin in DMF.

    • Add the cyclization reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 3: Solution-Phase Cyclization

This approach is used when on-resin cyclization is not feasible or gives low yields.

Materials:

  • Cleaved linear peptide with protecting groups on the side chains.

  • Cyclization reagents: DPPA (Diphenylphosphoryl azide), HATU.

  • Base: DIPEA, Proton Sponge.

  • High-dilution solvent: DMF or DCM.

Procedure:

  • Cleavage of Protected Peptide: Cleave the linear peptide from the resin while keeping the side-chain protecting groups intact. This is typically done using a mild acid like 1% TFA in DCM for hyper-acid-labile resins.

  • Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or preparative HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a large volume of DMF or DCM to achieve high dilution (0.1-1 mM), which favors intramolecular cyclization.

    • Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by HPLC-MS.

  • Final Deprotection: After completion of the cyclization, remove the solvent and treat the crude protected cyclic peptide with a strong acid cleavage cocktail to remove the side-chain protecting groups.

  • Purification: Purify the final cyclic peptide by preparative RP-HPLC.

Visualization of Workflows

Experimental Workflow for Cyclic Peptide Synthesis

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_downstream Downstream Processing A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Incorporation of This compound C->D E Chain Elongation D->E F Final Fmoc Deprotection E->F G On-Resin Cyclization F->G H Solution-Phase Cyclization F->H I Cleavage & Deprotection G->I H->I J Purification (HPLC) I->J K Characterization (MS, NMR) J->K L Biological Activity Assays K->L

Caption: General workflow for the synthesis and evaluation of cyclic peptides containing this compound.

Signaling Pathway Inhibition by a Bioactive Cyclic Peptide

This diagram illustrates a hypothetical mechanism where a cyclic peptide containing this compound inhibits a signaling pathway by blocking a receptor.

Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Activates Signaling Downstream Signaling Cascade Receptor->Signaling Peptide Cyclic Peptide (with N-Me-D-Val) Peptide->Receptor Inhibits Response Cellular Response (e.g., Proliferation, Inflammation) Signaling->Response

Caption: Inhibition of a cellular signaling pathway by a receptor-antagonist cyclic peptide.

Conclusion

This compound is a highly effective building block for the design and synthesis of cyclic peptides with improved drug-like properties. Its incorporation can lead to enhanced metabolic stability, increased membrane permeability, and potent biological activity. The provided protocols offer a starting point for the synthesis of these complex and promising therapeutic agents. Careful optimization of coupling and cyclization conditions is crucial for achieving good yields and purity. Further investigation into the structure-activity relationships of cyclic peptides containing this compound will undoubtedly lead to the development of novel and effective peptide-based drugs.

References

Application Notes and Protocols: The Role of N-Methyl-D-valine in Enhancing Antiviral Peptide Synthesis and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of N-Methyl-D-valine into antiviral peptides. N-methylation is a critical modification in peptide-based drug design, offering significant advantages in terms of metabolic stability, conformational rigidity, and improved pharmacokinetic profiles. The inclusion of the D-amino acid stereoisomer further enhances resistance to proteolysis. This document outlines the benefits of using this compound, provides detailed protocols for synthesis and purification, and presents illustrative data on the efficacy of N-methylated antiviral peptides.

Introduction: The Significance of this compound in Antiviral Peptide Development

N-methylation of the peptide backbone is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide therapeutics, such as susceptibility to enzymatic degradation and poor cell permeability. The incorporation of an N-methyl group on the amide nitrogen introduces steric hindrance, which protects the peptide bond from cleavage by proteases. When combined with the use of a D-amino acid like D-valine, this protective effect is amplified, leading to peptides with significantly longer in-vivo half-lives.

The unique structural constraints imposed by this compound can also induce favorable conformational changes in the peptide, potentially leading to enhanced binding affinity and selectivity for viral targets. This makes this compound a valuable building block in the design of novel antiviral peptides against a range of viruses, including influenza, HIV, and Herpes Simplex Virus (HSV).

Data Presentation: Efficacy of N-Methylated Antiviral Peptides

While specific antiviral efficacy data for peptides containing this compound is not extensively available in the public domain, the following table summarizes the activity of various N-methylated peptides against different viral targets. This data illustrates the potential for achieving high potency through N-methylation.

Peptide/PeptidomimeticTarget VirusAssayIC50/EC50Reference
S(N-Me)LDCInfluenza A Virus (H1N1)Hemagglutination InhibitionPicomolar range[1]
Mastoparan-MOHuman alphaherpesvirus 1 (HSV-1)Plaque Reduction AssayEC50 ≈ 6.68 µg/mL[2]
[I5, R8] mastoparanHuman alphaherpesvirus 1 (HSV-1)Plaque Reduction AssayEC50 ≈ 6 µg/mL[2]
P9 (derived from mouse β-defensin-4)Influenza A virus (H1N1)MDCK cellsIC50 = 0.36 µM[3]
D-peptide (Covid3)SARS-CoV-2Vero cellsIC50 = 5.76 µM[4]
D-peptide (Covid_extended_1)SARS-CoV-2Vero cellsIC50 = 6.56 µM

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual solid-phase synthesis of a model antiviral peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-D-valine

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test (should be negative).

  • This compound Coupling:

    • Due to the steric hindrance of the N-methyl group, a longer coupling time and/or double coupling may be necessary.

    • In a separate tube, dissolve Fmoc-N-Methyl-D-valine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Monitor the coupling completion using a bromophenol blue test as the Kaiser test will not work for N-methylated amines. If the test indicates incomplete coupling, repeat this step (double coupling).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains cysteine, add DTT (e.g., 2.5%).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Purification of the this compound Containing Peptide

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent B and then dilute with Solvent A. Filter the solution through a 0.22 µm filter.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution onto the column.

    • Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 40 minutes) to elute the peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.

Characterization of the this compound Containing Peptide

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

  • Expected Result: A major peak corresponding to the calculated molecular weight of the peptide containing this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and stereochemistry of the peptide.

  • Method: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra.

  • Expected Result: The presence of a methyl singlet corresponding to the N-methyl group of the this compound residue, typically shifted downfield compared to other methyl groups. 2D NMR experiments will help in assigning the resonances and confirming the amino acid sequence and overall peptide conformation.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling coupling->deprotection1 Repeat for each AA nmv_coupling This compound Coupling coupling->nmv_coupling nmv_coupling->deprotection1 deprotection2 Final Fmoc Deprotection nmv_coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc pure_peptide Purified Peptide hplc->pure_peptide ms Mass Spectrometry pure_peptide->ms nmr NMR Spectroscopy pure_peptide->nmr final_product Characterized Antiviral Peptide ms->final_product nmr->final_product

Caption: Workflow for the synthesis and characterization of antiviral peptides containing this compound.

antiviral_mechanism cluster_virus_interaction Viral Inhibition cluster_entry Entry Inhibition cluster_replication Replication Inhibition peptide N-Methylated Peptide attachment Viral Attachment peptide->attachment Blocks Receptor Binding fusion Membrane Fusion peptide->fusion Prevents Conformational Change replication Viral Replication peptide->replication Inhibits Viral Enzymes virus Virus Particle virus->attachment host_cell Host Cell host_cell->replication attachment->fusion fusion->host_cell

Caption: Potential mechanisms of action for N-methylated antiviral peptides.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for the development of robust antiviral therapeutics. The enhanced proteolytic stability and potential for improved conformational properties make it an attractive building block for overcoming the traditional limitations of peptide-based drugs. The protocols and data presented here provide a foundational guide for researchers to explore the synthesis and application of this compound-containing peptides in the ongoing search for novel antiviral agents. Further research to generate specific efficacy data for such peptides is warranted and will be crucial for advancing this promising class of molecules towards clinical applications.

References

Application of N-Methyl-D-valine in Developing Cell-Penetrating Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a powerful strategy to enhance their therapeutic potential. N-Methyl-D-valine, a non-canonical amino acid, offers unique advantages in the design of cell-penetrating peptides (CPPs) by combining the benefits of N-methylation and D-stereochemistry. This document provides detailed application notes and protocols for the utilization of this compound in the development of robust and efficient CPPs for drug delivery.

Application Notes

The introduction of this compound into a CPP sequence can significantly improve its pharmacological properties. N-methylation of the peptide backbone reduces the hydrogen bond donor capacity, which can lead to increased cell permeability.[1] This modification can also impart resistance to proteolytic degradation, a common challenge in peptide-based therapeutics.[2][3] Furthermore, the use of a D-amino acid enantiomer enhances stability against enzymatic degradation, as proteases are stereospecific for L-amino acids.[4][5]

The combined effect of N-methylation and D-configuration in this compound can therefore lead to CPPs with:

  • Enhanced Proteolytic Stability: Increased resistance to degradation by serum proteases and cellular enzymes, prolonging the peptide's half-life.

  • Improved Cellular Uptake: The reduced polarity from N-methylation can facilitate more efficient translocation across the cell membrane.

  • Potentially Altered Cellular Localization: The conformational constraints imposed by N-methylation may influence the intracellular trafficking and final destination of the CPP and its cargo.

These attributes make this compound an attractive building block for designing novel CPPs for the delivery of a wide range of therapeutic cargo, including small molecules, nucleic acids, and proteins.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from experiments evaluating CPPs containing this compound.

Table 1: Cellular Uptake Efficiency

Peptide SequenceConcentration (µM)Cell LineIncubation Time (h)Uptake Efficiency (%)
[Control CPP]10HeLa250
[N-Me-D-Val CPP]10HeLa285
[Control CPP]10A549245
[N-Me-D-Val CPP]10A549280

Table 2: Proteolytic Stability

Peptide SequenceIncubation MediumIncubation Time (h)% Intact Peptide
[Control CPP]Human Serum130
[N-Me-D-Val CPP]Human Serum195
[Control CPP]Trypsin (1 mg/mL)110
[N-Me-D-Val CPP]Trypsin (1 mg/mL)190

Table 3: Cytotoxicity (IC50 Values)

Peptide SequenceCell LineIncubation Time (h)IC50 (µM)
[Control CPP]HeLa2475
[N-Me-D-Val CPP]HeLa24>100
[Control CPP]A5492480
[N-Me-D-Val CPP]A54924>100

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual synthesis of a CPP containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-Methyl-D-valine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For coupling of Fmoc-N-Methyl-D-valine, extend the coupling time to 4 hours and consider using a more potent coupling reagent like HATU if necessary.

  • Washing: Wash the resin with DMF and DCM after coupling.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of CPP uptake using a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) or DAPI for viability staining

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Peptide Treatment: Replace the medium with fresh serum-free medium containing the fluorescently labeled CPP at the desired concentration. Incubate for the desired time (e.g., 2 hours).

  • Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Staining and Analysis: Resuspend the cells in PBS containing a viability dye (e.g., PI). Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on live cells to exclude non-viable cells from the analysis.

Proteolytic Stability Assay

This protocol assesses the stability of the CPP in the presence of human serum.

Materials:

  • CPP solution of known concentration

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system

Procedure:

  • Incubation: Incubate the CPP with 50% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of 10% TFA in ACN to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time 0.

Visualizations

G Workflow for Evaluating this compound CPPs cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Conclusion synthesis SPPS of N-Me-D-Val CPP purification HPLC Purification synthesis->purification characterization Mass Spec & Analytical HPLC purification->characterization uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) characterization->uptake stability Proteolytic Stability Assay (Serum/Proteases) characterization->stability cytotoxicity Cytotoxicity Assay (MTT/LDH) characterization->cytotoxicity data_analysis Quantitative Data Analysis uptake->data_analysis stability->data_analysis cytotoxicity->data_analysis conclusion Conclusion on CPP Efficacy data_analysis->conclusion

Caption: Experimental workflow for the synthesis and evaluation of this compound containing CPPs.

G Advantages of this compound in CPPs cluster_modification Modification cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome n_me_d_val This compound Incorporation stability Increased Proteolytic Stability n_me_d_val->stability permeability Improved Cell Permeability n_me_d_val->permeability conformational Constrained Conformation n_me_d_val->conformational half_life Longer Half-life stability->half_life delivery Enhanced Cargo Delivery permeability->delivery conformational->delivery half_life->delivery

Caption: Logical relationship of this compound incorporation to improved CPP properties.

G Proposed Cellular Uptake Pathway for a Cationic CPP extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm cpp Cationic CPP interaction Electrostatic Interaction with Proteoglycans cpp->interaction 1. Binding endocytosis Endocytosis interaction->endocytosis 2. Internalization endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 3. Escape release Cargo Release escape->release 4. Release release->cytoplasm

Caption: A proposed signaling pathway for the cellular uptake of a cationic CPP.

References

Troubleshooting & Optimization

Preventing racemization during the activation of N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling N-Methyl-D-valine and other N-methylated amino acids in peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization and achieve successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during activation?

A1: N-methylated amino acids like this compound are more susceptible to racemization than their non-methylated counterparts. The primary reason is the absence of a proton on the nitrogen atom, which makes the α-proton more acidic and easier to be abstracted by a base.[1] While they cannot form the typical oxazolone intermediates, they can racemize through alternative pathways, such as the formation of an oxazolium-5-oxide intermediate.[2][3]

Q2: Which coupling reagents are recommended to minimize racemization of this compound?

A2: The choice of coupling reagent is critical for preventing racemization. While standard carbodiimides like DCC and DIC can lead to significant racemization, several other reagents are known to be more effective at preserving stereochemical integrity.[4][5] Uronium/aminium reagents such as HATU and HBTU, and phosphonium reagents like PyAOP and PyBOP, are generally preferred for coupling N-methylated amino acids. PyAOP is noted to be particularly effective for coupling N-protected N-methyl amino acids.

Q3: What is the role of additives in preventing racemization?

A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) can react with the activated amino acid to form an active ester, which is less prone to racemization. HOAt is often considered superior to HOBt in preventing epimerization. The use of copper(II) chloride (CuCl₂) in conjunction with HOBt or N-hydroxysuccinimide has also been reported to effectively suppress racemization.

Q4: How does the choice of base and solvent affect racemization?

A4: The reaction conditions, including the base and solvent, play a significant role.

  • Base: While an excess of base does not necessarily increase racemization, the type of base can have an impact. It is advisable to use the minimum amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), necessary to facilitate the reaction.

  • Solvent: Polar solvents have been shown to promote racemization. Therefore, using less polar solvents, when solubility allows, can be beneficial.

Q5: I cannot use the Ninhydrin test to monitor the coupling of this compound. What are the alternatives?

A5: The standard ninhydrin test is ineffective for secondary amines like N-methylated amino acids. A reliable alternative is the bromophenol blue test, which can be used to monitor the completion of the coupling reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High degree of racemization detected in the final product. Inappropriate coupling reagent.Switch to a low-racemization coupling reagent such as HATU, HBTU, PyAOP, or PyBOP. For C-terminal N-methyl amino acids, consider using TSTU in the presence of N-hydroxysuccinimide and CuCl₂.
Absence or ineffective additive.Always use an additive like HOAt or Oxyma Pure, especially with carbodiimide reagents.
Reaction temperature is too high.Perform the coupling reaction at a lower temperature, for example, at 0°C.
Inappropriate solvent.If possible, use a less polar solvent to reduce the rate of racemization.
Low coupling yield or incomplete reaction. Steric hindrance of the N-methyl group.Increase the coupling time and/or perform a double coupling.
Ineffective activation.Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin.
Formation of deletion sequences. Incomplete coupling.Use a more potent coupling reagent and monitor the reaction completion using the bromophenol blue test. Consider double coupling for difficult sequences.
Side reactions, such as diketopiperazine formation. Cleavage of the N-terminal dipeptide.When synthesizing N-alkylated peptides, using 2-chlorotrityl chloride resin can help minimize diketopiperazine formation.

Quantitative Data on Coupling Reagents

The following table summarizes the effectiveness of various coupling reagents in minimizing racemization during the activation of N-protected amino acids. The percentage of D-isomer formation is a common metric for quantifying racemization.

Coupling Reagent/Additive% D-Isomer Formation (Model Reaction)Reference
DCCHigh
DCC/HOBtModerate
HATULow
HBTULow
PyAOPVery Low
PyBOPLow
TSTU/HONSu/CuCl₂Eliminated
YnamidesNot detected

Note: The exact percentage of racemization can vary depending on the specific amino acid, protecting groups, and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-N-Methyl-D-valine in DMF. Add 3-5 equivalents of HATU and 6-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
  • Sample Preparation: Take a small sample of the resin beads after the coupling reaction and wash them thoroughly with DMF.

  • Test Solution: Add a few drops of a bromophenol blue solution in DMF to the resin beads.

  • Observation:

    • Blue beads: Indicate the presence of unreacted free amino groups (incomplete coupling).

    • Yellow/Green beads: Indicate the absence of free amino groups (complete coupling).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring Resin Swell Resin in DMF Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple to Resin (1-4h at RT) Wash1->Coupling AminoAcid Fmoc-N-Me-D-Val Preactivate Pre-activation (1-2 min) AminoAcid->Preactivate CouplingReagent HATU/HOAt CouplingReagent->Preactivate Base DIEA Base->Preactivate Preactivate->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Wash2 Wash with DMF Monitoring->Wash2

Caption: Experimental workflow for the activation and coupling of this compound with minimal racemization.

logical_relationship cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies Racemization Racemization of This compound LowRacReagent Low-Racemization Reagents (HATU, PyAOP) Racemization->LowRacReagent prevents Additives Additives (HOAt, Oxyma) Racemization->Additives prevents LowTemp Low Temperature Racemization->LowTemp prevents LessPolarSolvent Less Polar Solvents Racemization->LessPolarSolvent prevents CouplingReagent Coupling Reagent (e.g., Carbodiimides) CouplingReagent->Racemization Base Base Base->Racemization Solvent Polar Solvents Solvent->Racemization Temperature High Temperature Temperature->Racemization

Caption: Factors influencing racemization and corresponding mitigation strategies.

References

Optimizing coupling reagents for N-Methyl-D-valine incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the incorporation of N-Methyl-D-valine in peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating this compound so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen, combined with the bulky valine side chain, physically obstructs the incoming activated amino acid. This slows down the coupling reaction, leading to incomplete acylation and an increased risk of side reactions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: Uronium/aminium or phosphonium salt-based reagents are highly recommended due to their ability to form highly reactive esters. Reagents such as HATU, HCTU, and PyAOP are particularly effective for such challenging couplings.[2][3][4] HATU is often cited for its high reactivity and its ability to minimize racemization.

Q3: How can I monitor the completion of a coupling reaction with this compound?

A3: Standard methods like the ninhydrin (Kaiser) test are unreliable because they do not react with the secondary amine of N-methylated amino acids to produce the characteristic blue color. The bromophenol blue test is a more suitable alternative, which indicates an incomplete reaction with a blue or green color and a complete reaction with a yellow color.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction. This is a common strategy to drive the reaction to completion when dealing with sterically hindered amino acids like this compound, especially if monitoring tests indicate an incomplete reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Issue 1: Low Coupling Yield / Incomplete Reaction
  • Question: My HPLC analysis shows a significant amount of starting material or deletion sequences after a coupling step with this compound. What should I do?

  • Answer:

    • Possible Cause: Insufficient activation or reaction time due to steric hindrance.

    • Solutions:

      • Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU. These reagents form more reactive esters, which can accelerate the reaction rate.

      • Perform a Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.

      • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.

      • Cap Unreacted Amines: If a second coupling is unsuccessful, "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.

      • Utilize Microwave-Assisted SPPS: Performing the coupling step in a microwave peptide synthesizer can increase the reaction kinetics and improve coupling efficiency.

Issue 2: Epimerization/Racemization of this compound
  • Question: I am observing diastereomeric impurities in my final peptide. How can I minimize racemization during the coupling of this compound?

  • Answer:

    • Possible Cause: The activated N-methyl amino acid is susceptible to epimerization, especially under basic conditions with prolonged activation times.

    • Solutions:

      • Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases. The presence of tertiary amine salts can increase the risk of racemization.

      • Select the Right Coupling Reagent: HATU is known to be superior to HBTU in minimizing epimerization due to the formation of a more reactive OAt-ester, which leads to shorter reaction times.

      • Control Temperature: For particularly sensitive couplings, consider performing the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

      • Avoid Pre-activation: Minimize the time the amino acid remains in its activated state before being added to the resin.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of commonly used reagents for sterically hindered amino acids.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings, including N-methylated amino acids.
HCTU Uronium/AminiumHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.
PyAOP PhosphoniumVery HighLowParticularly effective for coupling N-methylated amino acids.
PyBOP PhosphoniumHighMediumEffective, but can be less efficient than PyAOP for N-methylated residues.
DIC/HOBt CarbodiimideMediumMediumA classic reagent combination, but may be less effective for severely hindered couplings.

Experimental Protocols

Protocol 1: Manual SPPS of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the key steps for incorporating Fmoc-N-Me-D-Val-OH into a peptide sequence using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Val-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Bromophenol Blue solution in DMF

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-N-Me-D-Val-OH:

    • Activation Mixture: In a separate vessel, dissolve Fmoc-N-Me-D-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2-3 minutes.

    • Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them with methanol.

    • Add the bromophenol blue test solution.

    • Observe the color: a yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.

    • If the reaction is incomplete, perform a second coupling (re-couple) by repeating step 3.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, a shorter coupling time (1-2 hours) may be sufficient.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform the Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in the incorporation of this compound.

spsp_workflow start Start: Deprotected Peptide-Resin activation Prepare Activation Mixture: Fmoc-N-Me-D-Val-OH + HATU + DIPEA start->activation coupling Add Activation Mixture to Resin Agitate for 4-6 hours activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete Coupling (Beads are Blue/Green) monitoring->incomplete Test is Blue/Green complete Complete Coupling (Beads are Yellow) monitoring->complete Test is Yellow recouple Perform Second Coupling (Recouple) incomplete->recouple capping Cap Unreacted Amines (Acetic Anhydride) incomplete->capping If still incomplete washing Wash Resin complete->washing recouple->monitoring capping->washing next_cycle Proceed to Next Cycle or Final Cleavage washing->next_cycle

Caption: Workflow for a single coupling cycle of this compound.

troubleshooting_guide start Problem: Low Yield / Deletion Sequence check_reagent Is the coupling reagent optimal? (e.g., HATU, HCTU) start->check_reagent change_reagent Action: Switch to a more powerful coupling reagent check_reagent->change_reagent No check_completion Was coupling monitored and confirmed complete? check_reagent->check_completion Yes change_reagent->check_completion double_couple Action: Perform a double coupling extend_time Action: Increase coupling time (4-6h or overnight) double_couple->extend_time cap_amines Action: Cap unreacted amines after failed recoupling double_couple->cap_amines If still incomplete microwave Action: Use microwave- assisted synthesis extend_time->microwave check_completion->double_couple No

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Strategies to Improve Low Coupling Yields with N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, N-Methyl-D-valine.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving this compound so challenging?

A1: The primary challenge arises from significant steric hindrance. The presence of a methyl group on the amide nitrogen, combined with the bulky valine side chain, sterically hinders the approach of the activated amino acid.[1][2] This reduced nucleophilicity of the N-methylated amine leads to slower and less efficient coupling reactions compared to non-methylated amino acids.[1] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue, often resulting in incomplete reactions, low yields, and the formation of deletion sequences.[3][4]

Q2: What are the initial signs of a difficult coupling reaction with this compound?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin. A yellow color signifies a complete reaction.

  • Low Yield: The final peptide yield is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides missing the amino acid that was intended to be coupled to this compound.

  • Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are providing low yields. What should I use instead?

A3: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for sterically demanding couplings involving N-methylated amino acids. More powerful phosphonium reagents or specialized uronium/aminium reagents are recommended. Reagents such as HATU, HCTU, and PyAOP are highly recommended for their ability to form highly reactive esters and minimize racemization. Particularly for coupling an N-methyl amino acid to another N-methyl amino acid, PyAOP is very effective.

Q4: How can I monitor the completeness of a coupling reaction with this compound?

A4: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they do not react with secondary amines to produce the characteristic blue color. The recommended method is the bromophenol blue test , which will show a color change from blue/green (incomplete reaction) to yellow (complete reaction).

Q5: What is a "double coupling" strategy, and when is it necessary?

A5: A double coupling strategy involves repeating the coupling step for a specific amino acid before moving on to the next deprotection step. This technique is highly recommended to ensure the complete incorporation of sterically hindered residues like this compound. If the initial coupling is incomplete, the second coupling provides another opportunity for the reaction to proceed to completion, thereby minimizing the formation of deletion sequences. This is especially critical when coupling an amino acid onto the N-methylated residue itself.

Troubleshooting Guide

Problem: Low crude purity and significant deletion sequences observed in the final peptide containing this compound.

This troubleshooting guide provides a logical workflow to diagnose and resolve issues related to low coupling yields with this compound.

G cluster_0 Troubleshooting Workflow for Low Coupling Yields start Start: Low Yield / Deletion Sequence Detected q1 Is the coupling reagent potent enough for N-methylated residues? start->q1 s1 Action: Switch to a more potent reagent (e.g., HATU, PyAOP). q1->s1 No q2 Was a single coupling performed? q1->q2 Yes s1->q2 s2 Action: Implement a double or triple coupling strategy. q2->s2 Yes q3 Was the reaction completion monitored? q2->q3 No s2->q3 s3 Action: Use the Bromophenol Blue test to confirm completion. q3->s3 No q4 Are reaction times and temperatures optimized? q3->q4 Yes s3->q4 s4 Action: Increase coupling time (e.g., overnight) or consider microwave-assisted SPPS. q4->s4 No end End: Improved Yield and Purity q4->end Yes s4->end

Caption: Troubleshooting workflow for incomplete couplings.

Data Presentation: Comparison of Coupling Reagents and Strategies

The selection of an appropriate coupling reagent and synthesis strategy is crucial for the efficient incorporation of this compound.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Coupling ReagentTypical Reaction Time (Conventional SPPS)Reported Yield/Purity for Hindered CouplingsKey Advantages
HBTU / HCTU1 - 2 hoursCan be low (<50-70%) for N-methylated residues.Commonly used, cost-effective.
HATU 30 - 60 minutes High yields, often quantitative. Faster reaction rates, less racemization.
PyAOP 1 - 2 hours Very effective for N-methylated amino acids. Particularly good for coupling N-methyl amino acids to other N-methyl amino acids.
PyBrOP1 hourHigh yields for N-methylated residues.Effective for highly hindered couplings.
COMU20 minutes (Microwave)High purity (often >90%).Rapid and high-yielding, especially with microwave assistance.

Table 2: Typical Outcomes for Different Synthesis Strategies for Peptides with N-Methylated Residues

Synthesis StrategyExpected Crude PurityKey Considerations
Conventional SPPS with HBTUOften < 70%Prone to deletion sequences with hindered amino acids.
Conventional SPPS with HATU70-90%Significant improvement over HBTU.
Double Coupling with HATU >85% Recommended for all sterically hindered couplings.
Microwave-Assisted SPPS with HATU/COMU >85-95% Dramatically reduces reaction times and improves purity.

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of an Amino Acid onto this compound

This protocol outlines a robust method for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal this compound.

  • Resin Preparation: Swell the peptide-resin (with N-terminal this compound) in N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • First Coupling Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes at room temperature.

  • First Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring and Washing: Take a small sample of resin beads, wash them with DMF and then Methanol, and perform a bromophenol blue test. After the reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3 times).

  • Second Coupling (Recoupling): Prepare a fresh solution of activated amino acid as described in step 2. Add this solution to the washed resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing: Perform a final bromophenol blue test. If the test is yellow (complete), drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to prepare for the next deprotection cycle.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is essential for monitoring reactions with secondary amines like this compound.

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel and wash them thoroughly with methanol on a filter.

  • Test Procedure: Add 2 ml of the bromophenol blue test solution to the washed resin beads.

  • Observe Color:

    • Blue to Green: The coupling is incomplete (free amine is present). Recoupling is necessary.

    • Yellow: The coupling is complete.

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the concept of steric hindrance, which is the root cause of low coupling yields with this compound.

Caption: Steric hindrance in N-methyl vs. primary amines.

References

Technical Support Center: Double Coupling Protocols for Difficult N-Methyl-D-valine Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, N-Methyl-D-valine.

Frequently Asked Questions (FAQs)

Q1: Why are peptide coupling reactions involving this compound so challenging?

A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen of this compound physically obstructs the incoming activated amino acid, significantly slowing down the coupling reaction compared to non-methylated amino acids.[1][2][3] This reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents, and potentially longer reaction times or double coupling protocols, to achieve complete incorporation and avoid deletion sequences.[1][4] The problem is especially pronounced when coupling another amino acid onto the N-methylated residue.

Q2: My standard coupling reagents like HBTU or HCTU are providing low yields for this compound incorporation. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not effective enough to overcome the steric hindrance associated with N-methylated residues. More potent phosphonium reagents or specialized uronium/aminium reagents are highly recommended. Reagents like HATU, PyAOP, and PyBOP/HOAt are cited as being more successful for these difficult couplings. The choice of an appropriate and highly reactive coupling reagent is critical for success.

Q3: How can I monitor the completion of a coupling reaction with this compound? The Kaiser test is not working.

A3: The ninhydrin-based Kaiser test is unreliable for monitoring couplings involving N-methylated amino acids because it does not react with the secondary amine to produce the characteristic blue color. A more suitable method is the bromophenol blue test. This test will show a color change from blue or green (indicating incomplete coupling with free amines present) to yellow (indicating a complete reaction).

Q4: What is a "double coupling" protocol, and when is it necessary for this compound sequences?

A4: A double coupling strategy involves repeating the coupling step for a specific amino acid before moving on to the next deprotection step. This technique is highly recommended to ensure the complete incorporation of sterically hindered residues like this compound. If the initial coupling is incomplete, the second coupling provides another opportunity for the reaction to proceed to completion, which minimizes the formation of deletion sequences. It is particularly crucial when coupling an amino acid onto the N-methylated residue itself.

Q5: What are the most common side reactions observed when synthesizing peptides with this compound, and how can they be minimized?

A5: Common side reactions include the formation of deletion sequences due to incomplete coupling, diketopiperazine (DKP) formation, and racemization. Fragmentation between consecutive N-methylated residues can also occur during acidic cleavage with TFA.

  • Deletion Sequences: Minimized by using potent coupling reagents and implementing a double coupling strategy.

  • Diketopiperazine Formation: This is common in Fmoc-SPPS. Using 2-chlorotrityl chloride resin can help reduce DKP formation.

  • Racemization: Can be minimized by using additives like HOAt and ensuring pre-activation times are kept to a minimum, especially with reagents like HATU/DIPEA.

  • Fragmentation: Optimizing the cleavage time with TFA can help reduce the fragmentation of sequences with consecutive N-methylated residues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Symptom / Observation Possible Cause Recommended Solution
Low Peptide Yield Final yield is significantly lower than expected.Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.
Deletion Sequences Mass spectrometry analysis shows peptides missing the this compound or adjacent residues.Incomplete coupling due to steric hindrance.Implement a double or triple coupling protocol to drive the reaction to completion.
Incomplete Coupling Bromophenol blue test remains blue or green after the coupling step.Insufficient reaction time or potency of coupling reagents.Perform a second coupling (recouple) immediately with a fresh solution of activated amino acid. Extend coupling times if necessary.
Multiple Peaks on HPLC The crude product chromatogram shows multiple peaks, indicating impurities.Presence of deletion sequences and other side products from incomplete reactions.Optimize the coupling protocol by using a more effective reagent and employing a double coupling strategy.
Fragmentation during Cleavage Mass spectrometry shows fragments of the desired peptide, especially between consecutive N-methylated residues.Side reaction during acidic cleavage with TFA.Optimize the cleavage time; shorter cleavage times may reduce fragmentation.

Experimental Protocols

Protocol 1: Double Coupling for this compound Incorporation

This protocol outlines a standard procedure for incorporating a sterically hindered N-methylated amino acid using a double coupling strategy with HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling Activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-D-valine and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-3 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-6 hours. Longer coupling times are often necessary for N-methylated residues.

  • Intermediate Wash & Monitoring:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Perform a bromophenol blue test to check for completion. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete and the second coupling is essential.

  • Second Coupling (Recouple):

    • Prepare a fresh solution of activated Fmoc-N-Methyl-D-valine as described in Step 3.

    • Add the fresh solution to the resin and agitate for the same duration as the first coupling (4-6 hours).

  • Final Wash and Confirmation:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

    • (Optional) Perform a second bromophenol blue test to confirm completion. The beads should be yellow.

Protocol 2: Bromophenol Blue Test
  • Prepare Test Solution: Dissolve approximately 250 mg of bromophenol blue in 50 ml of DMF.

  • Perform Test:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol.

    • Add a few drops of the bromophenol blue solution to the resin sample.

  • Interpret Results:

    • Blue/Green Color: Indicates the presence of unreacted free amines (incomplete coupling).

    • Yellow/Orange Color: Indicates the absence of free amines (complete coupling).

Visual Diagrams

Double_Coupling_Workflow process_node process_node decision_node decision_node wash_node wash_node start_end_node start_end_node start Start: Deprotected Peptide-Resin activate1 Activate Fmoc-N-Me-D-Val (HATU/DIPEA in DMF) start->activate1 couple1 1st Coupling (4-6 hours) activate1->couple1 wash1 Wash (DMF) couple1->wash1 monitor Bromophenol Blue Test wash1->monitor activate2 Activate Fresh Fmoc-N-Me-D-Val monitor->activate2 Incomplete (Blue) wash2 Final Wash (DMF & DCM) monitor->wash2 Complete (Yellow) couple2 2nd Coupling (4-6 hours) activate2->couple2 couple2->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for the double coupling protocol.

Troubleshooting_Workflow problem_node problem_node check_node check_node solution_node solution_node info_node info_node start Low Yield or Deletion Sequences Detected check_reagent Using Potent Reagent? (e.g., HATU, PyAOP) start->check_reagent change_reagent Switch to HATU, PyAOP, or PyBOP/HOAt check_reagent->change_reagent No check_coupling Single or Double Coupling Used? check_reagent->check_coupling Yes change_reagent->check_coupling implement_double Implement Double Coupling Protocol check_coupling->implement_double Single check_monitoring Monitor with Bromophenol Blue Test check_coupling->check_monitoring Double implement_double->check_monitoring incomplete Test Result: Blue/Green check_monitoring->incomplete complete Test Result: Yellow check_monitoring->complete recouple Perform immediate recoupling step incomplete->recouple recouple->check_monitoring proceed Proceed with Synthesis complete->proceed

Caption: Troubleshooting workflow for this compound coupling.

References

Capping unreacted amines after incomplete N-Methyl-D-valine coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Capping After N-Methyl-D-valine Coupling

An Overview for Researchers and Drug Development Professionals

The incorporation of N-methylated amino acids, such as this compound, is a key strategy in medicinal chemistry to enhance peptide stability and bioavailability. However, these modifications introduce significant synthetic challenges, primarily due to steric hindrance. The methyl group on the amide nitrogen slows down the coupling reaction, often leading to incomplete acylation of the growing peptide chain. This guide provides detailed troubleshooting advice and protocols for capping unreacted amines, a critical step to prevent the formation of deletion sequences and ensure the purity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction often incomplete?

A1: The primary cause is steric hindrance. The methyl group on the nitrogen of this compound physically obstructs the incoming activated amino acid, significantly slowing down the kinetics of peptide bond formation compared to standard, non-methylated amino acids. This is especially problematic when coupling an amino acid onto an N-methylated residue.[1][2]

Q2: What happens if I don't cap the unreacted amines after an incomplete coupling?

A2: If left unreacted, these free amines will couple with the next amino acid in the synthesis cycle. This results in the formation of "deletion sequences"—peptides that are missing the intended this compound residue. These impurities are often difficult to separate from the target peptide during purification due to their similar size and chemical properties, ultimately reducing the overall yield and purity of your synthesis.[3]

Q3: What is "capping" and how does it solve this problem?

A3: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain. This is typically achieved by acetylation with acetic anhydride. The resulting acetylated N-terminus is unreactive to subsequent coupling cycles, effectively terminating the elongation of these failed sequences. The capped, truncated peptides are chemically different and usually shorter than the desired product, making them easier to remove during purification.

Q4: How do I monitor the completion of a coupling reaction involving this compound?

A4: Standard monitoring methods like the ninhydrin-based Kaiser test are unreliable for N-methylated amino acids because they do not react with secondary amines to produce the characteristic blue color. More suitable methods for detecting the presence of unreacted secondary amines include the Bromophenol Blue test or the Chloranil test . A positive result (e.g., a blue/green color with Bromophenol Blue) after the coupling step indicates that the reaction is incomplete and capping is necessary.

Q5: What are the standard reagents used for a capping reaction?

A5: The most widely used capping agent is acetic anhydride, which serves as the acetylating agent. It is used in combination with a base, such as pyridine or N,N-Diisopropylethylamine (DIPEA), in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Q6: How can I confirm that the capping reaction itself was successful?

A6: After performing the capping procedure, you should conduct another colorimetric test. If the unreacted amine was a primary amine (from a previous, non-methylated residue), a Kaiser test can be used. If it was a secondary amine, use the Bromophenol Blue or Chloranil test. A negative result (e.g., yellow color with Bromophenol Blue, or colorless beads) indicates that all free amines have been successfully capped and you can proceed to the next deprotection step in your synthesis.

Troubleshooting and Experimental Protocols

Problem: Incomplete Coupling of this compound Detected

If a monitoring test (e.g., Bromophenol Blue) indicates the presence of unreacted amines following the coupling step, a capping procedure is essential. If the test reveals a significant amount of unreacted amine, peptide aggregation might be occurring, and optimizing the coupling conditions (e.g., changing solvents or using stronger coupling reagents like HATU) should be considered for future syntheses.

Data Presentation

Table 1: Comparison of Common Capping Reagent Mixtures

Capping Cocktail ComponentsTypical Ratio / ConcentrationSolventReaction TimeReference
Acetic Anhydride / Pyridine50 eq. / 50 eq. (based on resin substitution)DMF30 min
Acetic Anhydride / Pyridine3:2 or 2:3 (v/v)DMF30 min
Acetic Anhydride / Pyridine / DCM1:2:7 (v/v/v)DCM30 min
Acetic Anhydride / DIPEA / HOBt0.5 M / 0.125 M / 0.015 MNMPNot specified

Table 2: Strategies to Improve Difficult N-Methylated Couplings

StrategyDescriptionKey Benefit
Use High-Activity Reagents Employ potent coupling reagents like HATU, HCTU, PyAOP, or PyBroP.Overcomes the low reactivity and steric hindrance of N-methylated amines.
Double Coupling After the initial coupling, drain the vessel and repeat the coupling step with fresh reagents.Drives the reaction closer to completion, minimizing the need for capping.
Microwave-Assisted SPPS Perform the coupling step in a microwave peptide synthesizer.Can dramatically reduce reaction times and improve coupling efficiency for difficult residues.
Optimize Solvents Use solvents like NMP or DMSO, or a DCM/DMF mixture, to reduce peptide aggregation.Improves the solvation of the peptide chain, making reactive sites more accessible.

Mandatory Visualizations

Workflow for Handling Incomplete Coupling

G start Start: Post this compound Coupling Attempt monitoring1 Perform Monitoring Test (e.g., Bromophenol Blue) start->monitoring1 decision1 Coupling Complete? monitoring1->decision1 capping Capping Step: Acetylate Unreacted Amines decision1->capping No   next_step Proceed to Next Fmoc Deprotection decision1->next_step  Yes monitoring2 Perform Post-Capping Monitoring Test capping->monitoring2 decision2 Capping Complete? monitoring2->decision2 decision2->next_step  Yes repeat_capping Repeat Capping or Re-evaluate Synthesis decision2->repeat_capping No  

Caption: Troubleshooting workflow for incomplete couplings in N-methylated peptide synthesis.

Chemical Principle of Amine Capping

G cluster_reactants Reactants cluster_products Products Resin Resin-Peptide-NHR (Unreacted Amine) CappedPeptide Resin-Peptide-N(Ac)R (Capped/Terminated Chain) Resin->CappedPeptide Acetylation CappingAgent Acetic Anhydride (Ac₂O) CappingAgent->CappedPeptide byproduct Acetic Acid (AcOH) CappingAgent->byproduct Base Base Catalyst (Pyridine or DIPEA) Base->Resin  

Caption: Acetylation of an unreacted amine using acetic anhydride to form a stable, unreactive amide.

Detailed Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This is the most common capping procedure used in Solid Phase Peptide Synthesis (SPPS).

  • Post-Coupling Wash: After the incomplete this compound coupling step, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.

  • Verification: Perform a suitable monitoring test (e.g., Bromophenol Blue or Chloranil test) to confirm the absence of free amines. If the test is negative, proceed with the next Fmoc-deprotection step. If it remains positive, repeat the capping procedure.

Protocol 2: Monitoring Coupling Completion with the Chloranil Test

This test is suitable for detecting secondary amines where the Kaiser test is ineffective.

  • Sample Preparation: Take a small sample of the peptide-resin (1-5 mg) and place it in a small test tube.

  • Reagent Addition: Add 1-2 drops of a 2% acetaldehyde in DMF solution, followed by 1-2 drops of a 2% chloranil in DMF solution.

  • Incubation: Let the mixture stand at room temperature for approximately 5 minutes.

  • Observation: Observe the color of the resin beads. The presence of a blue color on the beads indicates the presence of unreacted secondary amines, signifying an incomplete coupling reaction.

Protocol 3: Monitoring Coupling Completion with the Bromophenol Blue (BPB) Test

This is another effective test for both primary and secondary amines based on an acid-base reaction.

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Wash the beads thoroughly with methanol to remove any residual base (e.g., DIPEA) which could cause a false positive.

  • Test: Add 1-2 drops of the BPB test solution (e.g., 0.1% w/v in DMF) to the washed beads.

  • Observation: Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue or Green: Indicates an incomplete coupling (free amine is present).

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of synthetic peptides containing N-Methyl-D-valine and other N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Are special cleavage cocktails required for peptides containing N-methylated residues like this compound?

In most cases, standard cleavage cocktails used for non-methylated peptides are also effective for peptides containing N-methylated residues.[1] The presence of the N-methyl group typically does not interfere with the cleavage from the resin or the removal of most common side-chain protecting groups. However, specific side reactions, particularly at the N-terminus, may necessitate special considerations.[1][2]

Q2: What is the most common side reaction observed during the cleavage of peptides with an N-terminal acetylated N-methylated amino acid?

A significant side reaction is the deletion of the N-terminal acetylated N-methylated amino acid during trifluoroacetic acid (TFA) cleavage.[2][3] This occurs through a cyclization mechanism favored by the presence of the N-methyl group and the acetyl cap, leading to the loss of the first amino acid residue.

Q3: How can the deletion of the N-terminal acetylated N-methylated residue be minimized?

Several strategies can be employed to minimize this side reaction:

  • Modification of the N-terminus: Replacing the N-terminal acetyl group with a different electron-withdrawing group, such as a methoxycarbonyl group, can prevent the side reaction.

  • Optimization of Cleavage Conditions: Using milder cleavage conditions, such as lower temperatures and shorter reaction times, can reduce the extent of the deletion. For example, performing the cleavage at 4°C can significantly increase the yield of the desired peptide.

  • Choice of Cleavage Cocktail: While standard cocktails can be used, their composition can be adjusted to optimize results. Interestingly, for some sequences, pure TFA has been shown to yield better results than cocktails containing water as a scavenger.

Q4: What are scavengers, and why are they necessary in a cleavage cocktail?

During the acidic cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can re-attach to electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can modify the peptide.

Q5: What are some common signs of an incomplete cleavage reaction?

Incomplete cleavage can result in a low yield of the desired peptide. Analysis of the crude product by HPLC may reveal peaks corresponding to partially protected peptide species, which will have a higher mass than the expected product. If incomplete cleavage is suspected, extending the reaction time or using a stronger cleavage cocktail may be necessary.

Troubleshooting Guides

Issue 1: Low yield of the target peptide containing this compound.
Possible Cause Suggested Solution
Incomplete Cleavage Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-analyze the crude product by HPLC and Mass Spectrometry. Consider using a stronger cleavage cocktail if necessary.
N-terminal Deletion If the this compound is at the N-terminus and is acetylated, this is a likely cause. Optimize cleavage conditions (lower temperature, shorter time). See the detailed protocol below for problematic sequences.
Peptide Precipitation Issues Small or hydrophobic peptides may not precipitate well in cold ether. Try evaporating the ether and dissolving the residue in an aqueous solvent like 10% acetic acid for lyophilization.
Adsorption to Resin The peptide may adhere to the resin post-cleavage. Wash the resin with an additional small volume of fresh TFA after the initial filtration and combine the filtrates.
Issue 2: Presence of unexpected peaks in the HPLC chromatogram.
Possible Cause Suggested Solution
Side-chain Modification Reactive carbocations from protecting groups may have modified sensitive residues (Trp, Met, Cys, Tyr). Ensure the correct scavenger cocktail is used based on the peptide sequence. See the table of common cleavage cocktails below.
Oxidation of Methionine or Cysteine The thioether of methionine is susceptible to oxidation. Cysteine residues can also be oxidized. Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) and perform the cleavage under an inert atmosphere (e.g., nitrogen).
Incomplete Deprotection Peaks with higher mass than the target peptide may indicate incomplete removal of side-chain protecting groups. Extend the cleavage time or use a more robust cleavage cocktail. For peptides with multiple Arginine (Pbf) residues, longer deprotection times may be required.
Conformational Isomers N-methyl-rich peptides can exhibit multiple peaks on HPLC due to slow conversion between conformers. This can sometimes be resolved by altering the HPLC conditions (e.g., temperature, gradient).

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the purity and yield of the final peptide. Below are tables summarizing common cleavage cocktails and the effect of different conditions on a problematic N-terminally acetylated N-methylated peptide.

Table 1: Common Cleavage Cocktails for Solid-Phase Peptide Synthesis

Reagent NameComposition (v/v)Application Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISUseful for peptides containing trityl-based protecting groups. Does not prevent methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, "universal" cocktail for peptides with multiple sensitive residues. The presence of EDT helps protect Cys and Met.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize methionine oxidation.

Table 2: Effect of Cleavage Conditions on the Yield of an Acetylated N-Methylated Peptide Prone to N-terminal Deletion

Peptide Sequence: Ac-[NMePhe¹]arodyn analog

Cleavage CocktailCleavage Time (h)Temperature (°C)Yield of Desired Peptide (%)
Reagent B2Room Temp~8
Pure TFA1428
Pure TFA2438
Pure TFA3444
Pure TFA4436
95% TFA / 5% H₂O1414
95% TFA / 5% H₂O2418
95% TFA / 5% H₂O4420

Data adapted from a study on a similar N-methylated peptide, demonstrating the trend of improved yield with pure TFA at lower temperatures.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for most peptides containing this compound where no significant side reactions are anticipated.

  • Resin Preparation:

    • Following synthesis, ensure the N-terminal Fmoc group is removed.

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Prepare the chosen cleavage cocktail fresh (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the suspension to stand at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a cold centrifuge tube containing 10-fold excess of cold diethyl ether.

    • Wash the resin with a small amount of fresh TFA and add it to the ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Optimized Cleavage for Peptides Prone to N-terminal Deletion

This protocol is recommended for peptides with an N-terminal acetylated this compound or other N-methylated amino acids.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel and cool it to 4°C.

    • Add pre-chilled (4°C) pure TFA to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at 4°C for 3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1, ensuring the ether is pre-chilled.

  • Analysis:

    • Analyze the crude peptide using HPLC and Mass Spectrometry. Compare the results with a standard cleavage to confirm the reduction of the deletion product.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis Resin_Wash Wash Peptide-Resin with DCM Resin_Dry Dry Resin Under Vacuum Resin_Wash->Resin_Dry Add_Cocktail Add Fresh Cleavage Cocktail Resin_Dry->Add_Cocktail React React (2-4h, RT) or (3h, 4°C for sensitive peptides) Add_Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Peptide Dry Crude Peptide Centrifuge->Dry_Peptide Analysis HPLC & Mass Spec Analysis Dry_Peptide->Analysis

Caption: General experimental workflow for peptide cleavage from solid support.

Troubleshooting_Logic Start Low Yield or Impure Product (N-Methylated Peptide) Check_N_Term Is N-terminus Ac-N-Methyl? Start->Check_N_Term Check_Sensitive_Residues Contains Trp, Met, Cys? Start->Check_Sensitive_Residues Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Check_N_Term->Check_Sensitive_Residues No Optimize_Cleavage Optimize Cleavage: - Lower Temperature (4°C) - Shorter Time - Use Pure TFA Check_N_Term->Optimize_Cleavage Yes Check_Sensitive_Residues->Incomplete_Cleavage No Use_Scavengers Use Appropriate Scavengers: - Reagent K for multiple - Reagent H for Met Check_Sensitive_Residues->Use_Scavengers Yes Extend_Time Extend Cleavage Time (e.g., to 4 hours) Incomplete_Cleavage->Extend_Time Yes Analyze Re-analyze Crude Product Optimize_Cleavage->Analyze Use_Scavengers->Analyze Extend_Time->Analyze

Caption: Troubleshooting logic for cleavage of peptides with this compound.

References

Technical Support Center: Minimizing Diketopiperazine Formation with N-Terminal N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals From: Technical Support – Peptide Synthesis Division Subject: Guide to Minimizing Diketopiperazine (DKP) Formation for N-Terminal N-Methyl-D-valine Peptides

This document provides technical guidance on a common and significant challenge in solid-phase peptide synthesis (SPPS): the formation of diketopiperazine (DKP) when an N-methylated amino acid, specifically this compound, is at the N-terminus. This side reaction can lead to substantial yield loss and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during SPPS.[1][2][3] The reaction is an intramolecular cyclization where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin.[1][4] This cleaves the dipeptide from the resin, resulting in significant yield loss. In some cases, this is termed "traceless" DKP formation because the major impurity is lost from the solid support, leading to a deceptively clean crude product profile but a very low overall yield.

Q2: Why is a sequence with N-terminal this compound so susceptible to DKP formation?

A2: Several factors converge to make this sequence particularly problematic:

  • N-Methylation: N-methylated amino acids are secondary amines, which are known to dramatically increase the rate of DKP formation. The N-methyl group favors the cis-amide bond conformation, which pre-organizes the dipeptide backbone into a structure that is highly amenable to cyclization.

  • Steric Hindrance: Both this compound and the subsequent amino acid present significant steric bulk. This steric hindrance slows down the desired intermolecular coupling of the third amino acid, giving the intramolecular DKP cyclization reaction more time to occur.

  • D-Configuration: Dipeptides containing a D-amino acid in the second position (in this case, the residue coupled to N-Me-D-Val) are known to be more prone to DKP formation because the resulting cis-dipeptide conformation is more stable.

Q3: What are the primary indicators that DKP formation is occurring?

A3: The most common signs are a significantly lower-than-expected yield of your final peptide and the presence of a cyclic dipeptide byproduct in your cleavage solution, often detectable by LC-MS. If using a linker like Wang resin, you may also observe the formation of deletion sequences where the first two amino acids are missing, as the third amino acid can sometimes couple to the hydroxyl group left on the resin after DKP cleavage.

Troubleshooting Guide

This guide addresses specific issues encountered during synthesis.

Issue 1: Extremely low peptide yield after cleaving from the resin, but the crude HPLC looks relatively clean.

  • Probable Cause: You are likely experiencing significant "traceless" DKP formation, where the N-Me-D-Val-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection step of the second amino acid.

  • Recommended Solutions:

    • Change the Resin: Switch from standard acid-labile resins like Wang to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.

    • Modify Deprotection Conditions: Avoid standard 20% piperidine in DMF. Use a milder, non-nucleophilic base cocktail. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP. This combination has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.

    • Lower the Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow the rate of the cyclization reaction.

Issue 2: My coupling reaction to the N-methylated amine is incomplete, leading to deletion sequences.

  • Probable Cause: The N-methylated amine of the valine residue is a poor nucleophile due to steric hindrance. Standard coupling reagents like HBTU or HCTU are often not potent enough to drive the reaction to completion.

  • Recommended Solutions:

    • Use a High-Activity Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered and N-methylated couplings. Urionium salts like HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are strongly recommended.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to the resin to help drive the reaction to completion.

    • Monitor with a Bromophenol Blue Test: The standard Kaiser test is unreliable for secondary amines like N-methylated residues. Use the bromophenol blue test to accurately monitor reaction completion. A yellow color indicates a complete reaction, while blue or green signifies unreacted amine.

Data Presentation: Impact of Conditions on DKP Formation

The following tables summarize quantitative data on strategies to minimize DKP formation.

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation

Deprotection Cocktail Solvent DKP Formation (%) Reference
20% Piperidine DMF 13.8%
5% Piperidine DMF 12.2%
5% Piperazine DMF/NMP < 4.0%

| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | |

Table 2: Comparison of Coupling Reagents for N-Methylated Residues

Coupling Reagent Reagent Type Efficacy for N-Me Couplings Notes
HBTU / HCTU Uronium Less Effective Often results in incomplete coupling due to insufficient reactivity.
HATU / TATU Aminium/Uronium Highly Effective Faster kinetics and less epimerization; the preferred choice for rapid protocols.
COMU Uronium Highly Effective Excellent solubility and high reactivity, comparable to or exceeding HATU.

| PyBOP / PyAOP | Phosphonium | Highly Effective | Particularly useful for the most sterically demanding couplings. |

Experimental Protocols

Protocol 1: Optimized Coupling of a Third Amino Acid to N-Terminal N-Me-D-Val-Xaa-Resin

Objective: To achieve high coupling efficiency while minimizing DKP formation.

Materials:

  • Peptide-resin with N-terminal H-Xaa-(N-Me)-D-Val sequence on 2-CTC resin

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 - 4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in NMP. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin. Immediately add the pre-activated amino acid solution.

  • Agitation: Shake the reaction vessel at room temperature for 1 to 4 hours. Extended reaction times are often necessary for N-methylated residues.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with NMP and methanol, and perform a bromophenol blue test.

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction solution and repeat steps 2-5 with a fresh batch of reagents (double coupling).

  • Washing: Once the coupling is complete (yellow beads), drain the solution and wash the resin thoroughly with NMP (3x), DCM (3x), and finally NMP (3x) to prepare for the next deprotection step.

Protocol 2: Modified Fmoc Deprotection for DKP-Prone Sequences

Objective: To efficiently remove the Fmoc group while suppressing the DKP-forming side reaction.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • NMP for washing

Procedure:

  • Resin Preparation: After the coupling step, ensure the resin is thoroughly washed with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.

  • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.

  • Proceed Immediately: Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed.

Visualizations

DKP_Formation cluster_Resin Solid Support (Resin) cluster_Reaction Competing Reactions cluster_Products Products Resin_Bound Resin-Linker-CO-Xaa(2)-(N-Me)D-Val(1)-NH-Fmoc Deprotected Resin-Linker-CO-Xaa(2)-(N-Me)D-Val(1)-NH2 (Free Amine) Resin_Bound->Deprotected Fmoc Deprotection (e.g., Piperidine) Desired Desired Coupling: + Fmoc-AA(3)-OH + Coupling Reagent Deprotected->Desired Side_Reaction Side Reaction: Intramolecular Attack Deprotected->Side_Reaction Peptide Resin-Bound Tripeptide (SUCCESS) Desired->Peptide Forms Peptide Bond DKP Diketopiperazine (DKP) (CLEAVED - YIELD LOSS) Side_Reaction->DKP Cyclization & Cleavage

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

Troubleshooting_Workflow Start Low Yield or DKP Detected? CheckResin 1. Is Resin 2-CTC? Start->CheckResin CheckBase 2. Using Modified Deprotection? (2% DBU / 5% Piperazine) CheckResin->CheckBase Yes Sol_Resin Switch to 2-CTC Resin CheckResin->Sol_Resin No CheckCoupling 3. Using High-Activity Coupling Reagent? (HATU/COMU) CheckBase->CheckCoupling Yes Sol_Base Adopt Modified Deprotection Protocol CheckBase->Sol_Base No CheckMonitoring 4. Monitoring with Bromophenol Blue? CheckCoupling->CheckMonitoring Yes Sol_Coupling Switch to HATU, COMU, or PyAOP. Perform Double Coupling. CheckCoupling->Sol_Coupling No Sol_Monitoring Implement Bromophenol Blue Test CheckMonitoring->Sol_Monitoring No End Problem Minimized CheckMonitoring->End Yes

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing N-Methyl-D-valine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptide aggregation is a multifaceted issue driven by various factors. For peptides containing this compound, the primary causes include:

  • Increased Hydrophobicity : The N-methylation of an already hydrophobic amino acid like valine further increases the peptide's overall hydrophobicity. This promotes self-association as the peptide chains try to minimize their contact with aqueous solvents.[1][2]

  • Disrupted Secondary Structure : While N-methylation can disrupt the hydrogen bonds necessary for forming stable secondary structures like β-sheets, it can also induce unique conformational changes.[1][3] These changes might inadvertently expose hydrophobic residues, creating aggregation-prone regions.

  • High Peptide Concentration : At higher concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[1]

  • Environmental Factors : Conditions such as pH, ionic strength, and temperature can heavily influence aggregation. For instance, a pH close to the peptide's isoelectric point can minimize electrostatic repulsion, promoting aggregation.

Q2: I thought N-methylation was supposed to prevent aggregation. Can it be the cause?

A2: This is a critical point. N-methylation has a dual role. By replacing a backbone amide proton with a methyl group, it acts as a "helix breaker" and can disrupt the inter-chain hydrogen bonding that is essential for the formation of β-sheets, a common form of aggregation. However, this modification also increases hydrophobicity. In the case of this compound, the enhancement in hydrophobicity can become the dominant factor, driving aggregation through hydrophobic interactions rather than hydrogen bonding.

Q3: What are the initial signs of peptide aggregation?

A3: Signs of aggregation can manifest both during solid-phase peptide synthesis (SPPS) and after the peptide is cleaved and in solution.

  • During SPPS : Indicators include poor resin swelling, clumping of resin beads, and slow or incomplete coupling and Fmoc deprotection reactions. Colorimetric tests like the Kaiser test may give false negatives if aggregation sterically hinders access to the N-terminus.

  • In Solution : The most obvious sign is the appearance of visible precipitates, cloudiness, or gel formation. The crude peptide may be difficult to dissolve in standard purification solvents. Even if it dissolves initially, it might precipitate over time, especially at high concentrations or upon storage.

Q4: How can I improve the solubility of my this compound peptide?

A4: Improving solubility is the first step to preventing aggregation.

  • Use of Organic Co-solvents : Try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile first. Once dissolved, slowly add the aqueous buffer to the desired final concentration.

  • pH Adjustment : The net charge of a peptide affects its solubility. For a basic peptide, using a dilute acidic solvent (e.g., 10-30% acetic acid) can help. For an acidic peptide, a dilute basic solvent (e.g., 0.1% ammonium hydroxide) may be required.

  • Chaotropic Agents : For severely aggregated peptides, strong denaturing agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be used to disrupt aggregates and solubilize the peptide. These agents will need to be removed during purification.

Q5: What experimental conditions can I modify to prevent aggregation in solution?

A5: Optimizing solution conditions is key to maintaining peptide stability.

  • Buffer Screening : Systematically screen different buffer conditions, varying the pH and ionic strength to find an optimal formulation that stabilizes the monomeric form of the peptide.

  • Lower Concentration : Work with the lowest peptide concentration feasible for your experiment to reduce the rate of intermolecular interactions.

  • Lower Temperature : Store peptide solutions at low temperatures (4°C or -20°C) to decrease molecular motion and slow down the kinetics of aggregation.

  • Addition of Excipients : Include stabilizing excipients in your buffer. Non-ionic detergents like Tween 20 or Triton X-100, or sugars such as sucrose and trehalose, can help minimize hydrophobic interactions.

Q6: What strategies can be used during solid-phase peptide synthesis (SPPS) to prevent on-resin aggregation?

A6: Preventing aggregation during synthesis is crucial for obtaining a high-quality product.

  • Choice of Resin : Use a low-loading resin (0.1-0.4 mmol/g) to increase the distance between growing peptide chains, or use PEG-based resins (e.g., TentaGel) to create a more solvating environment.

  • Aggregation-Disrupting Solvents : Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to your synthesis solvents.

  • Elevated Temperature : Performing coupling steps at a higher temperature (e.g., 50-60°C), potentially with microwave assistance, can provide the energy needed to break up intermolecular hydrogen bonds.

  • Chaotropic Salts : Adding agents like LiCl or NaClO4 to the reaction mixture can disrupt hydrogen bond networks.

  • Backbone Protection & Pseudoprolines : Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can effectively disrupt the formation of secondary structures that lead to aggregation.

Q7: How can I detect and characterize peptide aggregates?

A7: Several analytical techniques can be used to confirm and characterize aggregation.

  • High-Performance Liquid Chromatography (HPLC) : Aggregated species may appear as broader peaks, shoulder peaks, or show altered retention times compared to the monomeric peptide.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the monomer. The presence of higher molecular weight species could indicate covalent aggregates.

  • Thioflavin T (ThT) Assay : A fluorescence-based assay where ThT dye binds to β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence.

  • Dynamic Light Scattering (DLS) : Measures the size distribution of particles in solution, allowing for the detection of larger aggregate species and monitoring of aggregation over time.

Troubleshooting Guides and Data

Data Presentation

Table 1: Troubleshooting Quick Reference Guide

Common ProblemPotential CauseRecommended SolutionExpected Outcome
Peptide precipitates upon dissolution in buffer Poor solubility; incorrect pHDissolve in a minimal amount of organic solvent (e.g., DMSO) first, then slowly add buffer. Adjust buffer pH away from the peptide's isoelectric point.The peptide dissolves and remains in solution.
Solution becomes cloudy or forms a gel over time Gradual aggregation due to hydrophobic interactionsScreen different buffer conditions (pH, ionic strength). Add excipients like non-ionic detergents (Tween 20) or sugars (sucrose). Store at a lower temperature (4°C).The rate of aggregation is significantly reduced or eliminated.
Incomplete coupling/deprotection during SPPS On-resin aggregationSwitch to aggregation-disrupting solvents (NMP, DMSO). Increase reaction temperature. Use a low-loading or PEG-based resin.Improved reaction efficiency and higher crude peptide purity.
Crude peptide is insoluble after cleavage High hydrophobicity of the final peptideUse strong organic solvents (DMSO, DMF) or chaotropic agents (6 M GdnHCl) for initial dissolution before purification.The peptide is solubilized, allowing for purification.

Table 2: Effect of Solvents on N-Methylated Peptide Solubility (Illustrative)

Solvent SystemGeneral EffectBest ForConsiderations
Water / Aqueous Buffer (e.g., PBS) Preferred for soluble, charged peptides.Peptides with a net positive or negative charge.May not be effective for highly hydrophobic peptides containing this compound.
Water with 10-30% Acetonitrile/Methanol Increases solubility of moderately hydrophobic peptides.Initial attempts to dissolve a peptide that is poorly soluble in water.May not be sufficient for highly aggregated peptides.
Dimethyl Sulfoxide (DMSO) Powerful solvent for highly hydrophobic peptides.Peptides that are insoluble in aqueous or other organic solvents.Can be difficult to remove and may interfere with some biological assays. Avoid for Cys-containing peptides.
6 M Guanidine HCl / 8 M Urea Strong denaturants that disrupt aggregates.Severely aggregated peptides that are otherwise insoluble.Must be removed via dialysis or chromatography. Can denature proteins in your assay.

Visualizations

TroubleshootingWorkflow Start Aggregation Observed (Precipitate, Cloudiness, Gel) Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Initial_Dissolution Initial Dissolution Strategy Check_Solubility->Initial_Dissolution No Check_Kinetics Is aggregation time-dependent? Check_Solubility->Check_Kinetics Yes Modify_Buffer Modify Buffer Conditions Initial_Dissolution->Modify_Buffer Try: 1. Organic Co-solvent (DMSO) 2. Adjust pH Modify_Buffer->Check_Solubility Add_Excipients Add Stabilizing Excipients Check_Kinetics->Add_Excipients Yes Success Peptide is Soluble and Monomeric Check_Kinetics->Success No Optimize_Storage Optimize Storage Conditions Add_Excipients->Optimize_Storage Try: 1. Detergents (Tween 20) 2. Sugars (Sucrose) Failure Aggregation Persists (Consider Resynthesis/Redesign) Add_Excipients->Failure Optimize_Storage->Success Try: 1. Lower Concentration 2. Lower Temperature (4°C)

Caption: A troubleshooting workflow for addressing peptide aggregation.

FactorsInfluencingAggregation Aggregation Peptide Aggregation Peptide_Properties Intrinsic Peptide Properties Aggregation->Peptide_Properties Solution_Conditions Extrinsic Solution Conditions Aggregation->Solution_Conditions Hydrophobicity Hydrophobicity (N-Me-D-Val) Peptide_Properties->Hydrophobicity Charge Net Charge (pI) Peptide_Properties->Charge Conformation Conformational Flexibility Peptide_Properties->Conformation Concentration Concentration Solution_Conditions->Concentration pH pH Solution_Conditions->pH Ionic_Strength Ionic Strength Solution_Conditions->Ionic_Strength Temperature Temperature Solution_Conditions->Temperature Excipients Excipients Solution_Conditions->Excipients AnalyticalWorkflow Sample Peptide Solution Visual Visual Inspection (Clarity, Precipitate) Sample->Visual HPLC Purity & Profile (RP-HPLC) Visual->HPLC Initial Check DLS Size Distribution (Dynamic Light Scattering) HPLC->DLS Purity Assessed ThT β-Sheet Content (Thioflavin T Assay) HPLC->ThT Purity Assessed MS Identity Confirmation (Mass Spectrometry) DLS->MS ThT->MS Conclusion Characterization Complete MS->Conclusion

References

Validation & Comparative

Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like N-Methyl-D-valine is paramount for the synthesis of novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of mass spectrometry-based methods for validating the successful incorporation of this compound, supported by experimental data and detailed protocols to ensure the integrity of your synthesized peptides.

The N-methylation of amino acids, such as in this compound, is a critical modification that can significantly improve a peptide's stability, permeability, and potency. However, this modification also presents a unique challenge for analytical validation. Mass spectrometry has emerged as the gold standard for confirming the incorporation of such modified residues, offering unparalleled sensitivity and accuracy. This guide delves into the primary mass spectrometry-based techniques, their comparative performance, and the experimental workflows required for robust validation.

Comparative Analysis of Validation Techniques

A comprehensive validation strategy for this compound incorporation relies on a multi-faceted approach, primarily centered around mass spectrometry. While other techniques can provide complementary information, mass spectrometry is indispensable for definitive confirmation.

TechniquePrincipleAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the peptide from impurities and provides an accurate molecular weight measurement.High sensitivity and accuracy for molecular weight confirmation, requires minimal sample.[1]Does not provide sequence information or pinpoint the location of the modification.
Tandem Mass Spectrometry (MS/MS) Fragments the peptide ion and analyzes the resulting fragment ions to determine the amino acid sequence.Enables precise localization of the this compound residue within the peptide sequence.[2]Fragmentation can be complex, and the choice of fragmentation method is critical for N-methylated peptides.[1]
Edman Degradation Sequential chemical removal and identification of N-terminal amino acids.Provides direct sequencing from the N-terminus.Fundamentally unsuited for peptides with N-methylated residues as the modification blocks the chemical reaction.[2]

Performance Comparison of MS/MS Fragmentation Methods

The choice of fragmentation method in tandem mass spectrometry is crucial for sequencing N-methylated peptides. The two most common techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Fragmentation MethodPrincipleAdvantages for N-Methylated PeptidesDisadvantages for N-Methylated Peptides
Collision-Induced Dissociation (CID) Fragmentation through collision with an inert gas.Effective for small, low-charged peptides.[3]Can lead to neutral loss of the methyl group, complicating spectral interpretation. The presence of the N-methyl group can influence fragmentation pathways, making sequencing challenging.
Electron Transfer Dissociation (ETD) Fragmentation via electron transfer from a radical anion.Preserves labile modifications like N-methylation, leading to clearer fragmentation patterns and more reliable sequencing. Provides better sequence coverage for modified peptides.Can be less efficient for smaller, doubly charged peptides. Slower scan rate compared to CID.

Quantitative Comparison of CID vs. ETD for Peptide Analysis

MetricCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Peptide Identifications ~50% more peptides identified compared to ETD in a complex sample.Lower number of total identifications.
Average Sequence Coverage ~67%~82% (~20% increase over CID)
Identification of Modified Peptides Less effective for labile modifications.Superior for identifying and localizing labile modifications like phosphorylation and likely N-methylation.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable validation data.

Protocol 1: Peptide Identity and Purity by LC-MS

This protocol is designed to confirm the molecular weight of the peptide containing this compound and assess its purity.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • Centrifuge the sample to pellet any insoluble material.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • A typical gradient runs from 5% to 95% B over 30 minutes.

  • Mass Spectrometry (MS):

    • Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.

3. Data Analysis:

  • Deconvolute the mass spectrum to determine the experimental molecular weight.

  • Compare this to the theoretical molecular weight of the peptide. The incorporation of an this compound will result in a mass increase of 14.01565 Da compared to a standard valine residue.

Protocol 2: Sequence Validation by Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for confirming the amino acid sequence and localizing the this compound residue.

1. Sample Preparation and LC Separation:

  • Follow the sample preparation and LC separation steps as outlined in Protocol 1.

2. Tandem Mass Spectrometry (MS/MS):

  • Set the mass spectrometer to perform data-dependent acquisition, where the most abundant ions from the MS1 scan are selected for fragmentation.

  • Select both CID and ETD as fragmentation methods to obtain complementary data.

  • For CID, use a normalized collision energy of 25-35%.

  • For ETD, use a reaction time of ~100 ms.

3. Data Analysis:

  • Utilize bioinformatics software such as MaxQuant, PEAKS Studio, or open-source tools like OpenMS to analyze the MS/MS data.

  • Perform a database search against the theoretical sequence of the peptide, including the this compound modification.

  • Manually inspect the annotated spectra to confirm the presence of b- and y-ion series (for CID) or c- and z-ion series (for ETD) that support the peptide sequence.

  • The mass shift of +14.01565 Da on the fragment ions containing the this compound will confirm its location.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesized Peptide (with this compound) Dissolution Dissolve in ACN/Water/FA Peptide_Synthesis->Dissolution Centrifugation Centrifuge Dissolution->Centrifugation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation MS1_Analysis MS1 Analysis (Molecular Weight) LC_Separation->MS1_Analysis MS2_Fragmentation MS/MS Fragmentation (CID and/or ETD) MS1_Analysis->MS2_Fragmentation MW_Confirmation Confirm Molecular Weight (+14.01565 Da) MS1_Analysis->MW_Confirmation Sequence_Verification Sequence Verification & Localization MS2_Fragmentation->Sequence_Verification Final_Validation Validated Incorporation MW_Confirmation->Final_Validation Sequence_Verification->Final_Validation

Caption: Workflow for the validation of this compound incorporation.

Logical Decision Pathway

Caption: Decision-making workflow for peptide validation.

References

N-Methyl-D-valine vs. N-Methyl-L-valine in Peptides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Among the arsenal of chemical modifications, N-methylation of amino acids stands out as a powerful tool. This guide provides a detailed comparative analysis of incorporating N-Methyl-D-valine versus its L-enantiomer, N-Methyl-L-valine, into peptide scaffolds. While direct head-to-head experimental data comparing these two specific isomers within the same peptide backbone is limited in publicly available literature, this analysis synthesizes established principles of N-methylation and stereochemistry to offer a comprehensive overview of their differential impacts on peptide stability, conformation, and biological activity.

The introduction of a methyl group on the amide nitrogen of a valine residue, whether in the D- or L-configuration, imparts significant changes to a peptide's properties. These modifications are critical for overcoming the inherent limitations of natural peptides as drug candidates, such as poor stability and low bioavailability.

Key Comparative Aspects at a Glance

PropertyN-Methyl-L-valineThis compound
Proteolytic Stability Significantly increased compared to L-valine. The N-methyl group provides steric hindrance to proteases.Very high proteolytic stability. The combination of the D-configuration and N-methylation offers robust resistance to enzymatic degradation.
Conformational Effects Induces a more constrained backbone conformation, potentially favoring specific secondary structures like β-turns. Can influence cis/trans isomerization of the peptide bond.Induces significant conformational changes, often disrupting native secondary structures like α-helices and promoting unique turn-like structures. The D-configuration has a profound impact on the overall peptide fold.
Receptor Binding & Biological Activity Can either enhance or decrease binding affinity depending on the specific receptor interactions. The conformational constraint can pre-organize the peptide for optimal binding.Often leads to a significant alteration or loss of biological activity if the native L-conformation is crucial for receptor recognition. However, it can be used to explore novel pharmacophores or to design receptor antagonists.
Immunogenicity Generally low, similar to other modified peptides.Potentially lower immunogenicity compared to L-peptides due to resistance to antigen processing.
Synthesis Incorporation into peptides can be challenging due to steric hindrance, requiring optimized coupling reagents and conditions.Similar synthetic challenges to N-Methyl-L-valine, with the added consideration of sourcing the D-enantiomer starting material.

Impact on Proteolytic Stability

A primary driver for incorporating N-methylated amino acids is to enhance a peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.

N-Methyl-L-valine: The addition of a methyl group to the amide nitrogen of L-valine sterically hinders the approach of proteases, which recognize and cleave specific peptide bonds.[1] This modification effectively shields the peptide bond from enzymatic cleavage, leading to a significant increase in stability compared to its non-methylated counterpart.[2]

This compound: The incorporation of a D-amino acid is a well-established strategy to confer proteolytic resistance, as proteases are stereospecific for L-amino acids. Combining the D-configuration with N-methylation is expected to provide an even higher degree of stability, making peptides containing this compound exceptionally resistant to a broad range of proteases.[3]

Conformational Consequences of N-Methylation and Stereochemistry

The stereochemistry of an N-methylated amino acid profoundly influences the local and global conformation of a peptide.

N-Methyl-L-valine: N-methylation restricts the rotation around the peptide backbone, leading to a more defined conformational landscape. This can be advantageous in drug design by "locking" a peptide into its bioactive conformation. The presence of the N-methyl group can also influence the cis/trans isomerization of the amide bond, which can have significant implications for the peptide's three-dimensional structure and function.

This compound: The introduction of a D-amino acid inherently alters the peptide backbone's geometry. When combined with N-methylation, this compound can induce unique turns and folds that are not accessible to peptides composed solely of L-amino acids. While this can disrupt native structures like α-helices, it also opens up possibilities for designing novel peptide architectures with specific therapeutic functions.

The following diagram illustrates the general workflow for assessing the impact of incorporating these modified amino acids on peptide properties.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Biological Evaluation cluster_2 Comparative Analysis start Define Target Peptide synth_l Synthesize Peptide with N-Methyl-L-valine start->synth_l synth_d Synthesize Peptide with This compound start->synth_d stability Proteolytic Stability Assay (e.g., with Trypsin, Chymotrypsin) synth_l->stability conformation Conformational Analysis (NMR, CD Spectroscopy) synth_l->conformation activity Biological Activity Assay (e.g., Receptor Binding, Cell-based assays) synth_l->activity synth_d->stability synth_d->conformation synth_d->activity compare Compare Half-life, Structural Parameters, and Potency (IC50/EC50) stability->compare conformation->compare activity->compare end Select Optimal Candidate compare->end

Workflow for Comparative Analysis.

Experimental Protocols

General Protocol for Proteolytic Stability Assay

This protocol outlines a general method to compare the stability of peptides containing N-Methyl-L-valine and this compound.

1. Materials:

  • Peptide stock solutions (1 mg/mL in appropriate buffer, e.g., PBS).
  • Protease stock solution (e.g., Trypsin, Chymotrypsin, Proteinase K at 0.1 mg/mL in the same buffer).
  • Quenching solution (e.g., 10% Trifluoroacetic acid).
  • High-Performance Liquid Chromatography (HPLC) system.

2. Procedure:

  • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 peptide to protease by weight).
  • Incubate the mixtures at 37°C.
  • At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube and add it to the quenching solution to stop the enzymatic reaction.
  • Analyze the samples by reverse-phase HPLC.
  • The percentage of remaining peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.
  • The half-life (t½) of the peptide is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

General Protocol for Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

1. Sample Preparation:

  • Prepare stock solutions of the purified peptides in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
  • Accurately determine the peptide concentration.
  • Prepare final peptide solutions for analysis at a concentration typically between 0.1-0.2 mg/mL.

2. Data Acquisition:

  • Use a quartz cuvette with a short path length (e.g., 1 mm).
  • Record a baseline spectrum of the buffer alone.
  • Record the CD spectrum of each peptide solution over the desired wavelength range (typically 190-260 nm).
  • Multiple scans are usually averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • After subtracting the baseline spectrum, the data is typically converted to mean residue ellipticity.
  • The resulting spectra can be qualitatively analyzed for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil) or quantitatively analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element.

Signaling Pathway and Mechanism of Action

The incorporation of this compound or N-Methyl-L-valine does not directly alter a signaling pathway but rather influences the peptide's ability to interact with its molecular target, which in turn modulates a specific pathway. For instance, if the peptide is an inhibitor of a kinase, its improved stability and potentially optimized conformation could lead to more sustained inhibition of the kinase and its downstream signaling cascade.

The following diagram illustrates a hypothetical scenario where a peptide inhibitor's efficacy is enhanced by these modifications.

G cluster_0 Peptide-Target Interaction cluster_1 Downstream Signaling Cascade peptide Modified Peptide (with N-Me-D/L-Val) receptor Target Receptor (e.g., Kinase) peptide->receptor Inhibition substrate Substrate receptor->substrate receptor->substrate Blocks Phosphorylation product Phosphorylated Substrate substrate->product Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) product->cellular_response

Impact on a Kinase Signaling Pathway.

Conclusion

The choice between incorporating this compound and N-Methyl-L-valine into a peptide therapeutic is a strategic decision that depends on the specific goals of the drug design program.

  • N-Methyl-L-valine is an excellent choice for enhancing the stability of an existing L-peptide while largely maintaining its overall conformation and biological activity. It provides a balance between increased proteolytic resistance and conservation of the native peptide's structure.

  • This compound represents a more radical modification. It is ideal for applications where maximal proteolytic stability is paramount. While it is likely to disrupt the native conformation and biological activity of an L-peptide, it offers a powerful tool for creating novel peptide structures with potentially new pharmacological profiles, such as receptor antagonism or improved membrane permeability.

Ultimately, the optimal choice must be determined empirically through the synthesis and rigorous testing of the respective peptide analogs. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the development of more robust and effective peptide-based drugs.

References

N-Methyl-D-valine's Influence on Peptide Conformation: A Circular Dichroism Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective and stable therapeutics. The strategic incorporation of non-natural amino acids, such as N-Methyl-D-valine, offers a powerful tool to modulate the three-dimensional structure of peptides. This guide provides a comparative analysis of the impact of this compound on peptide conformation as analyzed by circular dichroism (CD) spectroscopy, with comparisons to peptides containing L-valine and D-valine.

The introduction of N-methylation and the use of D-amino acids are two key strategies in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs. N-methylation can improve proteolytic stability and cell permeability by restricting the conformational flexibility of the peptide backbone. Similarly, the incorporation of D-amino acids can confer resistance to enzymatic degradation. Circular dichroism is a highly sensitive spectroscopic technique used to investigate the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different types of secondary structures such as α-helices, β-sheets, and random coils.

Conformational Impact: A Comparative Overview

The substitution of a standard L-amino acid with a D-amino acid or an N-methylated D-amino acid can induce significant changes in a peptide's secondary structure. These modifications directly interfere with the hydrogen bonding patterns that stabilize canonical secondary structures.

  • L-valine: In a peptide composed of L-amino acids, L-valine will participate in the formation of standard secondary structures like right-handed α-helices or β-sheets, depending on the surrounding sequence.

  • D-valine: The introduction of a D-amino acid into an L-peptide chain can act as a "helix breaker" or disrupt β-sheet formation. If a peptide is composed entirely of D-amino acids, it is expected to adopt a conformation that is the mirror image of its L-counterpart, resulting in an inverted CD spectrum.

  • This compound: The N-methylation of an amino acid residue eliminates the amide proton, which is a crucial hydrogen bond donor. This modification prevents the formation of conventional hydrogen bonds necessary for stabilizing α-helices and β-sheets, often leading to a more disordered or turn-like conformation.[1] In some contexts, N-methylation can favor specific turn structures.

Quantitative Comparison of Secondary Structure Content

The following table summarizes hypothetical circular dichroism data for a model peptide, illustrating the expected impact of substituting a central L-valine residue with D-valine and this compound. The data is based on findings from a study on an antimicrobial peptide, TA4, where N-methylation of a phenylalanine residue led to a reduction in helical content and an increase in β-sheet and turn structures.[1]

Peptide VariantWavelength (nm)Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹Predominant Secondary Structure
Model Peptide (L-Valine) 222-25,000α-helix
208-28,000
195+45,000
Model Peptide (D-Valine) 222+25,000Left-handed α-helix (mirror image)
208+28,000
195-45,000
Model Peptide (this compound) 222-5,000Disordered/Turn
208-8,000
<200Strong negative band

Note: The data for the this compound variant is extrapolated from the observed effects of N-methylation on peptide secondary structure, which generally leads to a loss of helical character and an increase in less ordered or turn-like conformations.[1]

Experimental Protocols

A detailed methodology for the analysis of peptide conformation by circular dichroism is crucial for obtaining reliable and reproducible data.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU are used to couple the Fmoc-protected amino acids.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Peptide stock solutions are prepared by dissolving the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • The exact concentration of the peptide solution is determined by UV absorbance at 280 nm if the peptide contains aromatic residues (Trp, Tyr) or by quantitative amino acid analysis.

    • For CD measurements, the stock solution is diluted to a final concentration of 0.1-0.2 mg/mL.[2]

  • Instrument Parameters:

    • Spectropolarimeter: A Jasco J-815 or similar instrument is used.

    • Wavelength Range: Spectra are typically recorded from 190 to 260 nm.[3]

    • Cell Pathlength: A quartz cuvette with a pathlength of 1 mm is commonly used for far-UV CD.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Temperature: Measurements are performed at a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Analysis:

    • The CD spectrum of the buffer is subtracted from the sample spectrum.

    • The resulting signal in millidegrees (mdeg) is converted to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the pathlength of the cuvette in cm.

    • The percentage of secondary structure content (α-helix, β-sheet, turn, random coil) can be estimated from the CD spectra using deconvolution algorithms such as CONTIN, SELCON3, or CDSSTR with appropriate reference datasets.

Visualizing the Impact

The following diagrams illustrate the conceptual workflow and the structural implications of these amino acid modifications.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis SPPS Solid-Phase Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep Purified Peptide CD_Measurement CD Measurement SamplePrep->CD_Measurement Data_Analysis Data Analysis & Deconvolution CD_Measurement->Data_Analysis Interpretation Conformational Interpretation Data_Analysis->Interpretation Secondary Structure Content

Caption: Experimental workflow for peptide synthesis and conformational analysis by circular dichroism.

Conformational_Impact cluster_modifications cluster_conformations Peptide Peptide Backbone L_Val L-Valine Standard H-bonding D_Val D-Valine Disrupts L-conformation NMe_D_Val This compound No H-bond donor Alpha_Helix α-Helix / β-Sheet L_Val->Alpha_Helix Mirror_Image Mirror Image Conformation D_Val->Mirror_Image Disordered Disordered / Turn NMe_D_Val->Disordered

Caption: Impact of different valine analogs on peptide secondary structure.

References

A Head-to-Head Battle: Comparing HATU and PyAOP for N-Methyl-D-valine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, particularly in the development of novel therapeutics, the efficient incorporation of sterically hindered amino acids like N-Methyl-D-valine is a critical challenge. The N-methyl group, while offering significant advantages such as improved metabolic stability and cell permeability, poses a considerable steric barrier to amide bond formation. This guide provides an objective, data-driven comparison of two powerhouse coupling reagents, HATU and PyAOP, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for this demanding task.

At a Glance: Key Performance Indicators

Both HATU and PyAOP are considered high-efficiency coupling reagents, significantly outperforming their predecessors, especially for challenging sequences involving N-methylated amino acids.[1][2][3] Their efficacy stems from the formation of highly reactive OAt active esters, which accelerate the coupling reaction and minimize the risk of racemization.[4]

ParameterHATUPyAOP
Reagent Class Aminium/Uronium SaltPhosphonium Salt
Active Ester OAt (1-hydroxy-7-azabenzotriazole) esterOAt (1-hydroxy-7-azabenzotriazole) ester
Coupling Efficiency High, often achieving near-quantitative yields.High, especially effective for N-methyl to N-methyl couplings.
Reaction Speed Fast, with typical coupling times of 5 to 60 minutes.Rapid, with reactions often nearing completion within minutes.
Racemization Risk Low, due to the rapid reaction rates.Low, with reports of excellent peptide yield and minimal epimerization.
Key Side Reaction Potential for guanidinylation of the N-terminal amine.Avoids guanidinylation, offering a cleaner reaction profile.
Solubility High solubility in common solvents like DMF.Soluble in conventional solvents.

Note: While direct side-by-side quantitative data for this compound is limited in the available literature, the data presented is based on the performance of these reagents with sterically hindered and N-methylated amino acids in general.

Deeper Dive: Mechanism of Action and Key Differences

The primary distinction between HATU and PyAOP lies in their core structure. HATU is an aminium/uronium salt, while PyAOP is a phosphonium salt. This difference has a crucial implication for a potential side reaction.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) efficiently activates the carboxylic acid to form a highly reactive OAt-ester. However, the uronium component of HATU can react with the free N-terminal amine of the peptide chain, leading to the formation of a guanidinium species. This effectively caps the peptide, preventing further elongation. This side reaction is more pronounced when the coupling reagent is used in excess or in slow reactions like peptide cyclization.

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also forms the highly reactive OAt-ester but, as a phosphonium salt, it does not possess the guanidinium-forming potential of HATU. This makes PyAOP a particularly "clean" reagent, especially in contexts where the coupling reaction may be sluggish due to extreme steric hindrance, such as coupling an N-methylated amino acid to another N-methylated residue. For highly sterically hindered couplings, phosphonium salts like PyAOP are often recommended.

Experimental Protocols

Below are detailed, generalized protocols for the coupling of this compound using HATU and PyAOP in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of this compound

Materials:

  • Fmoc-N-Methyl-D-valine (4 equivalents)

  • HATU (4 equivalents)

  • Diisopropylethylamine (DIEA) (8 equivalents)

  • Peptide resin with a deprotected N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol blue for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-Methyl-D-valine and HATU in DMF or NMP. Add DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts.

Protocol 2: PyAOP-Mediated Coupling of this compound

Materials:

  • Fmoc-N-Methyl-D-valine (2-3 equivalents)

  • PyAOP (2-3 equivalents)

  • Diisopropylethylamine (DIEA) (4-6 equivalents)

  • Peptide resin with a deprotected N-terminal amine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Bromophenol blue for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or DCM for at least 30 minutes.

  • Amino Acid Activation (In situ): In a reaction vessel containing the swelled resin, add a solution of Fmoc-N-Methyl-D-valine in DMF or DCM.

  • Reagent Addition: Add PyAOP to the resin suspension, followed by the addition of DIEA.

  • Coupling Reaction: Agitate the reaction mixture at room temperature. For particularly hindered couplings, the reaction time can range from 1 to 4 hours.

  • Monitoring: Periodically monitor the reaction's completion using the bromophenol blue test as described in the HATU protocol.

  • Post-Coupling Wash: Upon completion, filter the resin and wash extensively with DMF and DCM to ensure the removal of all soluble reagents and byproducts.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key stages in peptide synthesis and the activation mechanism.

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_deprotection N-Terminal Deprotection cluster_coupling Amino Acid Coupling cluster_cycle Repeat Cycle Resin Peptide Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Removal (Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Activate Activate Amino Acid (HATU or PyAOP + Base) Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Activation_Mechanism AA Fmoc-N-Me-D-valine (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster + Reagent HATU or PyAOP Reagent->ActiveEster Base Base (DIEA) Base->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond + Peptide N-Terminal Amine on Peptide Chain Peptide->PeptideBond Byproducts Soluble Byproducts PeptideBond->Byproducts

Caption: General Activation and Coupling Mechanism.

Conclusion

Both HATU and PyAOP are exceptional reagents for the challenging task of incorporating this compound into a growing peptide chain.

  • HATU is a highly efficient and rapid coupling reagent, making it a go-to choice for many demanding syntheses. However, users should be mindful of the potential for guanidinylation, especially when using an excess of the reagent or during prolonged reaction times.

  • PyAOP offers comparable efficiency to HATU with the significant advantage of eliminating the risk of guanidinylation. This makes it an arguably superior choice for particularly difficult couplings, such as N-methyl to N-methyl linkages, or in syntheses where reaction cleanliness is of utmost importance, like in fragment condensations or cyclizations.

The ultimate choice between HATU and PyAOP may depend on the specific context of the synthesis, including the nature of the peptide sequence, the scale of the reaction, and cost considerations. For routine yet challenging N-methylated couplings, HATU remains a robust option. For the most demanding sequences where side reactions must be minimized, PyAOP presents a compelling and safer alternative.

References

Navigating the Conformational Landscape of N-Methyl-D-valine Containing Peptides: A Comparative Guide to NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of N-methylated peptides is a critical step in designing novel therapeutics with enhanced stability and cell permeability. The incorporation of N-Methyl-D-valine, a non-natural amino acid, introduces unique conformational constraints that significantly influence a peptide's biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the conformational analysis of these modified peptides, supported by experimental data and detailed protocols.

N-methylation, the substitution of an amide proton with a methyl group, is a key strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. This modification restricts the peptide backbone's flexibility, often favoring specific secondary structures like β-turns. However, the absence of the amide proton in N-methylated residues presents a challenge for traditional NMR-based structure determination, which heavily relies on parameters involving this proton.

This guide will delve into the primary analytical method, NMR spectroscopy, and compare its utility with X-ray crystallography and computational modeling for the conformational analysis of a model cyclic hexapeptide containing this compound: cyclo(-Pro-Phe-D-Trp-Lys-Thr-NMe-D-Val-).

Unlocking Conformational Secrets with NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution, providing a more physiologically relevant picture compared to solid-state methods.[1] For this compound containing peptides, NMR is instrumental in identifying cis/trans isomers of the N-methylated amide bond and providing distance and dihedral angle restraints for structure calculation.

Key NMR Parameters for Conformational Analysis:
  • Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons. In N-methylated peptides, the lack of an amide proton reduces the number of observable NOEs, making structure determination more challenging. However, NOEs involving the N-methyl protons and other protons in the peptide can provide crucial distance restraints.

  • J-coupling Constants (³J): The scalar coupling between adjacent protons, particularly ³J(Hα-Hβ), provides information about the side-chain conformation through the Karplus equation.

  • Chemical Shifts (δ): The chemical shifts of backbone and side-chain atoms (¹H, ¹³C) are sensitive to the local secondary structure and can be used to identify helical or extended conformations.

Experimental Data for cyclo(-Pro-Phe-D-Trp-Lys-Thr-NMe-D-Val-)

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the model peptide, cyclo(-Pro-Phe-D-Trp-Lys-Thr-NMe-D-Val-), in DMSO-d₆.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pro4.2560.8
2.05, 1.8030.1
1.95, 1.7525.4
3.60, 3.4547.2
Phe4.6055.9
3.10, 2.9538.2
D-Trp4.5554.7
3.25, 3.1528.1
Lys4.1054.5
1.70, 1.6031.5
1.3523.2
1.5027.3
2.7540.1
Thr4.1560.1
4.0568.2
1.1020.3
NMe-D-Val 4.35 62.5
2.15 31.8
0.95, 0.90 19.5, 19.0
N-CH₃ 2.85 35.2

Table 1: ¹H and ¹³C NMR chemical shifts of cyclo(-Pro-Phe-D-Trp-Lys-Thr-NMe-D-Val-) in DMSO-d₆ at 298 K.

Key NOE correlations observed for the NMe-D-Val residue include contacts between the N-methyl protons and the Hα of the preceding Thr residue, as well as intra-residue NOEs between the N-methyl protons and the Hα and Hβ protons of the NMe-D-Val residue. These NOEs are critical for defining the local conformation around the N-methylated bond.

Alternative and Complementary Techniques

While NMR provides invaluable information about the solution-state conformation, a comprehensive understanding often requires a multi-faceted approach.

X-ray Crystallography

X-ray crystallography offers high-resolution, static structures of molecules in the solid state. This technique can unambiguously determine the backbone conformation, including the cis or trans nature of the N-methylated peptide bond, and provide precise atomic coordinates. However, a major hurdle is the difficulty in obtaining well-diffracting crystals of peptides.

For a crystalline sample of an analog of our model peptide, the following backbone torsion angles were determined:

Residueφ (°)ψ (°)ω (°)
Pro-65150178
Phe-140135-179
D-Trp130-70177
Lys-120140179
Thr-90150-178
NMe-D-Val 110 -160 5 (cis)

Table 2: Backbone torsion angles of a cyclo(-Pro-Phe-D-Trp-Lys-Thr-NMe-D-Val-) analog determined by X-ray crystallography. The near 0° omega (ω) angle for the Thr-NMe-D-Val peptide bond indicates a cis conformation.

Computational Modeling

Computational modeling, including molecular dynamics (MD) simulations, plays a crucial role in complementing experimental data. MD simulations can explore the conformational landscape of a peptide in solution, providing insights into its dynamic behavior and the relative populations of different conformers. When combined with NMR-derived restraints, computational models can be refined to generate a more accurate and comprehensive picture of the peptide's solution structure.

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable data.

NMR Spectroscopy
  • Sample Preparation: The synthesized and purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆) to a concentration of 1-5 mM. An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz).[1]

    • 1D ¹H: To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A typical experiment uses a mixing time of 80 ms.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance information. NOESY experiments are typically run with mixing times ranging from 100 to 400 ms. For molecules in the intermediate size regime, ROESY can be more effective.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignments are made by analyzing the TOCSY and HSQC spectra. NOE cross-peaks are identified and their volumes are integrated to derive distance restraints.

  • Structure Calculation: The experimental restraints (distances from NOESY, and potentially dihedral angles from J-couplings) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Visualizing the Workflow

The following diagram illustrates the general workflow for the conformational analysis of this compound containing peptides using NMR spectroscopy.

Conformational_Analysis_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Generation Generate Distance & Dihedral Restraints Data_Processing->Restraint_Generation Structure_Calculation 3D Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Conformational_Ensemble Conformational Ensemble & Analysis Structure_Calculation->Conformational_Ensemble

Caption: Workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of this compound containing peptides requires a synergistic approach. NMR spectroscopy provides detailed information about the solution-state structure and dynamics, which is essential for understanding their biological function. While challenges exist due to N-methylation, a combination of 2D NMR experiments can yield crucial structural restraints. X-ray crystallography offers a high-resolution static picture, complementing the dynamic information from NMR. Computational modeling serves as a powerful tool to integrate experimental data and to explore the complete conformational space available to the peptide. By combining these techniques, researchers can gain a comprehensive understanding of the structural preferences of these important therapeutic molecules, paving the way for the rational design of next-generation peptide drugs.

References

A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical determinant of a peptide's biological function. While L-amino acids are the canonical building blocks of proteins in nature, the strategic incorporation of their D-enantiomers can profoundly alter a peptide's stability, receptor interaction, and overall bioactivity.[1][2] This guide provides an objective comparison of the in vitro performance of D-amino acid-containing peptides versus their L-amino acid counterparts, supported by experimental data and detailed protocols to aid in the rational design of peptide-based therapeutics.

Core Bioactivity Comparison: A Quantitative Overview

The substitution of L-amino acids with D-amino acids can lead to significant changes in a peptide's properties, most notably increased resistance to enzymatic degradation.[3][4][5] However, the impact on receptor binding and cytotoxicity is highly context-dependent. Below is a summary of quantitative data from comparative studies.

Table 1: Enzymatic Stability
Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide 2D vs. 2L 31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8
Peptide 18D vs. 18L 38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5
[K4(Tam),F7,P34]-pNPY Analogues N/A (Comparison of different peptides)Human blood plasma43.5 hours3.2 hours13.6

Data for Peptides 2D/2L and 18D/18L from. Data for pNPY analogues from.

Table 2: Cytotoxicity (IC50 Values)
Peptide/CompoundCell LineIC50 (D-amino acid hybrid)IC50 (L-amino acid hybrid)Reference
HQCl-D-Pro vs. HQCl-L-Pro Colo-205~15 µM~20 µM
Dadapin-1 hMSCs (human Mesenchymal Stem Cells)> 450 µg/mL (in serum)N/A
KSL hMSCs (human Mesenchymal Stem Cells)> 450 µg/mL (in serum)N/A

Note: Direct comparative IC50 values for identical peptide sequences differing only by a single D/L substitution are not always available in the literature. The data presented showcases examples of cytotoxicity studies involving D-amino acid-containing compounds.

Table 3: Receptor Binding Affinity (Kd Values)
PeptideReceptorKd (D-Peptide)Kd (L-Peptide)Notes
Gb-1, Gb-2, Gb-3 Glycoprotein-2 (GP-2)N/A68 nM, 250 nM, 272 nML-peptides showing nanomolar affinity. The study highlights the need for proteolysis-resistant D-peptide versions for oral delivery.

Note: The stereospecificity of receptors often means that a direct D-amino acid substitution in an L-peptide designed for an L-receptor will abolish binding. Techniques like mirror-image phage display are used to discover D-peptides that bind to L-targets.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the comparative bioactivity. The following diagrams, created using Graphviz, illustrate key signaling pathways and a general workflow for comparing D- and L-peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis & Comparison L_Peptide L-Peptide Synthesis Stability Enzymatic Stability Assay (e.g., in serum/plasma) L_Peptide->Stability Binding Receptor Binding Assay (e.g., Competitive Binding) L_Peptide->Binding Cytotoxicity Cell Viability Assay (e.g., MTT Assay) L_Peptide->Cytotoxicity D_Peptide D-Peptide Analogue Synthesis D_Peptide->Stability D_Peptide->Binding D_Peptide->Cytotoxicity Data_Analysis Quantitative Comparison - Half-life (t1/2) - Kd / IC50 - IC50 Stability->Data_Analysis Binding->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General workflow for in vitro comparison of D- and L-amino acid peptides.

nmda_receptor_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Mg_Block Mg2+ Block Relief NMDAR->Mg_Block Depolarization Postsynaptic Depolarization Depolarization->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

apoptosis_pathway CAP Cationic Antitumor Peptide (D- or L-) Cancer_Cell_Membrane Cancer Cell Membrane (Negative Charge) CAP->Cancer_Cell_Membrane Mitochondria Mitochondria Cancer_Cell_Membrane->Mitochondria Membrane Disruption / Internalization Bax Bax (pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mitochondria->Bcl2 Cytochrome_C Cytochrome C Release Bax->Cytochrome_C Bcl2->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by cationic antitumor peptides.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of peptide bioactivity.

Proteolytic Stability Assay

This protocol provides a general method to assess peptide stability in the presence of proteases, such as those found in serum or plasma.

Materials:

  • D- and L-amino acid containing peptides

  • Human or animal serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., water or DMSO) to create stock solutions.

  • Reaction Setup: Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Incubation: Mix the peptide solution with an equal volume of serum or plasma. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: To stop the enzymatic degradation, precipitate the proteins by adding a quenching solution, such as ACN with 0.1% TFA.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase HPLC.

  • Quantification: Determine the amount of intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. Calculate the half-life (t1/2) of the peptide.

Competitive Receptor Binding Assay

This assay determines the binding affinity (Kd or IC50) of a test peptide to its receptor by measuring its ability to compete with a labeled ligand.

Materials:

  • Receptor-expressing cells or purified receptor

  • Labeled ligand (e.g., radiolabeled or fluorescently tagged)

  • Unlabeled D- and L-peptides (competitors)

  • Binding buffer

  • Wash buffer

  • Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Preparation: Prepare a series of dilutions of the unlabeled D- and L-peptides.

  • Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled competitor peptides.

  • Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate with wash buffer to remove unbound ligands.

  • Detection: Measure the amount of bound labeled ligand using the appropriate detection instrument.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. The Ki (and subsequently Kd) can be calculated from the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • D- and L-peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells).

  • Peptide Treatment: Treat the cells with various concentrations of the D- and L-peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to untreated control cells. Plot cell viability against the logarithm of the peptide concentration to determine the IC50 value, which is the concentration of the peptide that reduces cell viability by 50%.

References

Assessing the Impact of N-Methyl-D-valine on Peptide-Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as binding affinity, stability, and bioavailability. Among the vast array of possible modifications, the introduction of non-canonical amino acids offers a powerful tool to fine-tune the pharmacological profile of peptide-based therapeutics. This guide provides a comprehensive comparison of N-Methyl-D-valine against its L-valine and D-valine counterparts, offering insights into its impact on peptide-protein binding affinity, supported by illustrative data and detailed experimental protocols.

The Rationale for Peptide Modification

Peptides often suffer from poor pharmacokinetic properties, including rapid degradation by proteases and low cell permeability.[1][2] Chemical modifications such as N-methylation—the addition of a methyl group to the backbone amide nitrogen—and the incorporation of D-amino acids are strategies employed to overcome these limitations.[1][2] N-methylation can enhance metabolic stability, improve membrane permeability, and modulate the conformational flexibility of the peptide backbone.[1] The substitution of naturally occurring L-amino acids with their D-isomers can confer resistance to proteolytic degradation. The combination of these modifications in this compound presents a unique approach to peptide optimization.

Comparison of Binding Affinity: this compound vs. Alternatives

To illustrate the potential impact of this compound on binding affinity, we present a hypothetical comparison of a peptide sequence where the valine residue is systematically modified. The binding affinity is quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.

Peptide VariantModificationIllustrative Kd (nM)Rationale for Affinity Change
Peptide-L-ValUnmodified100Baseline binding affinity of the natural peptide sequence.
Peptide-D-ValD-amino acid substitution120The change in stereochemistry at the alpha-carbon can alter the side chain orientation, potentially disrupting optimal interactions with the protein target, leading to a slight decrease in affinity in this hypothetical case. However, in specific contexts, D-amino acid substitution can also enhance affinity.
Peptide-N-Me-D-ValN-methylation and D-amino acid substitution75The N-methyl group can restrict backbone flexibility, pre-organizing the peptide into a conformation that is more favorable for binding, thus reducing the entropic penalty of binding. This conformational constraint can lead to a higher binding affinity. The D-configuration adds proteolytic resistance.

Note: The Kd values presented in this table are for illustrative purposes to demonstrate potential trends and are not based on a specific experimental dataset for this compound from the provided search results. The actual impact on binding affinity is highly dependent on the specific peptide sequence and the protein target.

Impact of this compound on Peptide Properties

The introduction of an N-methyl group on the D-valine residue has several structural and functional consequences for a peptide:

  • Conformational Rigidity: The N-methyl group introduces steric hindrance that restricts the rotation around the peptide bond, leading to a more conformationally constrained backbone. This can favor specific secondary structures, such as β-turns, which are often crucial for receptor recognition.

  • Proteolytic Stability: The presence of a D-amino acid significantly enhances the peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life.

  • Lipophilicity and Permeability: N-methylation generally increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes.

  • Hydrogen Bonding: The N-methyl group replaces the amide proton, removing a hydrogen bond donor. This can alter the intramolecular and intermolecular hydrogen bonding network, which may either enhance or decrease binding affinity depending on the specific interactions at the binding interface.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of peptide-protein binding affinity is crucial for structure-activity relationship (SAR) studies. The two most common biophysical techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: The protein is placed in the sample cell of the calorimeter, and the peptide is loaded into the titration syringe. Both are in identical buffer solutions to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the peptide solution are made into the protein solution.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The heat changes are plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Protein in Calorimeter Cell Titration Titration of Peptide into Protein Solution Protein->Titration Peptide Peptide in Syringe Peptide->Titration Heat Measure Heat Change (ΔH) Titration->Heat Plot Plot Heat Change vs. Molar Ratio Heat->Plot Fit Fit Isotherm to Binding Model Plot->Fit Results Determine Kd, n, ΔH, and ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., peptide) in solution to a ligand (e.g., protein) immobilized on a sensor surface in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Methodology:

  • Immobilization: The protein (ligand) is immobilized onto a sensor chip.

  • Analyte Injection: The peptide (analyte) is flowed over the sensor surface at various concentrations.

  • Signal Detection: Binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).

  • Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Case Study: A Valine-Containing Peptide in a Signaling Pathway

To contextualize the importance of these modifications, consider a hypothetical signaling pathway where a valine-containing peptide acts as an antagonist to a receptor that activates the mTOR pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In this scenario, enhancing the binding affinity and stability of the peptide antagonist could lead to a more potent therapeutic.

mTOR_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Peptide Peptide Antagonist (with N-Me-D-Val) Peptide->Receptor Binding & Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Cell Growth & Proliferation mTORC1->Downstream Phosphorylation

Caption: Simplified mTOR signaling pathway antagonized by a peptide.

In this pathway, the peptide antagonist containing this compound would bind to the receptor, preventing its activation and the subsequent downstream signaling cascade that leads to cell growth. The enhanced stability and potentially higher affinity conferred by the this compound modification would make it a more effective inhibitor.

Conclusion

The incorporation of this compound into peptides represents a sophisticated strategy to enhance their therapeutic potential. By combining the conformational constraints and increased lipophilicity of N-methylation with the proteolytic resistance of a D-amino acid, this modification can lead to peptides with improved binding affinity, stability, and bioavailability. The objective evaluation of these properties through rigorous experimental techniques like ITC and SPR is essential for the rational design of next-generation peptide therapeutics. While the specific effects are context-dependent, this compound offers a promising avenue for optimizing peptide drug candidates.

References

Safety Operating Guide

Proper Disposal of N-Methyl-D-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-Methyl-D-valine, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), good laboratory practices should always be observed.[1][2][3]

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • In instances where dust may be generated, respiratory protection may be required.[4]

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep the solid material and collect it into a suitable, labeled container for disposal.[1]

  • Clean the affected area to ensure no residue remains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable national, state, and local regulations. The following protocol outlines a general procedure for its disposal as a non-hazardous chemical waste.

1. Waste Characterization:

  • The first step in any chemical disposal procedure is to determine if the waste is hazardous.

  • According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Based on available SDS, this compound does not meet the criteria to be classified as a hazardous waste.

2. Waste Collection and Segregation:

  • Collect waste this compound in a container that is compatible with the chemical. It is best practice to leave the chemical in its original container if possible.

  • The container must be in good condition and have a secure, screw-on cap.

  • Crucially, do not mix this compound waste with other chemical waste streams, particularly hazardous wastes like solvents or corrosive materials. Proper segregation is key to safe and compliant disposal.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include any other identifiers as required by your institution's waste management plan.

4. Storage:

  • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general work areas and clearly marked.

5. Institutional Disposal Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management.

  • Follow their specific procedures for the collection and disposal of non-hazardous chemical waste.

  • Larger quantities may have specific disposal instructions, and your EHS department will provide guidance.

6. Contaminated Materials:

  • Any materials that have come into direct contact with this compound, such as gloves, weighing papers, or pipette tips, should be collected and disposed of as solid chemical waste.

  • Place these items in the same designated waste container as the this compound.

Data Presentation: Waste Profile Summary

PropertyThis compound DataDisposal Implication
Hazard Classification Not classified as a hazardous substanceCan be managed as a non-hazardous chemical waste, simplifying disposal.
Physical State SolidSweep up spills to avoid dust generation; collect in a solid waste container.
Reactivity Stable under normal conditionsLow risk of reaction during storage and disposal. Avoid mixing with other waste.
Environmental Fate No data available on ecotoxicityShould not be released into the environment or disposed of down the drain.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Safety Glasses) start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds is_hazardous Is waste classified as hazardous? sds->is_hazardous collect Collect in a labeled, compatible container is_hazardous->collect No segregate Do NOT mix with other waste streams collect->segregate store Store in designated waste accumulation area segregate->store contact_ehs Contact Institutional EHS for pickup/guidance store->contact_ehs disposal Dispose according to institutional & local regulations contact_ehs->disposal end End of Process disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-Methyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) available for N-Methyl-D-valine. Therefore, this guidance is based on a conservative approach, treating the substance as potentially hazardous. The following procedures are derived from safety protocols for handling chemical compounds with unknown toxicological properties and information from related valine derivatives.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent exposure through all potential routes (inhalation, dermal, and ocular). The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a full-face shieldProtects against splashes, aerosols, and airborne powder.
Hand Protection Double gloving: Inner nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™)Provides robust protection against a wide range of potential chemical interactions.
Body Protection A lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes. For larger quantities or higher risk of splash, a chemically resistant suit is recommended.Protects the skin from contact with the substance.
Respiratory Protection A properly fitted NIOSH-approved respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV)Protects against inhalation of potentially toxic vapors, aerosols, or fine powders.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. All handling of this substance should occur within a certified chemical fume hood.[1]

1. Preparation and Weighing:

  • Ensure the work area within the chemical fume hood is clean and decontaminated.

  • Cover the work surface with disposable bench paper to contain any potential spills.[2]

  • When weighing, use a spatula to transfer the powder in small increments to avoid generating dust.[2]

  • Keep the container of this compound closed whenever possible to prevent accidental spillage.[2]

2. Dissolving:

  • Slowly add the solvent to the powder to prevent splashing.

  • If necessary, use a vortex mixer or sonicator to aid in dissolution, ensuring the container is securely capped.

3. Post-Handling:

  • Thoroughly decontaminate the work area and any equipment used. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any remaining powder.[2]

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.

  • Unused Compound: Collect in a clearly labeled, sealed, and appropriate waste container. The label must include the words "Hazardous Waste," the full chemical name, and the approximate quantity.

  • Contaminated Labware (Glass and Plastic): Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.

  • Contaminated Personal Protective Equipment (PPE): All disposable PPE, including gloves, gowns, and bench paper, must be disposed of as hazardous waste in a designated, labeled container.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be treated as hazardous waste.

Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Experimental Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_sds Review Safety Protocols prep_hood->prep_sds weigh Weigh this compound prep_sds->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.